molecular formula C5H9N3O2 B013531 Cyclocreatine CAS No. 35404-50-3

Cyclocreatine

Katalognummer: B013531
CAS-Nummer: 35404-50-3
Molekulargewicht: 143.14 g/mol
InChI-Schlüssel: AMHZIUVRYRVYBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclocreatine is an organooxygen compound and an organonitrogen compound. It is functionally related to an alpha-amino acid.
structure given in first source

Eigenschaften

IUPAC Name

2-(2-amino-4,5-dihydroimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c6-5-7-1-2-8(5)3-4(9)10/h1-3H2,(H2,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHZIUVRYRVYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188889
Record name Cyclocreatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35404-50-3
Record name Cyclocreatine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035404503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cyclocreatine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=707961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclocreatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Imino-1-imidazolidineacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOCREATINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6732XGX1RK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cyclocreatine as a Creatine Kinase Substrate Analog: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclocreatine (cCr), a synthetic analog of creatine (B1669601), serves as a substrate for creatine kinase (CK), an enzyme pivotal to cellular energy homeostasis. Upon entering the cell, this compound is phosphorylated by creatine kinase to form phosphothis compound (B1195991) (pcCr). However, phosphothis compound is a significantly poorer phosphate (B84403) donor in the reverse reaction compared to phosphocreatine (B42189) (pCr). This disruption of the creatine kinase/phosphocreatine shuttle has profound implications for cellular bioenergetics, leading to altered ATP dynamics. This technical guide provides a comprehensive overview of this compound as a creatine kinase substrate analog, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its impact on cellular signaling pathways. This document is intended to be a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in oncology and in the treatment of creatine transporter deficiencies.

Introduction

The creatine kinase (CK) system is a vital component of cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle, brain, and heart.[1][2] Creatine kinase catalyzes the reversible transfer of a phosphoryl group from phosphocreatine (pCr) to ADP, rapidly regenerating ATP.[2] This "temporal and spatial energy buffer" ensures a constant supply of ATP at sites of high consumption.[1]

This compound (1-carboxymethyl-2-iminoimidazolidine) is a cyclic analog of creatine that acts as a substrate for creatine kinase.[3] It is transported into cells and subsequently phosphorylated to phosphothis compound (pcCr).[4] The critical distinction lies in the kinetic properties of pcCr, which is a less efficient phosphate donor than pCr for ATP regeneration.[3] This leads to a functional blockade of the phosphagen system, impacting cellular processes that are highly dependent on rapid ATP turnover, such as cell motility and proliferation.[5][6] These characteristics have positioned this compound as a compound of interest for anticancer therapies and as a potential treatment for creatine transporter deficiency (CTD), a condition where the uptake of creatine into the brain is impaired.[4][5]

Mechanism of Action

This compound exerts its effects by acting as a competitive substrate for creatine kinase, thereby interfering with the normal function of the creatine/phosphocreatine energy shuttle.

  • Cellular Uptake: this compound enters cells through various mechanisms. In many cell types, it is a substrate for the creatine transporter (SLC6A8).[5] However, evidence also suggests that it can enter cells, including brain cells, independently of this transporter, which is of significant therapeutic interest for creatine transporter deficiency.[4][7]

  • Phosphorylation by Creatine Kinase: Once inside the cell, this compound is phosphorylated by creatine kinase using ATP, forming phosphothis compound (pcCr) and ADP.[4]

  • Inefficient Phosphate Transfer: The crux of this compound's mechanism lies in the relative inefficiency of pcCr as a substrate for the reverse reaction catalyzed by creatine kinase. Compared to phosphocreatine, phosphothis compound is a poor phosphate donor for the regeneration of ATP from ADP.[3]

  • Disruption of Cellular Bioenergetics: This "trapping" of high-energy phosphate in the form of pcCr disrupts the cellular energy buffering and transport system. While total ATP levels may not always be drastically depleted, the cell's ability to rapidly regenerate ATP at sites of high demand is compromised.[5][6] This can lead to a state of energetic stress, impacting various cellular functions.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the interaction of this compound with the creatine kinase system and a general workflow for its investigation.

Cyclocreatine_Pathway This compound's Impact on the Creatine Kinase System cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_workflow Experimental Workflow Cyclocreatine_ext This compound Creatine_Transporter Creatine Transporter (SLC6A8) Cyclocreatine_ext->Creatine_Transporter Uptake Alternative_Transport Alternative Transport Cyclocreatine_ext->Alternative_Transport Uptake Creatine_ext Creatine Creatine_ext->Creatine_Transporter Uptake Cyclocreatine_int This compound CK Creatine Kinase (CK) Cyclocreatine_int->CK Creatine_int Creatine Creatine_int->CK pcCr Phosphothis compound ADP ADP pcCr->ADP Inefficient ATP Regeneration pCr Phosphocreatine pCr->ADP ATP Regeneration ATP ATP Energy_demanding Energy-Demanding Processes (e.g., Proliferation, Motility) ATP->Energy_demanding Energy Supply ADP->ATP CK->pcCr ATP -> ADP CK->pCr ATP -> ADP Energy_demanding->ADP protocol1 1. Cell Culture & cCr Treatment protocol2 2. Sample Preparation (Cell Lysis) protocol1->protocol2 protocol5 5. Functional Assays (Proliferation, Migration) protocol1->protocol5 protocol3 3. Quantification (HPLC-MS/MS, 31P-NMR) protocol2->protocol3 protocol4 4. CK Activity Assay protocol2->protocol4 Creatine_Transporter->Cyclocreatine_int Creatine_Transporter->Creatine_int Alternative_Transport->Cyclocreatine_int

Caption: this compound signaling and experimental workflow.

Quantitative Data

The following tables summarize key quantitative parameters related to this compound's interaction with creatine kinase and its effects on cellular bioenergetics.

Table 1: Kinetic Parameters of Creatine Kinase with Creatine and this compound
SubstrateEnzyme SourceKm (mM)Vmax (relative)Equilibrium Constant (Keq)Reference
CreatineRabbit Muscle--1.72 x 109 M-1[8]
This compoundRabbit Muscle--5.62 x 107 M-1[8]
CreatineMouse (M-CK)3-9 fold higher than B-CK--[9]
CreatineMouse (B-CK)---[9]

Note: Direct comparative Vmax and Km values for this compound were not consistently available in the reviewed literature.

Table 2: Effects of this compound on Cellular Metabolite Levels
Cell LineTreatment[cCr] (intracellular)[pcCr] (intracellular)[ATP] Change[pCr] ChangeReference
Human Fibroblasts (WT)20 mM cCr (72h)--Significant depletion-[4]
Human Fibroblasts (CTD)20 mM cCr (72h)--Significant depletion-[4]
Human Fibroblasts (WT)500 µM cCr--No significant change-[4]
PC3 Prostate Cancer0.125% - 1% cCrDose-dependent increase-UnalteredReduced[5]
Pancreatic Adenocarcinoma (KPC)cCr-DiminishedSlight decreaseDiminished[6]
NeuroblastomacCr diet-Increased--[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Creatine Kinase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is suitable for measuring CK activity in cell lysates.[11][12][13][14]

Principle: Creatine kinase catalyzes the phosphorylation of creatine to phosphocreatine, consuming ATP. The resulting ADP is used in a series of coupled enzymatic reactions that lead to the formation of a colored product, which can be measured spectrophotometrically at 450 nm. The rate of color development is proportional to the CK activity.

Materials:

  • CK Assay Buffer

  • CK Substrate (containing creatine)

  • ATP solution

  • CK Enzyme Mix (containing enzymes for the coupled reactions)

  • CK Developer (containing the chromogenic probe)

  • NADH Standard (for standard curve)

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 450 nm

  • Cell lysate samples

Procedure:

  • Sample Preparation:

    • Homogenize cells or tissues in 4 volumes of CK Assay Buffer.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.

    • Collect the supernatant (cell lysate) for the assay.

  • Standard Curve Preparation:

    • Prepare a series of NADH standards by diluting the stock solution in CK Assay Buffer to generate a standard curve.

  • Reaction Mix Preparation:

    • For each well, prepare a reaction mix containing CK Assay Buffer, CK Enzyme Mix, CK Developer, ATP, and CK Substrate according to the kit manufacturer's instructions.

  • Assay:

    • Add 50 µL of the reaction mix to each well of the 96-well plate containing the standards, positive control, and samples.

    • Mix well.

  • Measurement:

    • Incubate the plate for 20-40 minutes at 37°C.

    • Measure the absorbance at 450 nm in a kinetic mode, taking readings every 1-2 minutes.

  • Calculation:

    • Determine the change in absorbance over time (ΔOD/min).

    • Use the NADH standard curve to convert the ΔOD/min to the amount of NADH generated per minute.

    • Calculate the CK activity in the samples, typically expressed as mU/mL or U/L. One unit of CK is defined as the amount of enzyme that generates 1.0 µmol of NADH per minute at a specific pH and temperature.

Quantification of this compound and Phosphothis compound by HILIC-UPLC-MS/MS

This protocol is based on established methods for the analysis of polar metabolites in biological samples.[4][15][16][17]

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) is used to separate polar compounds like this compound and phosphothis compound. The separated analytes are then detected and quantified by tandem mass spectrometry (MS/MS) based on their specific mass-to-charge ratios.

Materials:

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of cell lysate, add 150 µL of cold methanol to precipitate proteins.

    • Vortex mix and incubate at -20°C for at least 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Chromatographic Separation (UPLC):

    • Column: HILIC BEH amide column (e.g., 2.1 mm x 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM ammonium acetate in 95% water / 5% acetonitrile.

    • Mobile Phase B: 10 mM ammonium acetate in 95% acetonitrile / 5% water.

    • Flow Rate: 0.5 mL/min.

    • Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually increasing the percentage of mobile phase A to elute the polar analytes.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions:

      • This compound: m/z 144 → 98 and m/z 144 → 56

      • Phosphothis compound: Monitor for the appropriate parent and daughter ions.

      • Internal Standard (e.g., D4-cyclocreatine): m/z 148 → 102

  • Quantification:

    • Generate a standard curve using known concentrations of this compound and phosphothis compound.

    • Quantify the analytes in the samples by comparing their peak areas to the standard curve.

Measurement of ATP and Phosphocreatine/Phosphothis compound by 31P NMR Spectroscopy

This protocol provides a general framework for the analysis of high-energy phosphates in intact cells or tissues.[18][19][20][21]

Principle: Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy is a non-invasive technique that can distinguish and quantify different phosphorus-containing metabolites, such as ATP, phosphocreatine, and phosphothis compound, based on their distinct chemical shifts.

Materials:

  • High-field NMR spectrometer equipped with a phosphorus probe.

  • Perfusion system for maintaining cell or tissue viability during the experiment.

  • Krebs-Henseleit buffer or other appropriate physiological buffer.

Procedure:

  • Sample Preparation:

    • For cell studies, cells can be perfused in the NMR tube.

    • For tissue studies, the tissue is placed in a temperature-controlled chamber within the NMR spectrometer and perfused with oxygenated buffer.

  • NMR Data Acquisition:

    • Acquire 31P NMR spectra using a pulse-acquire sequence.

    • Typical parameters include a 45-60° pulse angle and a repetition time that allows for adequate signal averaging without saturation.

  • Spectral Processing:

    • Apply a line-broadening factor to the free induction decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier transform to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum.

  • Quantification:

    • Identify the peaks corresponding to the γ, α, and β phosphates of ATP, phosphocreatine, and phosphothis compound based on their known chemical shifts.

    • Integrate the area under each peak. The peak area is proportional to the concentration of the metabolite.

    • Relative concentrations can be determined by comparing the integral of a metabolite peak to a reference peak (e.g., β-ATP).

    • Absolute quantification can be achieved by using an external or internal standard of known concentration.

Conclusion

This compound serves as a valuable tool for probing the intricacies of the creatine kinase system and holds promise as a therapeutic agent. Its ability to be phosphorylated by creatine kinase into the less-functional phosphothis compound effectively disrupts cellular bioenergetics, a vulnerability that can be exploited in cancer therapy and potentially harnessed to bypass defects in creatine transport. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers and drug development professionals. Further investigation into the precise kinetic parameters of this compound with different creatine kinase isoforms and a deeper understanding of its long-term effects on cellular metabolism will be crucial for the continued development and application of this intriguing creatine analog.

References

The Bioenergetic Role of Cyclocreatine in Neuronal Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The brain is an organ with exceptionally high and dynamic energy demands. The creatine (B1669601) kinase (CK)/phosphocreatine (B42189) (PCr) system plays a pivotal role in maintaining cellular ATP homeostasis, acting as a temporal and spatial energy buffer. Cyclocreatine, a synthetic analog of creatine, has emerged as a valuable research tool and a potential therapeutic agent for neurological disorders associated with impaired energy metabolism. This technical guide provides an in-depth analysis of the bioenergetic effects of this compound in neurons, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. This compound is readily taken up by neurons and phosphorylated by creatine kinase to form phosphothis compound (B1195991) (PCCr), a high-energy phosphate (B84403) compound that can rapidly regenerate ATP from ADP. This action helps to preserve the cellular energy state, particularly under conditions of metabolic stress, and confers significant neuroprotective effects in various experimental models of neurodegenerative diseases.

Introduction: The Creatine Kinase System and Neuronal Bioenergetics

Neurons exhibit high and fluctuating energy requirements to maintain ion gradients, neurotransmitter synthesis and release, and other essential cellular processes[1][2]. The creatine kinase (CK) system is a crucial component of the intricate cellular energy buffering and transport network, connecting ATP production sites (mitochondria and glycolysis) to ATP consumption sites[2][3]. The system relies on the reversible phosphorylation of creatine to phosphocreatine (PCr), catalyzed by CK[3]. PCr serves as a readily available reservoir of high-energy phosphate bonds, capable of rapidly regenerating ATP, thus buffering the intracellular ATP/ADP ratio, which is critical for neuronal function and survival[1][4][5].

This compound is a kinetically active analog of creatine that effectively participates in the CK reaction, leading to the formation of phosphothis compound (PCCr)[3]. This property allows this compound to functionally substitute for creatine, offering a tool to modulate and study neuronal bioenergetics and a potential therapeutic strategy to bolster energy metabolism in compromised neurons[3][6][7].

Mechanism of Action of this compound

The primary bioenergetic effect of this compound stems from its interaction with the creatine kinase system. Upon entering the neuron, this compound is phosphorylated by mitochondrial and cytosolic CK isoforms to form PCCr[3]. PCCr then serves as a high-energy phosphate donor to regenerate ATP from ADP, a reaction that is particularly critical during periods of high energy demand or metabolic stress[6][7][8].

The key steps in the mechanism of action are:

  • Uptake: this compound enters neuronal cells. While creatine uptake is mediated by a specific transporter (CRT, encoded by SLC6A8), studies suggest that this compound may also enter cells through diffusion or other transport mechanisms, which is particularly relevant for conditions like creatine transporter deficiency[1][4][9].

  • Phosphorylation: this compound is a substrate for creatine kinase, which catalyzes its phosphorylation to phosphothis compound (PCCr) using ATP.

  • ATP Buffering: PCCr acts as a phosphagen, donating its phosphate group to ADP to rapidly regenerate ATP. This buffering action helps to maintain cellular ATP levels and the critical ATP/ADP ratio[1][8][9].

  • Neuroprotection: By preserving cellular energy homeostasis, this compound protects neurons from excitotoxicity, oxidative stress, and apoptosis, which are common pathways of cell death in various neurodegenerative disorders[3][6][7][8].

Below is a diagram illustrating the central role of this compound in neuronal bioenergetics.

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_ATP ATP Mito_CK Mitochondrial CK Mito_ATP->Mito_CK phosphorylates PCCr Phosphothis compound (PCCr) Mito_CK->PCCr generates Cytosolic_CK Cytosolic CK This compound This compound This compound->Cytosolic_CK PCCr->Cytosolic_CK ADP ADP ADP->Cytosolic_CK ATP ATP Energy_Use Neuronal Energy Consumption ATP->Energy_Use fuels Energy_Use->ADP Cytosolic_CK->PCCr generates Cytosolic_CK->ATP regenerates

Caption: this compound's role in the creatine kinase energy shuttle.

Quantitative Data on Bioenergetic Effects

Several studies have quantified the impact of this compound administration on key bioenergetic parameters in the brain. The following tables summarize these findings.

Table 1: Effects of this compound on Brain Metabolites in Rats

Treatment GroupPhosphocreatine (PCr) / Phosphothis compound (PCCr) (Relative Concentration)ATP (Relative Concentration)Reference
Control0.057 ± 0.0080.076 ± 0.009[3]
1% this compound Diet (2-6 weeks)0.137 ± 0.0980.115 ± 0.098[3]
*p < 0.05 compared to baseline

Table 2: Brain this compound and Phosphocreatine Levels in a Mouse Model of Creatine Transporter Deficiency (Slc6a8-/y)

Treatment GroupBrain this compound (mmol/kg wet wt)Brain Phosphocreatine (Relative Peak)Reference
Slc6a8 fl/y (Control) + this compound3.1 ± 0.34Normal[1][4]
Slc6a8 -/y (Knockout) + this compound1.7 ± 0.2Substantial peak corresponding to PCCr[1][4]
Slc6a8 -/y (Knockout) + PlaceboNot detectedProfoundly lacking[1]

Table 3: Neuroprotective Effects of this compound against Malonate-Induced Striatal Lesions in Rats

TreatmentLesion Volume (mm³)Reference
Malonate Control~12[3]
Malonate + 0.5% this compound~7[3]
Malonate + 1% this compound~4**[3]
p < 0.05; **p < 0.01 (ANOVA)

Key Experimental Protocols

This section details the methodologies used in seminal studies to investigate the bioenergetic effects of this compound in neurons.

Animal Models and Drug Administration
  • Animal Models: Studies have utilized various animal models, including male Sprague Dawley rats and mouse models of Huntington's disease and creatine transporter deficiency[1][3][4].

  • This compound Administration: this compound is typically administered orally by supplementing the diet with 1% this compound by weight for several weeks[3].

Induction of Neuronal Injury
  • Malonate-Induced Striatal Lesions: To model the energy deficit observed in Huntington's disease, the mitochondrial toxin malonate (an inhibitor of succinate (B1194679) dehydrogenase) is stereotactically injected into the striatum of anesthetized rats[3][6][7].

  • 3-Nitropropionic Acid (3-NP) Neurotoxicity: 3-NP, another inhibitor of succinate dehydrogenase, is administered systemically (e.g., intraperitoneally) to induce striatal lesions that mimic those in Huntington's disease[3][6][7].

  • MPTP Model of Parkinson's Disease: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to mice to induce dopamine (B1211576) depletion and neuronal loss in the substantia nigra, modeling Parkinson's disease[8].

Measurement of Brain Bioenergetics
  • ³¹P Magnetic Resonance Spectroscopy (MRS): This non-invasive technique is used to measure the relative concentrations of high-energy phosphate compounds, including ATP, PCr, and PCCr, in the brains of live animals[3].

  • Biochemical Assays: Brain tissue is extracted and analyzed using techniques such as high-performance liquid chromatography (HPLC) to determine the absolute concentrations of metabolites like creatine, phosphocreatine, this compound, and ATP[1][4].

  • Lactate (B86563) Measurement: ¹H MRS can be used to measure lactate levels in the brain as an indicator of anaerobic metabolism[3].

Assessment of Neuroprotection
  • Histology and Lesion Volume Measurement: Brains are sectioned and stained (e.g., with Nissl stain) to visualize neuronal damage. The volume of the resulting lesions is then quantified using image analysis software[3].

  • Immunohistochemistry: Specific neuronal populations (e.g., dopaminergic neurons using tyrosine hydroxylase staining) are visualized and counted to assess cell loss[8].

  • Behavioral Testing: In models of cognitive dysfunction, such as creatine transporter deficiency, behavioral tests like the novel object recognition test are used to assess the therapeutic effects of this compound[1].

The following diagram outlines a typical experimental workflow for assessing the neuroprotective effects of this compound.

start Start: Animal Model Selection diet Dietary Supplementation (Control vs. This compound) start->diet neurotoxin Induction of Neuronal Injury (e.g., Malonate, 3-NP, MPTP) diet->neurotoxin analysis Post-treatment Analysis neurotoxin->analysis mrs In vivo MRS (ATP, PCCr) analysis->mrs biochem Ex vivo Biochemical Assays (Metabolite levels) analysis->biochem histology Histology & Lesion Volume analysis->histology behavior Behavioral Testing analysis->behavior end Conclusion: Neuroprotective Effect Assessment mrs->end biochem->end histology->end behavior->end

Caption: Experimental workflow for evaluating this compound's neuroprotection.

Signaling Pathways and Broader Bioenergetic Implications

The bioenergetic support provided by this compound has broader implications for neuronal health and signaling. By maintaining ATP levels, this compound can indirectly influence numerous ATP-dependent cellular processes.

The Creatine Kinase/AMP-activated Protein Kinase (AMPK) Axis

AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that is activated when the AMP/ATP ratio rises, signaling a state of energy depletion[10]. Once activated, AMPK initiates a cascade of events to restore energy balance, including stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP[10].

While a direct regulatory interaction between this compound and AMPK has not been extensively documented in neurons, the creatine kinase system and AMPK are intrinsically linked through their roles in maintaining cellular energy homeostasis. By buffering ATP levels and preventing a significant increase in the AMP/ATP ratio, the presence of phosphothis compound can be hypothesized to reduce the activation of AMPK under conditions of mild to moderate metabolic stress. However, under severe energy depletion, both systems would likely be engaged to protect the neuron.

The following diagram illustrates the interplay between the creatine kinase system and AMPK signaling.

Metabolic_Stress Metabolic Stress (e.g., Ischemia, Neurotoxins) ATP_depletion ↓ ATP / ↑ ADP, AMP Metabolic_Stress->ATP_depletion CK_System Creatine Kinase System (with this compound/PCCr) ATP_depletion->CK_System activates AMPK AMPK Activation ATP_depletion->AMPK activates CK_System->ATP_depletion buffers Neuroprotection Neuroprotection CK_System->Neuroprotection Catabolism ↑ ATP Production (Glycolysis, FAO) AMPK->Catabolism stimulates Anabolism ↓ ATP Consumption (Protein & Lipid Synthesis) AMPK->Anabolism inhibits Catabolism->Neuroprotection Anabolism->Neuroprotection

Caption: Interplay between the CK system and AMPK in neuroprotection.

Mitochondrial Function and Oxidative Stress

Mitochondrial dysfunction is a central feature of many neurodegenerative diseases, leading to impaired ATP production and increased generation of reactive oxygen species (ROS)[11][12]. This compound can support mitochondrial function by providing a rapid means of regenerating ATP, thereby reducing the metabolic burden on mitochondria[3]. Furthermore, by helping to maintain the mitochondrial membrane potential, the creatine kinase system can mitigate the production of ROS[11]. Studies have shown that both creatine and this compound can protect against oxidative damage in models of neurodegeneration[3][6][7].

Conclusion and Future Directions

This compound serves as a powerful tool for investigating neuronal bioenergetics and holds promise as a therapeutic agent for neurological disorders characterized by energy deficits. Its ability to be phosphorylated by creatine kinase and act as a high-energy phosphate reservoir provides a robust mechanism for buffering cellular ATP levels. This bioenergetic support translates into significant neuroprotection in various preclinical models of neurodegenerative diseases.

Future research should focus on several key areas:

  • Clinical Translation: Rigorous clinical trials are needed to evaluate the safety and efficacy of this compound in patients with neurodegenerative diseases and creatine transporter deficiency.

  • Long-term Effects: The long-term consequences of sustained increases in brain phosphothis compound levels require further investigation.

  • Combined Therapies: Exploring the synergistic effects of this compound with other neuroprotective agents could lead to more effective treatment strategies.

  • AMPK Interaction: Further studies are warranted to elucidate the precise nature of the interaction between the this compound/PCCr system and AMPK signaling in neurons under various physiological and pathological conditions.

By continuing to unravel the intricate bioenergetic effects of this compound in neurons, we can pave the way for novel therapeutic interventions for a range of devastating neurological disorders.

References

Cyclocreatine in Prostate Cancer: A Technical Guide to Uptake and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostate cancer progression is intrinsically linked to metabolic reprogramming, with creatine (B1669601) metabolism emerging as a critical dependency and a promising therapeutic target. Enhanced uptake of creatine fuels the high energetic demands of tumor cells, supporting proliferation and metastasis. Cyclocreatine, a synthetic creatine analog, effectively disrupts this metabolic pathway by competitively inhibiting creatine uptake and functionally blocking the phosphagen system. This leads to a significant reduction in intracellular creatine and phosphocreatine (B42189) levels, ultimately suppressing prostate cancer growth. This technical guide provides a comprehensive overview of the uptake and metabolism of this compound in prostate cancer, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

The Creatine Kinase/Phosphocreatine System in Prostate Cancer

The creatine kinase (CK)/phosphocreatine (PCr) system is a vital energetic pathway, particularly in tissues with high and fluctuating energy demands like the brain and muscle. In the context of cancer, this system is hijacked by tumor cells to rapidly regenerate ATP, supporting their relentless proliferation and survival.[1][2] Prostate cancer cells, especially those with deficiencies in tumor suppressors like PTEN and SPRY2, exhibit an enhanced reliance on creatine metabolism.[1][3][4] This is characterized by the upregulation of the creatine transporter SLC6A8, which facilitates increased uptake of exogenous creatine.[4][5][6] Stable isotope tracing has revealed that in prostate cancer cells, intracellular creatine levels are predominantly dictated by this uptake rather than by de novo synthesis.[1][3]

This compound: Mechanism of Action

This compound (1-carboxymethyl-2-iminoimidazolidine) is a creatine analog that acts as a substrate for creatine kinase.[7] Its anticancer effects in prostate cancer stem from its ability to competitively inhibit the SLC6A8 transporter, thereby blocking the uptake of creatine.[1] This leads to a dose-dependent reduction in intracellular creatine and its phosphorylated form, phosphocreatine.[1][2] The disruption of the PCr energy shuttle impairs the cancer cells' ability to meet their high energy demands, leading to suppressed proliferation and reduced tumor growth.[1][2][5] Some evidence also suggests that this compound may impact de novo creatine synthesis.[2]

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on prostate cancer.

Table 1: In Vitro Effects of this compound on Prostate Cancer Cells
Cell LineTreatmentObservationResultReference
PC3 (Human)1% this compoundProliferationSignificant reduction[1][5]
Murine Prostate Cancer Cells1% this compoundProliferationSignificant reduction[1][5]
PC3 Nsi and SPRY2 KD1% this compoundSoft Agar (B569324) Colony FormationSignificant reduction[1][4]
PC3 CL10.1-50 mM this compound + 13C-creatine13C-creatine UptakeDose-dependent inhibition[1]
PC3 CL10.1-50 mM this compound + 13C-creatine13C-phosphocreatine ProductionDose-dependent inhibition[1]
PC3 Nsi and SPRY2 KD1% this compoundCellular Creatine LevelsSignificant reduction[1][4]
PC3 Nsi and SPRY2 KD1% this compoundCellular Phosphocreatine LevelsSignificant reduction[1][4]
PC3 Nsi and SPRY2 KD1% this compoundCellular ATP LevelsNo significant alteration[2]
DU-145 (Human)This compoundStimulated MotilityReduced response[7]
Table 2: In Vivo Effects of this compound on Prostate Cancer Models
Animal ModelTreatmentDurationObservationResultReference
Ptenpc-/- Spry2pc-/- Mice1% this compound in drinking water2 monthsTumor Proliferation (Ki67 IHC)Significant reduction[1][8]
Ptenpc-/- Spry2pc-/- Mice1% this compound in drinking water1 monthNon-cystic Prostate Tumor WeightsNo significant change mentioned[1][8]
Ptenpc-/- Spry2pc-/- Mice1% this compound in drinking water1 monthThis compound Abundance in BloodSignificantly increased[1][8]
Ptenpc-/- Spry2pc-/- Mice1% this compound in drinking water1 monthCreatine Levels in Tumor TissueSignificantly reduced[1]
Ptenpc-/- Spry2pc-/- Mice1% this compound in drinking water1 monthPhosphocreatine Levels in Tumor TissueSignificantly reduced[1]
PC3M Liver Metastasis Xenograft1% this compound in drinking water1 monthLiver Metastatic BurdenSignificantly reduced[1][8]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Cell Culture and Proliferation Assays
  • Cell Lines: Human prostate cancer cell lines (e.g., PC3, PC3M, DU-145) and murine prostate cancer cells are commonly used.[1][7] Cells are maintained in appropriate media (e.g., RPMI) supplemented with fetal bovine serum and antibiotics.[1]

  • Proliferation Assay: Cells are seeded in multi-well plates and treated with varying concentrations of this compound (e.g., 1%).[1][5] Cell growth is monitored over several days using methods like direct cell counting or colorimetric assays (e.g., MTT).[1]

  • Soft Agar Colony Formation Assay: To assess anchorage-independent growth, cells are suspended in a soft agar matrix with or without this compound and incubated for several weeks.[1][4] Colonies are then stained and quantified.[1]

Stable Isotope Tracing and Metabolite Analysis
  • 13C-Creatine Tracing: To measure creatine uptake, cells are incubated with 13C-labeled creatine in the presence or absence of this compound.[1]

  • Metabolite Extraction: Intracellular metabolites are extracted using a cold solvent mixture (e.g., methanol:acetonitrile:water).[1]

  • LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the levels of 13C-labeled and unlabeled creatine, phosphocreatine, and other related metabolites.[1]

In Vivo Animal Studies
  • Genetically Engineered Mouse Models (GEMMs): Mice with prostate-specific deletion of tumor suppressors like Pten and Spry2 are used to model aggressive prostate cancer.[1][8]

  • Xenograft Models: Human prostate cancer cells (e.g., PC3M for metastasis studies) are injected into immunodeficient mice.[1][8]

  • This compound Administration: this compound is typically administered ad libitum in the drinking water (e.g., at a 1% concentration).[1][8]

  • Tumor Analysis: At the end of the treatment period, tumors are excised, weighed, and processed for histological analysis (e.g., H&E staining, Ki67 immunohistochemistry for proliferation) and metabolomic analysis.[1][8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental processes.

Cyclocreatine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Prostate Cancer Cell cluster_intracellular Intracellular Space Exogenous Creatine Exogenous Creatine SLC6A8 SLC6A8 Transporter Exogenous Creatine->SLC6A8 This compound This compound This compound->SLC6A8 Inhibition Intracellular Creatine Intracellular Creatine SLC6A8->Intracellular Creatine CK Creatine Kinase Intracellular Creatine->CK Phosphocreatine Phosphocreatine Phosphocreatine->CK ATP ATP Proliferation & Survival Proliferation & Survival ATP->Proliferation & Survival Drives ADP ADP ADP->CK CK->Phosphocreatine CK->ATP Regeneration

Caption: Mechanism of this compound Action in Prostate Cancer.

Experimental_Workflow_In_Vitro cluster_assays 3. In Vitro Assays Start Start: Prostate Cancer Cell Lines Cell_Culture 1. Cell Culture (e.g., PC3, DU-145) Start->Cell_Culture Treatment 2. Treatment with this compound (Varying Concentrations) Cell_Culture->Treatment Proliferation Proliferation Assay (e.g., Cell Counting, MTT) Treatment->Proliferation Colony_Formation Colony Formation Assay (Soft Agar) Treatment->Colony_Formation Metabolite_Analysis Metabolite Analysis (LC-MS/MS with 13C-Creatine) Treatment->Metabolite_Analysis Motility Motility/Invasion Assay Treatment->Motility Data_Analysis 4. Data Analysis & Interpretation Proliferation->Data_Analysis Colony_Formation->Data_Analysis Metabolite_Analysis->Data_Analysis Motility->Data_Analysis End End: Quantification of This compound Effects Data_Analysis->End

Caption: In Vitro Experimental Workflow for this compound Studies.

Experimental_Workflow_In_Vivo cluster_analysis 5. Endpoint Analysis Start Start: Animal Models of Prostate Cancer Model_Selection 1. Model Selection (GEMM or Xenograft) Start->Model_Selection Tumor_Induction 2. Tumor Induction/ Implantation Model_Selection->Tumor_Induction Treatment 3. This compound Administration (e.g., in Drinking Water) Tumor_Induction->Treatment Monitoring 4. Tumor Growth Monitoring Treatment->Monitoring Tumor_Metrics Tumor Weight & Volume Monitoring->Tumor_Metrics Histology Histology (H&E) & IHC (Ki67) Monitoring->Histology Metabolomics Tumor Metabolomics (LC-MS/MS) Monitoring->Metabolomics Metastasis Metastasis Assessment Monitoring->Metastasis Data_Analysis 6. Data Analysis & Interpretation Tumor_Metrics->Data_Analysis Histology->Data_Analysis Metabolomics->Data_Analysis Metastasis->Data_Analysis End End: Evaluation of In Vivo Efficacy Data_Analysis->End

Caption: In Vivo Experimental Workflow for this compound Studies.

Conclusion and Future Directions

The targeting of creatine metabolism with this compound represents a rational and effective therapeutic strategy for prostate cancer.[1] The vulnerability of prostate cancer cells to the disruption of the CK/PCr system, particularly in tumors with high SLC6A8 expression, provides a clear rationale for the clinical development of this compound or other creatine uptake inhibitors. Future research should focus on identifying predictive biomarkers for response to this compound therapy, exploring combination strategies with other anticancer agents, and conducting clinical trials to validate its efficacy and safety in patients with prostate cancer. The development of more potent and selective SLC6A8 inhibitors, such as RGX-202, also holds promise for this therapeutic approach.[9][10]

References

The Role of Cyclocreatine in Cellular ATP Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclocreatine, a synthetic analog of creatine (B1669601), serves as a crucial tool for investigating and modulating cellular bioenergetics. By interacting with the creatine kinase (CK) phosphagen system, this compound and its phosphorylated form, phosphothis compound (B1195991), disrupt the canonical energy buffering and transport functions of the native creatine/phosphocreatine (B42189) shuttle. This technical guide provides an in-depth analysis of the role of this compound in cellular ATP homeostasis, detailing its mechanism of action, summarizing key quantitative data, and providing experimental protocols for its study. The guide is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's impact on cellular metabolism and its potential therapeutic applications.

Introduction: The Creatine Kinase System and ATP Homeostasis

Cells with high and fluctuating energy demands, such as those in skeletal muscle, the heart, and the brain, rely on the creatine kinase (CK)/phosphocreatine (PCr) system to maintain ATP homeostasis.[1][2][3] This system acts as a temporal and spatial energy buffer.[4] Mitochondrial CK (miCK) utilizes ATP produced through oxidative phosphorylation to phosphorylate creatine into phosphocreatine (PCr).[1][2] PCr, being a smaller and more mobile molecule than ATP, diffuses to sites of high energy consumption.[1] At these locations, cytosolic CK isoforms catalyze the reverse reaction, transferring the phosphoryl group from PCr to ADP to rapidly regenerate ATP.[1][5][6] This "phosphocreatine shuttle" is vital for sustaining cellular function during periods of intense metabolic activity.[1][7]

This compound: A Modulator of the Creatine Kinase System

This compound (CCr) is a creatine analog that can be transported into cells, often via the same transporter as creatine (SLC6A8), and is a substrate for creatine kinase.[5][8][9][10] Intracellularly, CK phosphorylates this compound to form phosphothis compound (pCCr).[8][11][12] However, pCCr is a thermodynamically and kinetically distinct molecule from PCr.[11] Specifically, pCCr is a poor phosphate (B84403) donor in the reverse CK reaction, meaning it is less efficient at regenerating ATP from ADP compared to PCr.[11] This functional blockade of the phosphagen system forms the basis of this compound's effects on cellular bioenergetics.[5][6]

Mechanism of Action

The primary mechanism by which this compound impacts ATP homeostasis is through the accumulation of pCCr, which acts as a "metabolic trap" for high-energy phosphate. This leads to several downstream consequences:

  • Inhibition of the PCr Shuttle: By competing with creatine for CK and sequestering high-energy phosphate in the form of pCCr, this compound disrupts the efficient transfer of energy from mitochondria to the cytosol.

  • Alteration of Cellular Energetics: The reduced capacity to rapidly regenerate ATP can lead to a depletion of cellular ATP levels, particularly in cells with high energy demands or under conditions of metabolic stress.[11]

  • Suppression of Creatine Metabolism: this compound has been shown to inhibit the uptake of creatine and reduce intracellular levels of both creatine and phosphocreatine.[5][6][13]

Quantitative Effects of this compound on Cellular Metabolism

The impact of this compound on cellular metabolites varies depending on the cell type, concentration of this compound, and the metabolic state of the cells. The following tables summarize quantitative data from various studies.

Table 1: Effect of this compound on Intracellular Metabolite Levels
Cell LineThis compound ConcentrationTreatment DurationChange in Creatine LevelsChange in Phosphocreatine LevelsChange in ATP LevelsReference
PC3 (Prostate Cancer)1%-ReducedReducedUnaltered[5][6][13]
Ischemic Chick Breast Muscle0.5% (diet)10-19 days-Depleted (endogenous)Sustained at 3.5 µmol/g (vs 0.6 µmol/g in control) after 2h ischemia[14]
Huntington's Disease Model (Rat Brain)1% (diet)2-6 weeks-Increased (pCCr)Increased[15]

Note: "-" indicates data not provided in the cited source.

Table 2: Effect of this compound on Cell Proliferation and Viability
Cell LineThis compound ConcentrationIC50Effect on Proliferation/ViabilityReference
MCF-7 (Breast Cancer)-4-6 fold lower than control drugInhibition of growth[11]
PC-3 (Prostate Cancer)-4-6 fold lower than control drugInhibition of growth[11]
Human and Murine Prostate Cancer Cells1%-Impaired in vitro proliferation[5][6]

Experimental Protocols

Measurement of Creatine Kinase (CK) Activity

A common method for determining CK activity is through a coupled enzyme spectrophotometric assay.[16][17][18][19][20]

Principle:

The activity of CK is measured by coupling the production of ATP (in the direction of PCr consumption) to the phosphorylation of glucose by hexokinase (HK) and the subsequent reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH). The rate of NADPH formation is directly proportional to the CK activity and can be monitored by measuring the increase in absorbance at 340 nm.[17][18]

Reagents:

  • Assay Buffer (containing glucose, ADP, NADP+, HK, and G6PDH)

  • Phosphocreatine (substrate)

  • Sample (cell lysate or tissue homogenate)

Procedure:

  • Prepare the reaction mixture by combining the assay buffer and phosphocreatine.

  • Pre-incubate the reaction mixture at 37°C.

  • Add the sample to the reaction mixture and mix thoroughly.

  • Immediately measure the absorbance at 340 nm in a spectrophotometer at 37°C.

  • Record the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes).

  • Calculate the rate of change in absorbance (ΔA/min).

  • Determine the CK activity using the molar extinction coefficient of NADPH.

Quantification of Intracellular Metabolites (this compound, Phosphothis compound, Creatine, Phosphocreatine, ATP)

Hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-UPLC-MS/MS) is a sensitive and accurate method for the simultaneous quantification of these polar metabolites.[12]

Principle:

HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent to separate polar compounds. The separated analytes are then detected and quantified by tandem mass spectrometry based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Procedure:

  • Sample Preparation:

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells (e.g., by sonication or with a specific lysis buffer).

    • Extract the metabolites using a suitable solvent (e.g., a mixture of methanol, acetonitrile, and water).

    • Centrifuge to pellet cellular debris and collect the supernatant.

  • HILIC-UPLC-MS/MS Analysis:

    • Inject the extracted sample onto a HILIC column.

    • Elute the metabolites using a gradient of an aqueous buffer and an organic solvent.

    • Introduce the eluent into the mass spectrometer.

    • Acquire data in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each analyte.

  • Data Analysis:

    • Generate a standard curve for each analyte using known concentrations.

    • Quantify the concentration of each metabolite in the samples by comparing their peak areas to the standard curve.

Signaling Pathways and Logical Relationships

This compound-induced alterations in cellular energy status can trigger various signaling pathways. For instance, a decrease in the ATP:ADP ratio can activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. Activated AMPK can then phosphorylate downstream targets to promote catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP. In some cancer cells, this shift in bioenergetics has been linked to the activation of p53 and the mitochondrial apoptosis effector Bak, ultimately leading to programmed cell death.[11]

Diagrams of Signaling Pathways and Experimental Workflows

Creatine_Kinase_Shuttle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Mito_ATP ATP miCK Mitochondrial CK Mito_ATP->miCK phosphorylates Mito_ADP ADP miCK->Mito_ADP PCr_out Phosphocreatine miCK->PCr_out Creatine_in Creatine Creatine_in->miCK PCr_in Phosphocreatine PCr_out->PCr_in diffusion Cyto_ATP ATP ATP_utilization ATP Utilization (e.g., Muscle Contraction) Cyto_ATP->ATP_utilization provides energy for Cyto_ADP ADP cCK Cytosolic CK Cyto_ADP->cCK cCK->Cyto_ATP Creatine_out Creatine cCK->Creatine_out Creatine_out->Creatine_in diffusion PCr_in->cCK ATP_utilization->Cyto_ADP

Caption: The Creatine Kinase Shuttle.

Cyclocreatine_Mechanism This compound This compound (CCr) Cell_Membrane Cellular Uptake (e.g., SLC6A8) This compound->Cell_Membrane Intracellular_CCr Intracellular CCr Cell_Membrane->Intracellular_CCr CK Creatine Kinase (CK) Intracellular_CCr->CK ADP ADP CK->ADP pCCr Phosphothis compound (pCCr) (Poor Phosphate Donor) CK->pCCr ATP ATP ATP->CK Disruption Disruption of PCr Shuttle pCCr->Disruption leads to Altered_Bioenergetics Altered Cellular Bioenergetics Disruption->Altered_Bioenergetics Reduced_ATP_Regen Reduced ATP Regeneration Altered_Bioenergetics->Reduced_ATP_Regen

Caption: Mechanism of this compound Action.

AMPK_Signaling This compound This compound Altered_Bioenergetics Altered Bioenergetics This compound->Altered_Bioenergetics Increased_ADP_ATP_Ratio Increased ADP:ATP Ratio Altered_Bioenergetics->Increased_ADP_ATP_Ratio AMPK AMPK Activation Increased_ADP_ATP_Ratio->AMPK p53 p53 Activation AMPK->p53 phosphorylates Bak Bak Activation p53->Bak activates Apoptosis Apoptosis Bak->Apoptosis induces

Caption: this compound-Induced AMPK Signaling.

Conclusion

This compound is a powerful research tool for dissecting the intricacies of cellular ATP homeostasis. Its ability to functionally inhibit the creatine kinase phosphagen system provides a unique model for studying the consequences of impaired energy buffering and transport. The quantitative data and experimental protocols outlined in this guide offer a framework for researchers to explore the multifaceted roles of this compound in various physiological and pathological contexts. Further investigation into the downstream signaling effects of this compound-induced metabolic stress will be crucial for realizing its full potential in drug development, particularly in the fields of oncology and neurodegenerative diseases.

References

Cyclocreatine: A Technical Guide to its Discovery, History, and Application as a Research Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclocreatine (1-carboxymethyl-2-iminoimidazolidine) is a synthetic analog of creatine (B1669601) that has been a subject of scientific inquiry for over five decades. Its unique interaction with the creatine kinase (CK) enzyme system has led to its investigation in a variety of research areas, from oncology to neuroprotection. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical research applications of this compound, presenting key data and methodologies for the scientific community.

Discovery and Synthesis

This compound was first synthesized in 1971 by G. L. Rowley, A. L. Greenleaf, and G. L. Kenyon.[1][2] Their original method, while foundational, presented challenges in terms of yield and the use of hazardous materials.[1] Subsequently, improved and safer synthetic routes have been developed.

Original Synthesis by Rowley, Greenleaf, and Kenyon (1971)

The initial synthesis of this compound involved the reaction of the sodium salt of N-carboxymethyl-1,2-diaminoethane with a methanolic solution of cyanogen (B1215507) bromide.[1] The crude product was isolated by filtration and purified through recrystallization from water.[1] This method was hampered by low overall yield and the high toxicity of cyanogen bromide.[1]

Experimental Protocol: Original Synthesis of this compound

  • Reactants: Sodium salt of N-carboxymethyl-1,2-diaminoethane, cyanogen bromide, methanol, water.[1]

  • Procedure:

    • The sodium salt of N-carboxymethyl-1,2-diaminoethane is maintained in solution.

    • A methanolic solution of cyanogen bromide is added to the solution.

    • The resulting crude product is isolated by filtration.

    • The crude product is purified by recrystallization from water to yield this compound.[1]

Improved Synthesis Using Cyanamide (B42294)

To address the safety and yield issues of the original method, a new synthesis was developed utilizing cyanamide, a less toxic and readily available commodity chemical.[1] This improved process offers a greater overall yield and is more suitable for larger-scale production.[1]

Experimental Protocol: Improved Synthesis of this compound

  • Reactants: Chloroacetic acid, propane-1,3-diamine (or ethylene (B1197577) diamine), dimethyl sulfoxide (B87167) (DMSO), cyanamide, water, isopropanol, t-butylmethyl ether.[1]

  • Procedure:

    • A solution of chloroacetic acid in DMSO is added to a molar excess of propane-1,3-diamine over a period of 8 hours.[1]

    • The reaction mixture is concentrated by vacuum distillation, and DMSO is added.

    • The mixture is cooled to 0°C and then warmed to ambient temperature, resulting in a slurry.

    • The slurry is filtered, and the solids are washed sequentially with DMSO, isopropanol, and t-butylmethyl ether.

    • The dried solids are dissolved in water.

    • A 50 wt % solution of cyanamide in water is added, and the mixture is heated to 70°C for 2 hours.[1]

    • The reaction is cooled to 0°C, and the resulting slurry is filtered.

    • The flask and solids are washed with water and dried to yield this compound.[1]

History as a Research Compound

This compound's primary mechanism of action lies in its role as a substrate for creatine kinase. While it is efficiently phosphorylated to form phosphothis compound, this phosphorylated form is a poor phosphate (B84403) donor compared to phosphocreatine.[3] This property disrupts cellular energy homeostasis, a feature that has been exploited in various experimental contexts.

Oncology Research

This compound has been investigated as an anticancer agent, both as a standalone therapy and in combination with existing chemotherapeutics.

Studies have shown that this compound can enhance the cytotoxicity of several antitumor alkylating agents.[3] When combined with drugs like cis-diamminedichloroplatinum(II), melphalan, 4-hydroperoxycyclophosphamide, and carmustine, this compound exhibited additive to greater-than-additive effects on human SW2 small-cell lung cancer cells.[3] In vivo studies have demonstrated that extended regimens of this compound can produce significant tumor-growth delays.[3]

ParameterValueCell Line/ModelReference
In vitro concentration0.5 mM (in combination)Human SW2 small-cell lung cancer[3]
In vivo dosage (i.v.)0.5 or 1 g/kgAnimal models[3]
Maximum tumor-growth delayUp to 10 daysAnimal models[3]
Fold-increase in tumor-growth delay (with standard drugs)1.7- to 2.4-foldAnimal models[3]
In vitro concentration for proliferation inhibition1% (w/v)Human and murine prostate cancer cells[4]
In vivo administration for prostate cancer1% (w/v) in drinking water for 1 monthMouse model of prostate cancer[4]

This compound has been shown to inhibit the stimulated motility of tumor cells that possess creatine kinase.[5] In human melanoma cells, it significantly reduced the chemotactic response to type IV collagen.[5]

ParameterValueCell LineReference
In vitro concentration10 mMA2058-055 human melanoma[5]
Reduction in chemotactic response80-90%A2058-055 human melanoma[5]
Inhibition of chemokinetic response91%A2058-055 human melanoma[5]
Inhibition of haptotactic response73%A2058-055 human melanoma[5]
Inhibition of in vitro invasion88%A2058-055 human melanoma[5]

Experimental Protocol: In Vitro Tumor Cell Motility Assay

  • Cell Line: A2058-055 human melanoma cells (transfected with a creatine kinase gene).[5]

  • Treatment: Incubation with 10 mM this compound overnight.[5]

  • Attractant: Type IV collagen.[5]

  • Assay: Chemotaxis was measured to assess cell motility.[5]

Neuroprotection Research

This compound's ability to be transported into the brain and act as a substrate for creatine kinase has made it a compound of interest for neurodegenerative diseases.

In animal models of Huntington's disease, oral supplementation with this compound has demonstrated neuroprotective effects.[6][7] It has been shown to protect against lesions induced by mitochondrial toxins like malonate.[6][7]

ParameterValueAnimal ModelReference
Oral administration0.25–1.0% in the dietMale Sprague Dawley rats[6]
Treatment duration2 weeks before and 1 week after toxin administrationMale Sprague Dawley rats[6]
Neuroprotective effectSignificant protection against malonate lesionsMale Sprague Dawley rats[6]

Experimental Protocol: Neuroprotection Study in a Rat Model of Huntington's Disease

  • Animal Model: Male Sprague Dawley rats.[6]

  • Treatment: this compound administered orally in the feed at doses of 0.25–1.0% for two weeks prior to toxin administration and one week after.[6]

  • Toxin: Intrastriatal administration of malonate.[6]

  • Outcome Measurement: Assessment of striatal lesion volume.[6]

This compound is being investigated as a potential therapy for creatine transporter deficiency, a genetic disorder that leads to a lack of creatine in the brain.[8][9] Studies in a mouse model of this deficiency have shown that this compound treatment can improve cognitive function.[8][9]

ParameterValueAnimal ModelReference
Treatment duration9 weeksBrain-specific Slc6a8 knockout mouse (Slc6a8–/y)[8][9]
OutcomeProfound improvement in cognitive abilitiesBrain-specific Slc6a8 knockout mouse (Slc6a8–/y)[8][9]

Signaling Pathways and Experimental Workflows

Creatine Kinase Signaling Pathway with this compound

The central role of this compound in research stems from its interaction with the creatine kinase (CK) system. The following diagram illustrates this pathway.

CreatineKinasePathway cluster_0 Cellular Energy Production cluster_1 Creatine Kinase System Mitochondria Mitochondria (Oxidative Phosphorylation) ATP ATP Mitochondria->ATP Generates Glycolysis Glycolysis Glycolysis->ATP Generates CK Creatine Kinase (CK) ADP ADP CK->ADP Phosphothis compound Phosphothis compound (Poor Phosphate Donor) CK->Phosphothis compound Phosphorylates ATP->CK ATP->ADP Hydrolysis for cellular work This compound This compound This compound->CK Phosphothis compound->CK Slow Re-phosphorylation of ADP ExperimentalWorkflow start Start animal_model Select Animal Model (e.g., Nude mice) start->animal_model tumor_implantation Tumor Cell Implantation (e.g., Human colon adenocarcinoma) animal_model->tumor_implantation treatment_groups Divide into Treatment Groups (Control vs. This compound) tumor_implantation->treatment_groups drug_administration Administer this compound (e.g., 1% in drinking water) treatment_groups->drug_administration monitoring Monitor Tumor Growth and Animal Health drug_administration->monitoring data_collection Data Collection at Endpoint (Tumor weight, biomarkers) monitoring->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end NeuroprotectionLogic A Creatine Transporter Deficiency B Reduced Creatine in Brain A->B C Impaired Brain Energy Homeostasis B->C D Cognitive Deficits C->D I Amelioration of Cognitive Deficits E This compound Administration (Bypasses Transporter) F Enters Brain and is Phosphorylated E->F G Acts as a Phosphagen Reserve F->G H Improved Brain Energy Metabolism G->H H->I

References

Cyclocreatine's Impact on Biochemical Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclocreatine, a synthetic analog of creatine (B1669601), has emerged as a significant tool in biochemical and pharmacological research. Its ability to competitively interact with the creatine kinase system provides a unique avenue to probe cellular bioenergetics and to develop novel therapeutic strategies, particularly in oncology and neurobiology. This technical guide offers an in-depth exploration of the biochemical pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the core mechanisms.

Core Mechanism of Action: The Creatine Kinase System

This compound's primary mechanism of action lies in its role as a substrate for creatine kinase (CK), the enzyme responsible for the reversible phosphorylation of creatine to phosphocreatine.[1][2] This reaction is central to the phosphagen system, which acts as a temporal and spatial buffer for ATP in cells with high and fluctuating energy demands.[1][3]

This compound is efficiently phosphorylated by creatine kinase to form phosphothis compound (B1195991).[2] However, phosphothis compound is a poor phosphate (B84403) donor in the reverse reaction catalyzed by CK, meaning it is less efficient at regenerating ATP from ADP compared to phosphocreatine.[2] This leads to a functional blockade of the phosphagen system.[1][4]

cluster_0 Normal Phosphagen System cluster_1 Effect of this compound ATP ATP CK Creatine Kinase ATP->CK ATP->CK ADP ADP ADP->CK Creatine Creatine Creatine->CK PCr Phosphocreatine PCr->CK This compound This compound This compound->CK PCcR Phosphothis compound (Poor Phosphate Donor) CK->ATP ATP Regeneration CK->ADP CK->ADP CK->Creatine CK->PCr Energy Storage CK->PCcR Sequesters High-Energy Phosphate cluster_0 Disruption by this compound Mitochondria Mitochondria (Oxidative Phosphorylation) ATP_prod ATP Production Mitochondria->ATP_prod Glycolysis Glycolysis Glycolysis->ATP_prod CK_mito Mitochondrial CK ATP_prod->CK_mito PCr Phosphocreatine CK_mito->PCr Energy Shuttle PCcR Phosphothis compound CK_mito->PCcR CK_cyto Cytosolic CK ATP_util ATP Utilization (e.g., Muscle Contraction, Ion Pumps) CK_cyto->ATP_util Creatine Creatine Creatine->CK_mito PCr->CK_cyto This compound This compound This compound->CK_mito Block X PCcR->Block Start Seed Cancer Cells Treatment Treat with this compound (or Vehicle Control) Start->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Assess Proliferation (e.g., MTT, Cell Counting) Incubation->Assay Analysis Analyze and Compare Data Assay->Analysis

References

Preliminary Studies of Cyclocreatine in Neuroprotection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Impaired energy metabolism is a central pathological feature in a host of neurodegenerative diseases and acute brain injuries. The creatine (B1669601) kinase (CK)/phosphocreatine (B42189) (PCr) system is a critical endogenous mechanism for maintaining cellular ATP homeostasis in tissues with high and fluctuating energy demands, such as the brain. Cyclocreatine, a synthetic analog of creatine, serves as a substrate for creatine kinase, forming a high-energy phosphagen, phosphothis compound (B1195991) (PCCr). Preliminary studies have demonstrated its capacity to penetrate the central nervous system and exert significant neuroprotective effects. This technical guide synthesizes the foundational preclinical evidence for this compound's neuroprotective role, detailing its mechanism of action, efficacy in various neurological disease models, and the experimental protocols used to elicit these findings. Key data indicate that by buffering cellular ATP levels, this compound mitigates mitochondrial dysfunction, reduces oxidative stress, and attenuates neuronal cell death, positioning it as a promising therapeutic candidate for conditions marked by cerebral energy deficits.

Core Mechanism of Action: The this compound/Creatine Kinase Energy Shuttle

The primary mechanism of this compound's neuroprotective action is its integration into the cellular bioenergetic network via the creatine kinase (CK) system.[1] CK is a pivotal enzyme that catalyzes the reversible transfer of a phosphoryl group from phosphocreatine (or phosphothis compound) to ADP, rapidly regenerating ATP at sites of high energy consumption.[1][2] this compound enters brain cells and is phosphorylated by CK to form phosphothis compound (PCCr).[1][3] This PCCr pool acts as a buffer, providing a readily available source of high-energy phosphate (B84403) to replenish ATP during periods of metabolic stress, such as those induced by ischemia, trauma, or neurotoxins.[1][4][5] This bioenergetic buffering is fundamental to preventing the downstream consequences of energy failure, including loss of ion gradients, excitotoxicity, and apoptosis.[6][7]

cluster_0 Cellular Environment (Neuron) This compound This compound CK Creatine Kinase (CK) This compound->CK PCCr Phosphothis compound (PCCr) PCCr->CK CK->PCCr ADP ADP CK->ADP ATP Regeneration ATP ATP ATP->CK Phosphoryl Donor Energy_Use Energy Consumption (e.g., Ion Pumps) ATP->Energy_Use Energy_Use->ADP

The this compound/Creatine Kinase Energy Buffering System.

Preclinical Evidence in Neuroprotection Models

This compound has been evaluated in several preclinical models of neurological disorders, demonstrating a consistent protective effect.

Huntington's Disease (HD) Models

In animal models mimicking the energy deficit of HD, this compound provided significant neuroprotection.[1][8] These models utilize mitochondrial toxins like malonate or 3-nitropropionic acid (3-NP) to induce striatal lesions that resemble those in HD patients.[9][10]

  • Key Findings: Oral supplementation with this compound produced dose-dependent and significant protection against malonate-induced striatal lesions.[1] It also protected against malonate-induced increases in biochemical markers of hydroxyl radical generation.[1][8][9]

Parkinson's Disease (PD) Models

The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induces parkinsonism by inhibiting complex I of the mitochondrial electron transport chain, leading to energy failure and the death of dopaminergic neurons.[4]

  • Key Findings: Oral supplementation with this compound rendered significant protection against MPTP-induced dopamine (B1211576) depletions in mice, further implicating metabolic dysfunction in MPTP neurotoxicity and highlighting a potential therapeutic strategy.[4]

Creatine Transporter Deficiency (CTD)

CTD is an X-linked disorder caused by mutations in the SLC6A8 gene, leading to an absence of creatine in the brain and severe cognitive impairment.[3] Because this compound can cross the blood-brain barrier and cell membranes independently of the creatine transporter, it represents a viable treatment strategy.[3][11]

  • Key Findings: In a brain-specific Slc6a8 knockout mouse model, treatment with this compound led to the accumulation of this compound and PCCr in the brain and a profound improvement in cognitive abilities, including spatial learning and memory.[3][5]

Blood-Brain Barrier cluster_blood Bloodstream cluster_brain Brain Cell Creatine_blood Creatine CRT Creatine Transporter (CRT) - DEFICIENT Creatine_blood->CRT Blocked Cyclo_blood This compound CK Creatine Kinase Cyclo_blood->CK Passive Diffusion PCCr PCCr -> ATP CK->PCCr

This compound Bypasses Deficient Creatine Transporter (CRT).

Key Neuroprotective Pathways and Mechanisms

The overarching benefit of bioenergetic stabilization translates into the attenuation of several downstream pathological processes.

Attenuation of Oxidative Stress

Mitochondrial dysfunction is a primary source of reactive oxygen species (ROS). By preserving mitochondrial function, this compound administration significantly reduces oxidative damage.

  • Key Findings: In malonate-treated rats, this compound protected against increases in 2,3- and 2,5-dihydroxybenzoic acid, which are markers of hydroxyl radical (•OH) generation.[1][8] This demonstrates a direct impact on mitigating free radical-induced damage.

Mitigation of Excitotoxicity

Energy depletion impairs the function of ATP-dependent ion pumps, leading to membrane depolarization and excessive glutamate (B1630785) release, a process known as excitotoxicity.

  • Key Findings: By maintaining ATP levels, this compound helps preserve ionic homeostasis and supports the energetic requirements for glutamate uptake from the synapse, thereby reducing excitotoxic neuronal death.[1][7]

Insult Neurotoxic Insult (e.g., Malonate, MPTP) Mito_Dys Mitochondrial Dysfunction Insult->Mito_Dys ATP_Dep Energy Depletion (ATP ↓) Mito_Dys->ATP_Dep ROS Oxidative Stress (ROS ↑) Mito_Dys->ROS Excitotox Excitotoxicity ATP_Dep->Excitotox Death Neuronal Apoptosis / Death ATP_Dep->Death ROS->Death Excitotox->Death Cyclo This compound CK_PCCr CK/PCCr System Cyclo->CK_PCCr ATP_Buff ATP Buffering CK_PCCr->ATP_Buff ATP_Buff->ATP_Dep ATP_Buff->ROS ROS_Red ROS Reduction

Neuroprotective Mechanisms of this compound Action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound.

Table 1: Effects on Brain Bioenergetics and Neurochemistry
Parameter Finding
Brain ATP Levels Increased from 0.076 ± 0.009 to 0.115 ± 0.098 (p < 0.05) after 2-6 weeks of 1% this compound feeding.[1]
Brain PCr + PCCr Levels Increased from 0.057 ± 0.008 to 0.137 ± 0.098 (p < 0.05) after 2-6 weeks of 1% this compound feeding.[1]
Brain this compound Content Reached 1.7 ± 0.2 mmol/kg wet wt in Slc6a8-/y mice after 9 weeks of treatment.[5][12]
Liver PCCr Levels Peaked at 17.15 ± 1.07 mmol/kg with 0.1% this compound in drinking water by 6 weeks.[13]
Plasma Half-life (Rats) 3.5 to 6.5 hours following oral gavage.[14]
Table 2: Efficacy in Disease Models
Model Finding
Malonate-induced Lesions Significant, dose-dependent reduction in striatal lesion volume with 1% and 2% this compound in the diet.[1]
MPTP-induced Dopamine Depletion Significant protection against dopamine loss in mice with oral this compound supplementation.[4]
Creatine Transporter Deficiency Normalized cognitive deficits in novel object recognition and spatial learning tests in Slc6a8-/y mice.[3][15]
Traumatic Brain Injury (Creatine) Note: Data for creatine, a related compound. Ameliorated cortical damage by 36% in mice and 50% in rats.[16]

Detailed Experimental Protocols

Methodologies across key studies share common principles, outlined below.

Animal Models and Administration
  • Subjects: Studies have primarily used male Sprague-Dawley rats or various mouse strains.[10][14]

  • Neurotoxicity Induction (HD Model):

    • Malonate: Intrastriatal injection of malonate (e.g., 3 µmol) in anesthetized rats to induce localized excitotoxic lesions.[1][9]

    • 3-Nitropropionic Acid (3-NP): Subacute systemic administration via osmotic pumps or daily injections to produce lesions mimicking HD.[1][8]

  • Neurotoxicity Induction (PD Model):

    • MPTP: Systemic administration (e.g., multiple intraperitoneal injections) in mice to induce loss of dopaminergic neurons in the substantia nigra.[4]

  • This compound Administration:

    • Dietary Supplementation: this compound is mixed into standard rodent chow at concentrations ranging from 0.25% to 3% (w/w) and provided ad libitum for a period of 2 to 9 weeks prior to and/or after the insult.[1][3]

    • Oral Gavage: For toxicity and pharmacokinetic studies, this compound is administered twice daily via oral gavage at doses such as 30, 100, and 300 mg/kg.[14]

    • Drinking Water: this compound is dissolved in drinking water at concentrations of 0.1% to 1.0% (w/v).[13]

Endpoint Analysis
  • Histology and Lesion Analysis: Following experiments, animals are euthanized and brains are sectioned. Lesion volumes are quantified using stains like Nissl or by analyzing images of brain slices.[1][4]

  • Biochemical Assays:

    • Oxidative Stress: Brain tissue is analyzed for markers of oxidative damage. For hydroxyl radical detection, salicylate (B1505791) is administered, and its conversion to 2,3- and 2,5-dihydroxybenzoic acid (DHBA) is measured via HPLC. For peroxynitrite damage, levels of 3-nitrotyrosine (B3424624) are measured.[1][8][10]

    • Dopamine Levels: Striatal tissue is analyzed for dopamine and its metabolites using HPLC with electrochemical detection.[4]

  • Magnetic Resonance Spectroscopy (MRS): In vivo ³¹P-MRS and ¹H-MRS are used to non-invasively measure brain levels of ATP, phosphocreatine (PCr), and phosphothis compound (PCCr) in live animals.[1][13]

  • Behavioral Testing: Cognitive function in mouse models of CTD is assessed using standardized tests such as the novel object recognition test and the Morris water maze for spatial learning and memory.[3][5]

start Start acclimate Animal Acclimatization start->acclimate grouping Group Allocation (Control, Toxin, Toxin+Cyclo) acclimate->grouping admin This compound Administration (e.g., 2 weeks in diet) grouping->admin Treatment Group toxin Toxin Induction (e.g., Malonate Injection) grouping->toxin Toxin & Control Groups admin->toxin analysis Endpoint Analysis toxin->analysis histology Histology (Lesion Volume) analysis->histology biochem Biochemistry (Oxidative Markers) analysis->biochem mrs MRS (Metabolites) analysis->mrs end End histology->end biochem->end mrs->end

General Experimental Workflow in Neurotoxicity Studies.

Conclusion and Future Directions

Preliminary studies robustly support the neuroprotective potential of this compound across various models of neurological disease characterized by energy failure. Its ability to act as a substrate for creatine kinase allows it to effectively buffer cellular ATP, thereby preventing mitochondrial collapse, reducing oxidative stress, and ultimately preserving neuronal integrity. Its unique ability to bypass the creatine transporter makes it a particularly compelling candidate for Creatine Transporter Deficiency.

While promising, these findings are preclinical. Future research must focus on optimizing dosing strategies, further elucidating downstream signaling effects, and conducting rigorous, long-term safety and toxicity assessments. Chronic administration in rats at high doses (≥60 mg/kg/day) has been associated with seizures and microscopic lesions in the brain, testes, and thyroid, indicating a need for careful dose-finding studies in any future clinical development.[14] Nevertheless, the foundational evidence strongly suggests that modulating brain bioenergetics with this compound is a viable and potent strategy for neuroprotection.

References

Methodological & Application

Application Notes and Protocols: In Vitro Studies of Cyclocreatine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclocreatine (CCr), a synthetic analog of creatine (B1669601), serves as a valuable tool for investigating cellular bioenergetics and as a potential therapeutic agent, particularly in oncology. By acting as a competitive substrate for creatine kinase (CK), this compound disrupts the phosphocreatine (B42189) system, which is crucial for maintaining cellular ATP homeostasis, especially in rapidly proliferating cells like cancer cells. These application notes provide detailed protocols for in vitro studies designed to elucidate the effects of this compound on cancer cell proliferation, metabolism, and motility.

Mechanism of Action

This compound is transported into the cell, in part by the creatine transporter SLC6A8.[1][2] Once inside, it is phosphorylated by creatine kinase to form phosphothis compound (B1195991) (pCCr). However, pCCr is a less efficient phosphate (B84403) donor than phosphocreatine, leading to a functional blockade of the phosphagen system.[3] This disruption of cellular energy buffering can lead to decreased cell proliferation, induction of cell cycle arrest, and reduced cell motility.[4][5][6] In some cancer models, this compound treatment has been shown to reduce intracellular levels of creatine and phosphocreatine without altering overall ATP levels, suggesting a targeted effect on the creatine kinase system.[1][7]

Data Presentation

Table 1: Effects of this compound on Cancer Cell Proliferation and Metabolism
Cell LineCancer TypeThis compound ConcentrationDuration of TreatmentObserved EffectReference
PC3Prostate Cancer1%Not SpecifiedImpaired in vitro proliferation.[1][1]
Murine Prostate Cancer CellsProstate Cancer1%Not SpecifiedImpaired in vitro proliferation.[1][1]
PC3Prostate Cancer0.125% - 1%Not SpecifiedDose-dependent growth inhibition.[1][1]
PC3Prostate Cancer1%Not SpecifiedSignificantly impaired colony-forming ability.[1][1]
PC3Prostate Cancer1%Not SpecifiedReduced cellular creatine and phosphocreatine levels; ATP levels unaltered.[1][7][1][7]
A2058-055Human Melanoma10 mMOvernight80-90% reduction in chemotactic response to type IV collagen.[4][4]
DU-145Prostatic TumorNot SpecifiedNot SpecifiedReduced motility response to autotaxin or epidermal growth factor.[4][4]
ME-180Cervical CarcinomaNot Specified8 hoursComplete inhibition of proliferation; inhibition of progression out of all phases of the cell cycle.[5][6][5][6]
SW2Small-Cell Lung Cancer0.5 mM24 hoursAdditive to greater-than-additive cytotoxicity with various alkylating agents.[3][3]

Experimental Protocols

Protocol 1: Cell Proliferation Assay

This protocol is designed to assess the effect of this compound on the proliferation of cancer cells in vitro.

Materials:

  • Cancer cell line of interest (e.g., PC3, DU-145)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution prepared in sterile water or PBS)

  • 96-well cell culture plates

  • Cell counting solution (e.g., Trypan Blue) or a proliferation assay reagent (e.g., MTT, WST-1)

  • Incubator (37°C, 5% CO2)

  • Microplate reader (for colorimetric assays)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.125%, 0.25%, 0.5%, 1%). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • Assessment of Proliferation:

    • Direct Cell Counting: At each time point, trypsinize the cells in triplicate wells for each condition, stain with Trypan Blue, and count the viable cells using a hemocytometer.

    • Colorimetric Assay (MTT/WST-1): Add 10 µL of the reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.

Protocol 2: Colony Formation Assay (Soft Agar)

This assay evaluates the ability of single cells to undergo anchorage-independent growth, a hallmark of carcinogenesis, following treatment with this compound.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Agar (B569324) (low melting point)

  • 6-well plates

Procedure:

  • Base Layer: Prepare a 1% agar solution in complete medium. Add 1.5 mL of this solution to each well of a 6-well plate and allow it to solidify at room temperature.

  • Cell Layer: Prepare a 0.7% agar solution in complete medium. Trypsinize and count the cells. Resuspend 8,000 cells in 1.5 mL of the 0.7% agar solution. Add the desired concentration of this compound to this cell suspension.

  • Plating: Gently layer the cell-agar suspension on top of the solidified base layer.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, or until colonies are visible. Add 100 µL of complete medium to each well twice a week to prevent drying.

  • Staining and Quantification: Stain the colonies with 0.005% crystal violet. Count the number of colonies in each well using a microscope.

Protocol 3: Cell Motility (Transwell Invasion Assay)

This protocol assesses the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Transwell inserts (8 µm pore size) coated with Matrigel

  • Cancer cell line

  • Serum-free medium

  • Complete medium with a chemoattractant (e.g., 10% FBS)

  • This compound

  • Cotton swabs

  • Methanol

  • Crystal violet stain

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. Starve the cells in serum-free medium for 24 hours prior to the assay.

  • Assay Setup: Rehydrate the Matrigel-coated inserts with serum-free medium. In the lower chamber, add complete medium with the chemoattractant.

  • Cell Seeding: Trypsinize and resuspend the starved cells in serum-free medium containing the desired concentration of this compound. Seed 5 x 10^4 cells into the upper chamber of the Transwell insert.

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Analysis:

    • Remove the non-invading cells from the top of the insert with a cotton swab.

    • Fix the invading cells on the bottom of the membrane with methanol.

    • Stain the fixed cells with crystal violet.

    • Count the number of invading cells in several random fields under a microscope.

Visualizations

Cyclocreatine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell Cyclocreatine_ext This compound SLC6A8 SLC6A8 (Creatine Transporter) Cyclocreatine_ext->SLC6A8 Uptake Cyclocreatine_int Intracellular This compound SLC6A8->Cyclocreatine_int Creatine_Kinase Creatine Kinase (CK) Cyclocreatine_int->Creatine_Kinase pCCr Phosphothis compound (pCCr) Creatine_Kinase->pCCr Phosphorylation Energy_Metabolism Disrupted Energy Homeostasis pCCr->Energy_Metabolism Inefficient phosphate donation Proliferation Decreased Proliferation Energy_Metabolism->Proliferation Motility Reduced Motility Energy_Metabolism->Motility CellCycle Cell Cycle Arrest Energy_Metabolism->CellCycle

Caption: Mechanism of action of this compound in cancer cells.

In_Vitro_Workflow cluster_assays Functional Assays cluster_analysis Mechanistic Analysis start Start: Select Cancer Cell Line culture Cell Culture and Expansion start->culture treatment This compound Treatment (Dose-Response and Time-Course) culture->treatment proliferation Proliferation Assay (e.g., MTT) treatment->proliferation colony Colony Formation Assay treatment->colony motility Motility/Invasion Assay treatment->motility metabolites Metabolite Analysis (Creatine, pCr, ATP) treatment->metabolites pathways Signaling Pathway Analysis (e.g., Western Blot) treatment->pathways data Data Analysis and Interpretation proliferation->data colony->data motility->data metabolites->data pathways->data

Caption: General workflow for in vitro studies of this compound.

References

Application Notes and Protocols for Studying Creatine Metabolism in Tumors Using Cyclocreatine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) metabolism plays a pivotal role in cellular bioenergetics, particularly in tissues with high and fluctuating energy demands such as muscle and brain. Emerging evidence highlights the significance of the creatine kinase (CK) system in cancer biology, where it supports the high energetic needs of rapidly proliferating tumor cells.[1] Cyclocreatine, a synthetic analog of creatine, serves as a valuable tool to investigate and target this metabolic pathway in cancer. It is a substrate for creatine kinase, but its phosphorylated form, phosphothis compound (B1195991), is a poor phosphate (B84403) donor compared to phosphocreatine (B42189).[2] This property allows this compound to functionally block the phosphagen system, leading to the depletion of the cellular energy buffer and subsequent inhibition of tumor growth.[1][3] These application notes provide detailed protocols and data for utilizing this compound to study creatine metabolism in tumors.

Mechanism of Action

This compound is transported into tumor cells, likely via the creatine transporter SLC6A8.[1] Once inside the cell, it is phosphorylated by creatine kinase (CK) to form phosphothis compound. The accumulation of phosphothis compound disrupts the normal function of the creatine kinase/phosphocreatine system in several ways:

  • Competitive Inhibition: this compound competes with endogenous creatine for binding to creatine kinase, thereby reducing the formation of the high-energy phosphocreatine buffer.[2]

  • Inefficient ATP Regeneration: Phosphothis compound is a poor substrate for the reverse reaction catalyzed by creatine kinase, leading to inefficient regeneration of ATP from ADP.[2] This impairs the cell's ability to respond to sudden increases in energy demand.

  • Depletion of Creatine Pool: Treatment with this compound leads to a significant reduction in intracellular levels of creatine and its derivatives, phosphocreatine and creatinine.[1][3]

  • Induction of Cell Cycle Arrest: By disrupting cellular energy homeostasis, this compound can inhibit the progression of cells through all phases of the cell cycle, ultimately leading to cytotoxicity.[3]

Data Presentation

Table 1: Effects of this compound on Prostate Cancer Cell Proliferation and Metabolism
Cell LineTreatmentObservationReference
PC3 (Human Prostate Cancer)1% this compoundImpaired in vitro proliferation.[1]
Murine Prostate Cancer Cells1% this compoundImpaired in vitro proliferation.[1]
PC31% this compoundSignificantly impaired colony-forming ability in soft agar (B569324).[1]
PC3 (SPRY2 KD)1% this compoundReduced cellular creatine and phosphocreatine levels.[1]
DU145 (Human Prostate Cancer)This compoundInhibitory effects on growth in vitro and in vivo.[4]
Table 2: In Vivo Effects of this compound on Prostate Tumor Growth
Animal ModelTreatmentDurationKey FindingsReference
Ptenpc-/- Spry2pc-/- Mice1% this compound in diet1 monthSignificantly decreased tumor cell proliferation (reduced Ki67 staining).[1]
Ptenpc-/- Spry2pc-/- Mice1% this compound in diet1 monthReduced tumor weights (trend did not reach statistical significance).[1]
Nude Mice with PC3 XenograftsThis compound-Inhibition of tumor growth.[4]
Table 3: Impact of this compound on Tumor Metabolites in Ptenpc-/- Spry2pc-/- Mice
MetaboliteChange upon 1% this compound TreatmentReference
This compoundDetected in blood and tumor tissues.[1]
CreatineSignificantly decreased in tumor tissues.[1]
PhosphocreatineSignificantly decreased in tumor tissues.[1]
CreatinineSignificantly decreased in tumor tissues.[1]
ArginineIncreased in tumor tissues.[1]
GuanidinoacetateDecreased in tumor tissues.[1]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

This protocol is designed to assess the effect of this compound on the proliferation of cancer cells in vitro.

Materials:

  • Cancer cell line of interest (e.g., PC3, DU145)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution prepared in sterile water or PBS)

  • 96-well plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach.

  • Prepare serial dilutions of this compound in complete medium. A final concentration range of 0.125% to 1% can be tested.[1]

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • At each time point, add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Soft Agar Colony Formation Assay

This assay measures the anchorage-independent growth of cancer cells, a hallmark of transformation.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Agar (e.g., Noble agar)

  • 6-well plates

Procedure:

  • Prepare the base agar layer:

    • Prepare a 1.2% agar solution in sterile water and autoclave.

    • Prepare a 2x concentrated complete medium.

    • Cool the agar solution to 42°C in a water bath.

    • Mix equal volumes of the 1.2% agar and 2x medium to obtain a final concentration of 0.6% agar in 1x medium.

    • Quickly dispense 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.[5]

  • Prepare the top agar layer with cells:

    • Trypsinize and count the cells. Resuspend the cells in complete medium at a concentration of 1 x 10⁴ cells/mL.

    • Prepare a 0.7% agar solution and cool it to 42°C.

    • In a sterile tube, mix the cell suspension with the 0.7% agar solution and complete medium containing the desired concentration of this compound (e.g., 1%) or vehicle control to a final agar concentration of 0.35%.[1][6]

    • Carefully layer 1.5 mL of this cell-agar mixture on top of the solidified base agar layer.[5]

  • Incubation and Analysis:

    • Allow the top layer to solidify at room temperature.

    • Add 1 mL of complete medium containing this compound or vehicle to each well to prevent drying.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 2-3 weeks, replacing the top medium every 3-4 days.[7]

    • After the incubation period, stain the colonies with 0.005% crystal violet and count the number of colonies using a microscope.[6]

Protocol 3: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., PC3)

  • Matrigel (optional)

  • This compound

  • Animal diet

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.

    • Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.

  • Treatment Administration:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound to the treatment group. A common method is to incorporate it into the animal chow at a concentration of 1%.[1] The control group receives a standard diet.

  • Tumor Growth Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight and general health of the mice throughout the study.

  • Endpoint and Analysis:

    • At the end of the study (e.g., after 4 weeks of treatment or when tumors reach a predetermined size), euthanize the mice.[1]

    • Excise the tumors, weigh them, and process them for further analysis such as histology (e.g., Ki67 staining for proliferation) and metabolomics.[1]

Signaling Pathways

PTEN/SPRY2 and Creatine Metabolism

In prostate cancer, the loss of tumor suppressors PTEN and SPRY2 is associated with enhanced creatine metabolism, which drives tumor progression.[1][8] Loss of SPRY2, a negative regulator of receptor tyrosine kinase (RTK) signaling, leads to hyperactivation of the PI3K/AKT pathway.[9] This, in conjunction with PTEN loss, which is a key negative regulator of the PI3K/AKT pathway, further amplifies this signaling cascade.[8][10] This sustained signaling can lead to the upregulation of the creatine transporter SLC6A8, increasing the uptake of creatine into the cancer cells and fueling their energetic demands.[1]

PTEN_SPRY2_Creatine_Metabolism cluster_loss Loss of Function in Cancer RTK RTK (e.g., EGFR/HER2) PI3K PI3K RTK->PI3K Activates SPRY2 SPRY2 SPRY2->RTK Inhibits AKT AKT PI3K->AKT Activates SLC6A8 SLC6A8 (Creatine Transporter) AKT->SLC6A8 Upregulates PTEN PTEN PTEN->PI3K Inhibits Creatine_Uptake Increased Creatine Uptake SLC6A8->Creatine_Uptake Tumor_Progression Tumor Progression Creatine_Uptake->Tumor_Progression SPRY2_loss SPRY2 Loss PTEN_loss PTEN Loss

Caption: PTEN/SPRY2 signaling pathway in prostate cancer.

Creatine, MPS1, and Smad2/3 Signaling in Metastasis

Recent studies have implicated creatine in promoting cancer metastasis through a signaling pathway involving Monopolar Spindle 1 (MPS1) and the transcription factors Smad2/3.[11] Creatine can activate MPS1, which in turn phosphorylates and activates Smad2 and Smad3.[11] Activated Smad2/3 then translocate to the nucleus and regulate the expression of genes involved in epithelial-mesenchymal transition (EMT) and metastasis, such as Snail and Slug.[11]

Creatine_MPS1_Metastasis Creatine Creatine MPS1 MPS1 Creatine->MPS1 Activates Smad2_3 Smad2/3 MPS1->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 (Activated) Nucleus Nucleus pSmad2_3->Nucleus Snail_Slug Snail/Slug Expression Nucleus->Snail_Slug Upregulates Metastasis Metastasis Snail_Slug->Metastasis This compound This compound This compound->Creatine Inhibits Metabolism

Caption: Creatine-MPS1-Smad2/3 signaling pathway in cancer metastasis.

References

Application Notes and Protocols for Cyclocreatine Dosage in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclocreatine (1-carboxymethyl-2-iminoimidazolidine) is a synthetic analog of creatine (B1669601) that acts as a competitive inhibitor of the enzyme creatine kinase (CK). This enzyme is pivotal in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as muscle and brain. In the context of oncology, many cancer cells exhibit altered energy metabolism and an increased reliance on the CK system to maintain high ATP levels required for rapid proliferation, migration, and invasion. By interfering with this "phosphocreatine shuttle," this compound can disrupt the energy supply of cancer cells, leading to cytostatic and cytotoxic effects. These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, including detailed protocols and quantitative data to guide researchers in their study of this promising anti-cancer agent.

Mechanism of Action: The Creatine Kinase System

The creatine kinase (CK) system plays a crucial role in cellular energy buffering and transport. CK catalyzes the reversible transfer of a phosphate (B84403) group from ATP to creatine, forming phosphocreatine (B42189) and ADP. Phosphocreatine serves as a readily available reservoir of high-energy phosphate that can be rapidly utilized to regenerate ATP from ADP at sites of high energy consumption. Many cancer cells upregulate CK, enhancing their ability to meet the energetic demands of uncontrolled growth.

This compound is taken up by cells and is a substrate for creatine kinase. It is phosphorylated to form phosphothis compound (B1195991). However, phosphothis compound is a poor substrate for the reverse reaction, meaning it is less efficient at regenerating ATP from ADP. This leads to a depletion of the readily available high-energy phosphate pool, impairing the cell's ability to buffer ATP levels, which can trigger cell cycle arrest and apoptosis.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The following tables summarize the effective dosages of this compound and its observed effects on various cancer cell lines as reported in the scientific literature.

Table 1: Inhibition of Cancer Cell Proliferation by this compound

Cell LineCancer TypeThis compound ConcentrationIncubation TimeObserved Effect
PC3Prostate Cancer0.125% - 1%Not SpecifiedDose-dependent inhibition of proliferation.[1]
ME-180Cervical CarcinomaNot Specified8 hoursComplete inhibition of proliferation.
SW2Small-Cell Lung CancerUp to 5 mM24 hoursNot very cytotoxic as a single agent.
C6Rat GliomaNot SpecifiedNot SpecifiedSignificant inhibition of cell growth.[2]
OC238Human Ovarian CarcinomaNot SpecifiedNot SpecifiedSignificant inhibition of cell growth.[2]

Table 2: Inhibition of Cancer Cell Motility and Invasion by this compound

Cell LineCancer TypeThis compound ConcentrationIncubation TimeObserved Effect
A2058-055Human Melanoma10 mMOvernight80-90% reduction in chemotactic response.[3]
A2058-055Human Melanoma10 mMOvernight91% inhibition of chemokinesis; 73% inhibition of haptotaxis; 88% inhibition of in vitro invasion.[3]
DU-145Prostatic TumorNot SpecifiedNot SpecifiedReduced motility response.[3]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile phosphate-buffered saline (PBS) or cell culture medium (serum-free)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Vortex mixer

  • Water bath or incubator at 37°C

Protocol:

  • Determine the desired stock concentration. A common stock concentration is 100 mM. To prepare a 100 mM stock solution, weigh out 1.4315 g of this compound (molecular weight: 143.15 g/mol ) and dissolve it in 100 mL of sterile PBS or serum-free medium. For a 1% (w/v) solution, dissolve 1 g of this compound in 100 mL of sterile PBS or serum-free medium.

  • Dissolution. Add the this compound powder to the sterile conical tube containing the appropriate volume of sterile PBS or serum-free medium. Vortex thoroughly to dissolve. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization. Sterilize the this compound stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage. Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound on the viability of adherent cancer cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment. Prepare serial dilutions of this compound in complete medium from your stock solution. A typical concentration range to test is 0.5 mM to 50 mM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a "vehicle control" group with medium only.

  • Incubation. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition. After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation. Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization. Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement. Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis. Calculate cell viability as a percentage of the vehicle control.

Transwell Migration Assay

This protocol assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • 24-well Transwell inserts (8.0 µm pore size)

  • Cancer cell line of interest

  • Serum-free cell culture medium

  • Complete cell culture medium (containing a chemoattractant, e.g., 10% FBS)

  • This compound stock solution

  • Cotton swabs

  • Methanol (B129727) (for fixation)

  • Crystal violet staining solution (0.1% in water)

  • Microscope

Protocol:

  • Cell Preparation. Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by incubating them in serum-free medium for 12-24 hours.

  • Assay Setup. Add 600 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.

  • Cell Seeding. Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL. Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Treatment. Add the desired concentration of this compound to both the upper and lower chambers to ensure a consistent concentration throughout the assay.

  • Incubation. Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.

  • Removal of Non-migrated Cells. After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation. Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10-15 minutes.

  • Staining. Stain the fixed cells by immersing the insert in crystal violet solution for 15-20 minutes.

  • Washing and Imaging. Gently wash the insert with water to remove excess stain. Allow the insert to air dry. Image the migrated cells using a microscope.

  • Quantification. Count the number of migrated cells in several random fields of view and calculate the average.

Matrigel Invasion Assay

This protocol is a modification of the migration assay to assess the invasive potential of cancer cells.

Materials:

  • All materials for the Transwell Migration Assay

  • Matrigel Basement Membrane Matrix

Protocol:

  • Coating the Inserts. Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium (the dilution factor may need to be optimized, but 1:3 to 1:8 is a common range). Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts. Be careful to avoid bubbles.

  • Gelling. Incubate the coated inserts at 37°C for at least 2-4 hours to allow the Matrigel to solidify.

  • Proceed with the Transwell Migration Assay protocol, starting from step 1 (Cell Preparation). The incubation time for the invasion assay may need to be extended (e.g., 24-48 hours) to allow cells sufficient time to invade through the Matrigel.

Mandatory Visualization

Cyclocreatine_Mechanism_of_Action This compound's Impact on Cellular Bioenergetics cluster_extracellular Extracellular cluster_cell Cancer Cell Cyclocreatine_ext This compound Creatine_Transporter Creatine Transporter (SLC6A8) Cyclocreatine_ext->Creatine_Transporter Uptake Cyclocreatine_int This compound Creatine_Transporter->Cyclocreatine_int Creatine_Kinase Creatine Kinase (CK) Cyclocreatine_int->Creatine_Kinase Phosphothis compound Phosphothis compound (PCr-Cyclo) Creatine_Kinase->Phosphothis compound Phosphorylation ATP ATP Creatine_Kinase->ATP ADP ADP Creatine_Kinase->ADP Phosphothis compound->Creatine_Kinase Poor Substrate for Reverse Reaction ATP->Creatine_Kinase Energy_dependent_processes Energy-Dependent Processes (Proliferation, Motility, Invasion) ATP->Energy_dependent_processes Provides Energy Proliferation_Inhibition Inhibition of Proliferation, Motility, and Invasion Energy_dependent_processes->Proliferation_Inhibition Inhibited Experimental_Workflow General Experimental Workflow for this compound Treatment cluster_assays Endpoint Assays Start Start: Cancer Cell Culture Seeding Cell Seeding (e.g., 96-well or Transwell plates) Start->Seeding Treatment This compound Treatment (Varying Concentrations and Durations) Seeding->Treatment Incubation Incubation (e.g., 24-72 hours) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Migration Migration Assay (e.g., Transwell) Incubation->Migration Invasion Invasion Assay (e.g., Matrigel) Incubation->Invasion Analysis Data Analysis and Interpretation Viability->Analysis Migration->Analysis Invasion->Analysis

References

Application Notes and Protocols for Cyclocreatine Stock Solutions in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclocreatine (1-carboxymethyl-2-iminoimidazolidine) is a synthetic analog of creatine (B1669601) that serves as a valuable tool in biomedical research. As a substrate for creatine kinase, it is phosphorylated to phosphothis compound (B1195991), which then acts as an energy buffer by regenerating adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP).[1] This property makes this compound a potent bioenergetic protective agent, with applications in studying cellular energy metabolism in various contexts, including neurodegenerative diseases, cancer, and cardiovascular conditions.[1][2][3][4] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions for in vitro and in vivo research.

Data Presentation: this compound Solubility and Stability

A clear understanding of this compound's solubility and stability is crucial for preparing accurate and effective stock solutions. The following table summarizes key quantitative data for this compound.

ParameterSolventConcentration/ConditionObservationSource
Solubility Water5 mg/mLRequires ultrasonic and warming to 60°CMedchemExpress
Water7 mg/mL---Selleck Chemicals
PBS (pH 7.2)Approximately 2 mg/mL---Cayman Chemical[5]
1M HCl100 mg/mLRequires ultrasonic and adjustment to pH 2MedchemExpress[6]
DMSO< 1 mg/mLInsoluble or slightly solubleMedchemExpress
Ethanol---InsolubleSelleck Chemicals[2]
Powder Stability -20°C≥ 4 yearsCrystalline solidCayman Chemical[5]
-20°C3 years---Selleck Chemicals[2]
Stock Solution Stability -80°C in solvent1 yearAliquot to avoid freeze-thaw cyclesSelleck Chemicals[2]
-80°C in solvent6 monthsProtect from lightMedchemExpress
-20°C in solvent1 monthAliquot to avoid freeze-thaw cyclesSelleck Chemicals[2]
Aqueous SolutionNot recommended for > 1 day---Cayman Chemical[5]
Aqueous Stability (general for creatine analogs) Lower pH and higher temperature---Increased rate of degradation to creatinine[7][8][9]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous this compound Stock Solution

This protocol describes the preparation of a 100 mM this compound stock solution in a buffered aqueous solution, suitable for most cell culture experiments.

Materials:

  • This compound powder (MW: 143.14 g/mol )

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Vortex mixer

  • Water bath or heating block

  • Analytical balance

  • Weighing paper

  • Spatula

Procedure:

  • Calculate the required mass of this compound:

    • For 10 mL of a 100 mM stock solution:

      • Mass (g) = 0.1 mol/L * 0.01 L * 143.14 g/mol = 0.14314 g (or 143.14 mg)

  • Weigh the this compound powder:

    • Using an analytical balance, carefully weigh out the calculated amount of this compound powder onto a piece of weighing paper.

  • Dissolve the this compound:

    • Transfer the weighed this compound powder into a sterile conical tube.

    • Add a small volume of sterile PBS (e.g., 5 mL for a final volume of 10 mL) to the tube.

    • Vortex the solution vigorously for 1-2 minutes.

    • To aid dissolution, warm the solution to approximately 37-60°C using a water bath or heating block, with intermittent vortexing, until the solid is completely dissolved.[6] Note: Do not overheat, as it may affect stability.

  • Adjust to the final volume:

    • Once the this compound is fully dissolved, add sterile PBS to reach the final desired volume (e.g., 10 mL).

    • Vortex the solution again to ensure homogeneity.

  • Sterilization:

    • To ensure sterility for cell culture applications, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]

Mandatory Visualizations

This compound's Role in Cellular Energy Homeostasis

Cyclocreatine_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol ATP_mito ATP Mito_CK Mitochondrial Creatine Kinase ATP_mito->Mito_CK Substrate ADP_mito ADP Mito_CK->ADP_mito Product Phospho_Cyclo Phosphothis compound Mito_CK->Phospho_Cyclo Phosphorylates This compound This compound (exogenous) This compound->Mito_CK Substrate Cyto_CK Cytosolic Creatine Kinase This compound->Cyto_CK Substrate Phospho_Cyclo->Mito_CK Phospho_Cyclo->Cyto_CK Substrate Cyto_CK->Phospho_Cyclo Product ATP_cyto ATP Cyto_CK->ATP_cyto Product ADP_cyto ADP Cyto_CK->ADP_cyto Product ATP_cyto->Cyto_CK Substrate Energy_Use Energy Consumption (e.g., muscle contraction, ion pumps) ATP_cyto->Energy_Use Provides Energy ADP_cyto->Cyto_CK Substrate Energy_Use->ADP_cyto Generates

Caption: this compound acts as a substrate for creatine kinase, forming a phosphothis compound energy reservoir.

Experimental Workflow: From Powder to Cell-Based Assay

Workflow A 1. Weigh this compound Powder B 2. Dissolve in Sterile PBS (pH 7.2) A->B C 3. Gentle Warming & Vortexing B->C D 4. Adjust to Final Volume C->D E 5. Sterile Filtration (0.22 µm filter) D->E F 6. Aliquot into Single-Use Tubes E->F G 7. Store at -20°C/-80°C F->G H 8. Thaw Aliquot for Use G->H I 9. Dilute to Final Working Concentration in Cell Culture Medium H->I J 10. Treat Cells in Culture I->J

Caption: Workflow for preparing and using this compound stock solutions in cell culture.

References

In Vivo Delivery of Cyclocreatine: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo delivery methods for cyclocreatine, a synthetic creatine (B1669601) analog with therapeutic potential in neurodegenerative diseases and cancer. This document details established protocols for oral and intravenous administration in rodent models, summarizes key quantitative data from preclinical studies, and illustrates the underlying signaling pathways.

Introduction to this compound

This compound is a potent substrate for creatine kinase (CK), the enzyme responsible for maintaining cellular energy homeostasis by catalyzing the reversible transfer of a phosphate (B84403) group between ATP and creatine.[1][2] Once inside the cell, this compound is phosphorylated to phosphothis compound (B1195991) (PCCr). However, PCCr is a poor phosphate donor compared to phosphocreatine (B42189) (PCr), leading to a disruption of the cellular energy buffering and transfer system.[3] This interference with cellular bioenergetics underlies its therapeutic potential, particularly in conditions with altered energy metabolism, such as certain cancers and neurodegenerative disorders.[4][5]

In Vivo Delivery Methods

The choice of delivery method for in vivo this compound studies depends on the research question, the desired pharmacokinetic profile, and the animal model. The most commonly employed methods are oral administration (either mixed in the diet or via oral gavage) and intravenous injection.

Oral Administration

Oral delivery is a non-invasive and convenient method for chronic dosing in preclinical models.

2.1.1. Dietary Admixture

This method involves incorporating this compound into the standard rodent chow. It is suitable for long-term studies where a sustained systemic exposure is desired.

Protocol: Dietary Admixture of this compound

Materials:

  • This compound powder

  • Standard rodent chow (pelleted or powdered)

  • Mixer (for powdered diet) or a method to incorporate into pellets

  • Animal caging and husbandry supplies

Procedure:

  • Dose Calculation: Determine the required concentration of this compound in the diet (w/w) based on the target daily dose and the average daily food consumption of the animals. Common concentrations range from 0.1% to 3% (w/w).[4][5]

  • Diet Preparation:

    • Powdered Diet: For powdered chow, accurately weigh the required amount of this compound and mix it thoroughly with the powdered diet until a homogenous mixture is achieved.

    • Pelleted Diet: For pelleted chow, the this compound can be incorporated during the manufacturing process of the pellets by the supplier. Alternatively, a custom diet can be prepared by grinding the pellets, mixing with this compound, and then re-pelleting.

  • Administration: Provide the this compound-supplemented diet to the animals ad libitum. Ensure fresh diet is provided regularly.

  • Monitoring: Monitor food intake to ensure consistent dosing. Also, monitor the animals for any signs of toxicity or adverse effects.

2.1.2. Oral Gavage

Oral gavage allows for precise dosing of this compound at specific time points.

Protocol: Oral Gavage Administration of this compound

Materials:

  • This compound powder

  • Vehicle (e.g., deionized water)[6]

  • Oral gavage needles (stainless steel, ball-tipped)

  • Syringes

  • Animal balance

Procedure:

  • Formulation Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a suitable volume (typically 5-10 ml/kg for rodents).

  • Animal Handling: Gently restrain the animal.

  • Gavage Administration:

    • Measure the distance from the animal's mouth to the xiphoid process to determine the correct insertion depth of the gavage needle.

    • Gently insert the gavage needle into the esophagus.

    • Slowly administer the this compound formulation.

  • Post-Administration Monitoring: Observe the animal for any signs of distress or regurgitation.

Intravenous (IV) Injection

Intravenous injection provides rapid and complete bioavailability of this compound, making it suitable for acute studies and pharmacokinetic analyses. The lateral tail vein is the most common site for IV injection in rodents.

Protocol: Intravenous Tail Vein Injection of this compound

Materials:

  • This compound powder

  • Sterile vehicle (e.g., sterile saline)

  • Sterile syringes (e.g., 1 ml)

  • Sterile needles (e.g., 27-30 gauge)

  • Animal restrainer

  • Heat lamp or warm water bath (for tail vasodilation)

  • 70% ethanol

Procedure:

  • Formulation Preparation: Prepare a sterile solution of this compound in the chosen vehicle. Ensure the solution is free of particulates.

  • Animal Preparation:

    • Place the animal in a restrainer.

    • Warm the tail using a heat lamp or by immersing it in warm water (max 42°C) to induce vasodilation of the lateral tail veins.[7]

    • Clean the tail with 70% ethanol.

  • Injection:

    • Identify one of the lateral tail veins.

    • Insert the needle into the vein at a shallow angle.

    • Slowly inject the this compound solution. Successful injection is indicated by the clearing of the vein as the solution displaces the blood.[7]

    • The maximum injection volume is typically 5 ml/kg for a bolus injection.[8]

  • Post-Injection Care:

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse reactions.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies investigating the effects of this compound.

Table 1: Neuroprotective Effects of Oral this compound in a Huntington's Disease Model

Animal ModelAdministration RouteDose (% in diet)DurationEfficacyReference
Rat (Malonate-induced striatal lesions)Dietary Admixture1%2 weeksSignificant neuroprotective effects[4]
Rat (Malonate-induced striatal lesions)Dietary Admixture0.25% - 1.0%2 weeksDose-dependent neuroprotective effects[5]

Table 2: Anti-Tumor Efficacy of Oral this compound

Animal ModelTumor TypeAdministration RouteDose (% in diet)DurationEfficacy (Tumor Growth Inhibition)Reference
Nude MiceHuman Colon AdenocarcinomaDietary Admixture0.1%2 weeksSignificant[5]
Nude MiceHuman Colon AdenocarcinomaDietary Admixture0.5%2 weeksSignificant[5]
Ptenpc−/− Spry2pc−/− MiceProstate CancerDietary Admixture1%1 monthSignificantly decreased tumor cell proliferation[4]

Table 3: Pharmacokinetic Parameters of this compound

Animal ModelAdministration RouteDoseKey FindingsReference
Sprague Dawley RatOral Gavage30, 100, 300 mg/kg/dose (twice daily)Mean plasma half-life: 3.5 - 6.5 hours[6]
Slc6a8-/y MiceDietary AdmixtureNot specifiedBrain this compound detected after 9 weeks[3][9]

Signaling Pathways and Experimental Workflows

This compound and the Creatine Kinase (CK) System

This compound's primary mechanism of action is its interaction with the creatine kinase system, which is crucial for cellular energy homeostasis.

CreatineKinaseSystem cluster_Mitochondria Mitochondrion cluster_Cytosol Cytosol Mito_ATP ATP Mito_CK Mito-CK Mito_ATP->Mito_CK PO4 Transfer PCCr_Mito Phospho- This compound Mito_CK->PCCr_Mito PCCr_Cyto Phospho- This compound PCCr_Mito->PCCr_Cyto Transport This compound This compound This compound->Mito_CK Cyto_CK Cyto-CK ATP_util ATP Cyto_CK->ATP_util PO4 Transfer (Inefficient) PCCr_Cyto->Cyto_CK ADP ADP ADP->Cyto_CK Energy_Use Cellular Processes (e.g., Proliferation, Contraction) ATP_util->Energy_Use Energy Supply Energy_Use->ADP

Caption: this compound interaction with the Creatine Kinase shuttle.

This compound's Impact on Cancer Cell Signaling

In cancer cells, this compound-induced metabolic stress can activate signaling pathways that regulate cell growth and survival, such as the AMPK and p53 pathways.

CancerSignaling This compound This compound Metabolic_Stress Metabolic Stress (Increased AMP:ATP ratio) This compound->Metabolic_Stress AMPK AMPK Activation Metabolic_Stress->AMPK p53 p53 Activation AMPK->p53 Activation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: this compound-induced signaling cascade in cancer cells.

Experimental Workflow for In Vivo this compound Study

A typical workflow for an in vivo study investigating the efficacy of this compound is outlined below.

ExperimentalWorkflow start Study Design (Animal Model, Dosing Regimen) treatment This compound Administration (Oral or IV) start->treatment monitoring In-life Monitoring (Tumor Growth, Behavior, Body Weight) treatment->monitoring endpoint Endpoint Data Collection (Tissue Harvesting, Imaging) monitoring->endpoint analysis Data Analysis (Biochemical, Histological, Statistical) endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for in vivo this compound studies.

References

Measuring Cyclocreatine and Phosphocyclocreatine in Tissue: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclocreatine is a synthetic analog of creatine (B1669601) that is under investigation as a therapeutic agent for conditions such as creatine transporter deficiency (CTD), a rare genetic disorder that affects the brain and muscles.[1][2][3] this compound can be transported into cells independently of the creatine transporter and subsequently phosphorylated to phosphothis compound (B1195991), thereby acting as an alternative energy source.[4] Accurate and reliable methods for quantifying this compound and phosphothis compound in tissue are crucial for pharmacokinetic studies, efficacy assessments, and overall drug development.

This document provides detailed application notes and protocols for the measurement of this compound and phosphothis compound in tissue samples, primarily utilizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Analytical Methods Overview

The primary methods for the quantification of this compound and phosphothis compound in biological matrices are based on liquid chromatography coupled with mass spectrometry (LC-MS).[1][2][5][6][7] Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation technique due to the polar nature of these compounds.[1][2][5][6] Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for detection.[2][5][6] While less common for this specific application, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 31P-NMR, can also be a valuable tool for observing phosphorylated compounds like phosphothis compound.[8][9]

Data Presentation

Table 1: LC-MS/MS Parameters for this compound and Phosphothis compound Analysis
ParameterThis compoundPhosphothis compoundInternal Standard (D4-cyclocreatine)Source
Precursor Ion (m/z) 144224148[5]
Product Ion 1 (m/z) 9879102[5][7]
Product Ion 2 (m/z) 56--[5]
Ionization Mode PositiveNegativePositive[5][7]
Table 2: Performance Characteristics of a HILIC-UPLC-MS/MS Method for this compound in Plasma
ParameterValueSource
Linearity Range 0.01–25 μM[5]
Correlation Coefficient (r) > 0.99[5]
Intraday Accuracy 93–105%[5]
Intraday Precision (CV%) 1.9–11%[5]

Experimental Protocols

Protocol 1: Quantification of this compound and Phosphothis compound in Tissue Homogenates using HILIC-LC-MS/MS

This protocol is adapted from methodologies developed for the analysis of this compound and its phosphorylated form in biological samples.[2][6][7]

1. Materials and Reagents

  • This compound and phosphothis compound standards

  • Deuterated this compound (D4-cyclocreatine) for use as an internal standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium (B1175870) acetate (B1210297)

  • Ultrapure water

  • Tissue homogenization buffer (e.g., phosphate-buffered saline)

  • Protein precipitation solution (e.g., 70:30 ACN:MeOH)[5]

2. Equipment

  • Tissue homogenizer

  • Centrifuge

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (MS/MS)

  • HILIC BEH amide column (e.g., 2.1 mm × 50 mm, 1.7 μm)[5]

3. Sample Preparation

  • Excise tissue samples and immediately snap-freeze in liquid nitrogen to halt metabolic activity.

  • Weigh the frozen tissue and add a sufficient volume of ice-cold homogenization buffer.

  • Homogenize the tissue on ice until a uniform lysate is obtained.

  • To precipitate proteins, add a cold protein precipitation solution (e.g., 3 volumes of 70:30 ACN:MeOH) to the tissue homogenate.[5]

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the analytes of interest.

  • Spike the supernatant with the internal standard (D4-cyclocreatine).

4. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: HILIC BEH amide column (2.1 mm × 50 mm, 1.7 μm)[5]

    • Mobile Phase A: 10 mM ammonium acetate in 95% water/5% ACN

    • Mobile Phase B: 10 mM ammonium acetate in 95% ACN/5% water[5]

    • Flow Rate: 0.5 mL/min[5]

    • Gradient: A 3-minute gradient elution is typically sufficient.[5]

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.[5]

    • Set the SRM transitions as detailed in Table 1.

    • Optimize source parameters (e.g., capillary voltage, source temperature) for maximum signal intensity.

5. Data Analysis

  • Construct a calibration curve by analyzing standards of known concentrations.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of this compound and phosphothis compound in the tissue samples by interpolating from the calibration curve.

Visualization

Signaling Pathway of this compound in Energy Metabolism

cluster_extracellular Extracellular cluster_intracellular Intracellular Cyclocreatine_ext This compound Cyclocreatine_int This compound Cyclocreatine_ext->Cyclocreatine_int Transporter-independent Uptake Phosphothis compound Phosphothis compound Cyclocreatine_int->Phosphothis compound Phosphothis compound->Cyclocreatine_int ATP ATP ADP ADP ATP->ADP Donates Phosphate (B84403) ADP->ATP Accepts Phosphate CreatineKinase Creatine Kinase c_int_atp p_c_adp c_int_atp->p_c_adp Catalyzes

Caption: this compound cellular uptake and phosphorylation pathway.

Experimental Workflow for Tissue Analysis

Tissue 1. Tissue Sample Collection (Snap-freeze in Liquid N2) Homogenization 2. Homogenization (on ice) Tissue->Homogenization Precipitation 3. Protein Precipitation (e.g., ACN:MeOH) Homogenization->Precipitation Centrifugation 4. Centrifugation Precipitation->Centrifugation Supernatant 5. Supernatant Collection Centrifugation->Supernatant Analysis 6. HILIC-LC-MS/MS Analysis Supernatant->Analysis Data 7. Data Processing and Quantification Analysis->Data

Caption: Workflow for tissue sample preparation and analysis.

References

Application of Cyclocreatine in ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclocreatine (CCr), a synthetic analog of creatine (B1669601), serves as a valuable molecular probe in the study of cellular bioenergetics using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. As a substrate for creatine kinase (CK), this compound is phosphorylated in cells to form phosphothis compound (B1195991) (PCCr), a high-energy phosphagen analog. The accumulation and turnover of PCCr can be non-invasively monitored by ³¹P NMR, providing critical insights into the activity of the creatine kinase system, ATP metabolism, and cellular energy homeostasis in various physiological and pathological states, including myocardial ischemia, muscle disorders, and cancer.

The key advantage of using this compound in ³¹P NMR studies is its distinct chemical shift relative to endogenous phosphocreatine (B42189) (PCr), allowing for the simultaneous assessment of both the endogenous and analog phosphagen pools. However, it is important to note that the chemical shifts of PCr and PCCr are very close, with a reported difference of less than 0.2 ppm, which may not be resolvable in all in vivo NMR systems.[1] This application note provides an overview of the use of this compound in ³¹P NMR spectroscopy, including experimental protocols and quantitative data.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound in conjunction with ³¹P NMR spectroscopy.

Table 1: Bioenergetic Parameters in Tissues Supplemented with this compound

ParameterTissue/ModelTreatment GroupControl GroupReference
ATP Half-life (min)Ischemic Rat Myocardium37.519[2]
Phosphagen Half-life (min)Ischemic Rat Myocardium114[2]
Time to ATP Invisibility (min)Ischemic Rat Myocardium56 ± 1334 ± 11[2]
[PCr+PCCr]/NTP RatioHuman Colon Adenocarcinoma XenograftIncreased with increasing dietary CCrBaseline[3]
PCCr Concentration (mmol/kg wet weight)Transgenic Mouse Liver (CK-expressing)17.15 ± 1.07 (at 6 weeks with 0.1% CCr)Not Applicable[4]
PCCr Concentration (mmol/kg wet weight)Transgenic Mouse Liver (CK-expressing)18.12 ± 3.91 (at 4 days with 1.0% CCr)Not Applicable[4]

Table 2: Creatine Kinase Reaction Kinetics

ParameterMethodTissue/ModelValueReference
Forward Rate Constant (kf)Saturation TransferLangendorff-perfused Rat Heart0.725 ± 0.077 s⁻¹[5]
Reverse Rate Constant (kr)Saturation TransferLangendorff-perfused Rat Heart1.12 ± 0.14 s⁻¹[5]
Forward Rate Constant (kf)Time-Dependent Saturation TransferHuman Myocardium0.32 ± 0.05 s⁻¹[2]
Intrinsic T1 of PCr (s)Time-Dependent Saturation TransferHuman Myocardium7.36 ± 1.79[2]

Experimental Protocols

In Vivo ³¹P NMR Spectroscopy of this compound in Animal Models

This protocol describes a general workflow for in vivo ³¹P NMR studies in animal models (e.g., mice, rats) to assess the impact of this compound on tissue bioenergetics.

a. Animal Preparation and this compound Administration:

  • House animals in accordance with institutional guidelines.

  • Administer this compound through diet or drinking water. A typical dosage for dietary administration is 1% (w/w) this compound mixed with standard chow. For administration in drinking water, a concentration of 0.1% to 1.0% can be used.[4]

  • The duration of administration can range from a few days to several weeks, depending on the experimental goals.[4]

  • For the NMR experiment, anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).

  • Position the animal in the NMR spectrometer, ensuring the tissue of interest is centered within the sensitive volume of the surface coil.

  • Monitor physiological parameters (e.g., respiration, body temperature) throughout the experiment.

b. ³¹P NMR Data Acquisition:

  • Utilize a high-field NMR spectrometer (e.g., 4.7 T, 7 T, or higher) equipped for in vivo spectroscopy.

  • Employ a surface coil of an appropriate size for the target tissue to maximize the signal-to-noise ratio (SNR).

  • Acquire ³¹P NMR spectra using a pulse-acquire sequence with a pulse width optimized for the desired flip angle (e.g., 60°).

  • Set the repetition time (TR) to at least three times the T1 of the phosphorus metabolites to ensure full relaxation (typically TR ≥ 3s).

  • Acquire a sufficient number of scans (e.g., 256-1024) to achieve an adequate SNR.

  • For kinetic studies of the creatine kinase reaction, employ saturation transfer techniques. This involves selectively saturating the γ-ATP resonance and observing the transfer of saturation to the PCCr/PCr peak.[6][7]

c. Data Processing and Analysis:

  • Apply a line broadening factor (e.g., 10-20 Hz) to the free induction decay (FID) to improve SNR.

  • Perform Fourier transformation to obtain the frequency-domain spectrum.

  • Phase and baseline correct the spectrum.

  • Identify and integrate the peaks corresponding to PCCr/PCr, α-ATP, β-ATP, γ-ATP, and inorganic phosphate (B84403) (Pi). The chemical shift of PCr is typically used as an internal reference (0 ppm).

  • Calculate the ratios of metabolite concentrations (e.g., [PCCr+PCr]/β-ATP, Pi/β-ATP).

  • Determine the intracellular pH from the chemical shift difference between the Pi and PCr peaks.[8]

³¹P NMR Spectroscopy of this compound in Perfused Organs

This protocol outlines the procedure for studying the effects of this compound on the bioenergetics of isolated, perfused organs (e.g., heart, liver).

a. Organ Perfusion:

  • Excise the organ of interest from an anesthetized animal.

  • Immediately cannulate the appropriate blood vessel (e.g., aorta for the heart) and initiate retrograde perfusion with a Krebs-Henseleit buffer.

  • The buffer should be gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Introduce this compound into the perfusion buffer at a desired concentration (e.g., 10-20 mM).

  • Place the perfused organ in an NMR tube or a specialized perfusion chamber within the NMR spectrometer.

b. ³¹P NMR Data Acquisition and Analysis:

  • Follow the data acquisition and processing steps outlined in the in vivo protocol (section 1b and 1c).

  • Perfusion studies allow for the introduction of metabolic stressors (e.g., ischemia, hypoxia) in a controlled manner to assess the protective effects of this compound. Ischemia can be induced by stopping the perfusion flow.[2]

Mandatory Visualization

G cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_ATP ATP mtCK Mitochondrial Creatine Kinase (mtCK) Mito_ATP->mtCK Mito_ADP ADP OxPhos Oxidative Phosphorylation Mito_ADP->OxPhos mtCK->Mito_ADP Mito_PCr Phosphocreatine (PCr) / Phosphothis compound (PCCr) mtCK->Mito_PCr Cyto_PCr Phosphocreatine (PCr) / Phosphothis compound (PCCr) Mito_PCr->Cyto_PCr Diffusion Mito_Cr Creatine (Cr) / This compound (CCr) Mito_Cr->mtCK OxPhos->Mito_ATP cCK Cytosolic Creatine Kinase (cCK) Cyto_PCr->cCK Cyto_Cr Creatine (Cr) / This compound (CCr) Cyto_Cr->Mito_Cr Diffusion cCK->Cyto_Cr Cyto_ATP ATP cCK->Cyto_ATP ATP_utilization ATP Utilization (e.g., muscle contraction) Cyto_ATP->ATP_utilization Cyto_ADP ADP Cyto_ADP->cCK ATP_utilization->Cyto_ADP

Caption: Creatine Kinase Energy Shuttle with this compound.

G start Start ccr_admin This compound Administration (Diet or Drinking Water) start->ccr_admin animal_prep Animal Preparation - Anesthesia - Positioning in NMR nmr_setup ³¹P NMR Spectrometer Setup - Tuning and Matching - Shimming animal_prep->nmr_setup ccr_admin->animal_prep data_acq Data Acquisition - Pulse-acquire sequence - Saturation transfer (optional) nmr_setup->data_acq data_proc Data Processing - Fourier Transform - Phasing and Baseline Correction data_acq->data_proc data_analysis Data Analysis - Peak Integration - Metabolite Ratio Calculation - pH Determination data_proc->data_analysis results Results and Interpretation data_analysis->results

References

Application Notes and Protocols: Cyclocreatine as a Tool to Inhibit the Phosphagen System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclocreatine (1-carboxymethyl-2-iminoimidazolidine) is a synthetic analog of creatine (B1669601) that serves as a powerful tool for inhibiting the phosphagen system. This system, which utilizes creatine kinase (CK) to rapidly regenerate ATP from phosphocreatine (B42189) (PCr), is crucial for maintaining energy homeostasis in cells with high and fluctuating energy demands, such as cancer cells and neurons. This compound acts as a substrate for creatine kinase, becoming phosphorylated to form phosphothis compound (B1195991) (PCCr). However, PCCr is a poor phosphate (B84403) donor compared to phosphocreatine, effectively trapping the high-energy phosphate and disrupting the energy-buffering capacity of the phosphagen system.[1][2] This disruption of cellular bioenergetics makes this compound a valuable research tool for studying the role of the phosphagen system in various physiological and pathological processes, and a potential therapeutic agent, particularly in oncology.[2][3][4][5]

These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo research settings, along with methods for quantifying its effects on cellular metabolism.

Mechanism of Action

This compound competitively inhibits the creatine kinase (CK) enzyme system. It is transported into the cell, where it is phosphorylated by CK at the expense of ATP, forming phosphothis compound. While phosphocreatine readily donates its phosphate group to ADP to regenerate ATP, phosphothis compound does so at a much-reduced rate. This leads to a depletion of the readily available high-energy phosphate pool, impairing the cell's ability to buffer ATP levels during periods of high energy demand.[1] This disruption of the phosphagen system has been shown to inhibit the growth of a broad spectrum of cancer cells, particularly those expressing high levels of creatine kinase.[2][4]

cluster_0 Phosphagen System Creatine Creatine PCr Phosphocreatine (High-Energy Reserve) ADP ADP PCr->ADP CK ATP_gen ATP (from Glycolysis & OxPhos) ATP_gen->Creatine CK ATP_util ATP (for Cellular Processes) ATP_gen->ATP_util Energy for: - Proliferation - Motility - etc. ATP_util->ADP This compound This compound PCCr Phosphothis compound (Poor Phosphate Donor) ADP_cc ADP PCCr->ADP_cc CK (inhibited) ATP_gen_cc ATP ATP_gen_cc->this compound CK

Figure 1: Mechanism of phosphagen system inhibition by this compound.

Data Presentation

In Vitro Efficacy of this compound on Cancer Cell Lines
Cell LineCancer TypeAssayThis compound ConcentrationEffectReference
PC3Prostate CancerProliferation1% (w/v)Significant growth inhibition[4]
Murine Prostate Cancer CellsProstate CancerProliferation1% (w/v)Significant growth inhibition[4]
PC3Prostate CancerColony Formation1% (w/v)Significantly impaired colony-forming ability[4]
A2058-055 (transfected with CK)MelanomaChemotaxis10 mM80-90% reduction in chemotactic response[1]
DU-145Prostate CancerMotilityNot specifiedReduced motility response[1]
ME-180Cervical CarcinomaProliferationNot specifiedComplete inhibition of proliferation within 8 hours[3]
ME-180, MCF-7, HT-29Cervical, Breast, ColonCytotoxicitylow mM concentrationsCytotoxic[2]
In Vivo Efficacy of this compound
Animal ModelCancer TypeThis compound TreatmentEffectReference
Ptenpc-/- Spry2pc-/- miceProstate Cancer1% in drinking water for 1 monthSignificantly decreased tumor cell proliferation (reduced Ki67 staining)[4]
Nude mice with PC3M xenograftsProstate Cancer (Metastasis model)1% in drinking water for 1 monthDrastically decreased liver metastatic burden[6]
Nude mice with LS174T xenograftsColon Adenocarcinoma0.1% and 0.5% in diet for 2 weeksSignificantly inhibited tumor growth[7]
Rat with 13762 mammary adenocarcinomaBreast CancerNot specifiedDelayed tumor growth[2]
Effects of this compound on Cellular Metabolites
Cell Line/TissueTreatmentCreatinePhosphocreatineATPReference
PC3 Cells1% this compoundReducedReducedUnaltered[6]
Ptenpc-/- Spry2pc-/- mouse tumors1% this compound in drinking waterUnchangedUnchangedNot Measured[4]
PC3 CL1 Cells0.1 mM to 50 mM this compoundDose-dependent inhibition of 13C-creatine uptakeDose-dependent inhibition of 13C-phosphocreatine productionNot Measured[4]

Experimental Protocols

In Vitro Cell Viability Assay (MTT/CCK-8)

This protocol is to assess the effect of this compound on the proliferation and viability of adherent cancer cells.

Materials:

  • Cancer cell line of interest (e.g., PC3, DU-145)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (Sigma-Aldrich, Cat. No. 377627)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile water or culture medium.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.125% to 1% w/v, or in mM concentrations).

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT/CCK-8 Assay:

    • For MTT Assay:

      • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

      • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

      • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • For CCK-8 Assay:

      • Add 10 µL of CCK-8 solution to each well.

      • Incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot a dose-response curve and calculate the IC50 value.

A Seed cells in 96-well plate B Incubate overnight A->B C Treat with this compound (various concentrations) B->C D Incubate for desired time (e.g., 24-72h) C->D E Add MTT or CCK-8 reagent D->E F Incubate (2-4h for MTT, 1-4h for CCK-8) E->F G Add solubilization solution (MTT only) F->G If MTT H Measure absorbance F->H If CCK-8 G->H I Analyze data (calculate viability and IC50) H->I

Figure 2: Workflow for in vitro cell viability assay.

Anchorage-Independent Growth Assay (Soft Agar (B569324) Assay)

This assay assesses the effect of this compound on the tumorigenic potential of cells by measuring their ability to grow in a semisolid medium.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Agarose (B213101) (low melting point)

  • 6-well plates

  • Crystal Violet stain

Procedure:

  • Prepare Agar Layers:

    • Bottom Layer (0.6% Agar): Mix equal volumes of 1.2% autoclaved agarose (kept at 42°C) and 2x complete culture medium (pre-warmed to 37°C). Pipette 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.

    • Top Layer (0.3% Agar with Cells): Prepare a single-cell suspension of your target cells. Mix the cells with a solution of 0.6% agarose and 2x complete culture medium to a final concentration of 0.3% agarose and a cell density of 5,000-10,000 cells/mL.

  • Cell Seeding and Treatment:

    • Carefully layer 1.5 mL of the top agar/cell suspension onto the solidified bottom agar layer.

    • Allow the top layer to solidify at room temperature.

    • Add 1 mL of complete culture medium containing the desired concentration of this compound (or vehicle control) on top of the agar.

  • Incubation and Maintenance:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks.

    • Replenish the top medium with fresh medium containing this compound every 3-4 days.

  • Colony Staining and Counting:

    • After 2-3 weeks, stain the colonies by adding 0.5 mL of 0.005% crystal violet solution to each well and incubating for 1 hour.

    • Wash the wells with PBS.

    • Count the number of colonies in each well using a microscope.

A Prepare bottom agar layer (0.6%) in 6-well plates C Layer top agar/cell suspension onto bottom agar A->C B Prepare top agar layer (0.3%) containing cells B->C D Add medium with/without this compound C->D E Incubate for 2-3 weeks, refreshing medium periodically D->E F Stain colonies with Crystal Violet E->F G Count colonies F->G A Prepare cancer cell suspension B Subcutaneously inject cells into flank of nude mice A->B C Allow tumors to establish B->C D Randomize mice into control and treatment groups C->D E Administer 1% this compound in drinking water D->E F Monitor tumor growth with calipers E->F G Euthanize mice and excise tumors at endpoint F->G H Analyze tumors (weight, histology, etc.) G->H This compound This compound Phosphagen_Inhibition Inhibition of Phosphagen System This compound->Phosphagen_Inhibition ATP_depletion Decreased ATP Buffering Capacity (Increased ADP/AMP:ATP ratio) Phosphagen_Inhibition->ATP_depletion AMPK AMPK Activation ATP_depletion->AMPK mTOR mTOR Inhibition AMPK->mTOR Anabolism Inhibition of Anabolic Processes (e.g., Protein Synthesis) mTOR->Anabolism Cell_Growth Decreased Cell Growth and Proliferation Anabolism->Cell_Growth

References

Application Notes and Protocols for the Use of Cyclocreatine in Xenograft Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing cyclocreatine, a creatine (B1669601) analog, in preclinical xenograft mouse models of cancer. This compound serves as a valuable tool for investigating tumor bioenergetics and offers a potential therapeutic strategy by targeting cancer cell metabolism.

This compound acts as a competitive inhibitor of creatine kinase, a key enzyme in the phosphagen system that is responsible for rapid ATP regeneration.[1] By disrupting this energy-buffering system, this compound can impede the growth of tumors with high energy demands.[1] Furthermore, it has been shown to block the creatine transporter SLC6A8, leading to reduced intracellular creatine and phosphocreatine (B42189) levels.[2][3] In some cancer models, this compound treatment also leads to the accumulation of S-adenosyl methionine (SAM), an intermediate in creatine biosynthesis, which can contribute to its anti-tumor effects.[2]

Data Presentation

The following tables summarize the quantitative data from various studies on the efficacy of this compound in different xenograft models.

Table 1: Effect of this compound on Tumor Growth in Xenograft Mouse Models

Cancer TypeCell LineMouse ModelThis compound Dosage & AdministrationTreatment DurationTumor Growth InhibitionReference
Prostate CancerPC3M (metastatic variant)CD-1 nude mice1% (w/v) in drinking water1 monthSignificant decrease in liver metastasis[3]
Prostate Cancer (GEMM)Ptenpc-/- Spry2pc-/-Genetically Engineered Mouse Model1% in drinking water1 monthSignificantly decreased tumor cell proliferation (reduced Ki67 staining)[2][3]
NeuroblastomaIMR-5Athymic nude mice1% in dietNot specifiedMore effective inhibition than 1% creatine[4]
NeuroblastomaCHP-134Athymic nude mice1% in dietNot specified33% inhibition[4]
Colon AdenocarcinomaLS174TNude mice0.1% or 0.5% in diet2 weeksSignificant inhibition[5]
Mammary TumorAc33tcLewis female rats1% in diet24 daysApproximately 50% inhibition[4][6]
Mammary Tumor13762AFischer 344 female rats1% in dietNot specifiedApproximately 35% inhibition[4][6]
SarcomaMCILewis male rats1% in dietNot specified26% to 41% inhibition[4][6]
HER2+ Breast Cancer (Trastuzumab-resistant)Patient-derived xenograftMiceNot specifiedNot specifiedReduced cancer growth[7]

Table 2: In Vivo Efficacy of this compound in Combination with Chemotherapy

Cancer TypeCell LineCombination AgentThis compound Dosage & AdministrationIncrease in Tumor-Growth Delay (vs. Chemo Alone)Reference
Small-cell Lung CancerSW2Cis-diamminedichloroplatinum(II)0.5 or 1 g/kg i.v. (10 days)1.7-fold[8]
Small-cell Lung CancerSW2Cyclophosphamide0.5 or 1 g/kg i.v. (10 days)2.4-fold[8]
Small-cell Lung CancerSW2Adriamycin0.5 or 1 g/kg i.v. (10 days)Not specified[8]
Small-cell Lung CancerSW25-fluorouracil0.5 or 1 g/kg i.v. (10 days)Not specified[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in xenograft mouse models.

Protocol 1: Subcutaneous Xenograft Model for Solid Tumors

This protocol is adapted from studies on neuroblastoma and colon adenocarcinoma.[4][5]

1. Cell Culture and Preparation:

  • Culture human cancer cell lines (e.g., IMR-5, CHP-134, LS174T) in appropriate media and conditions as recommended by the supplier (e.g., ATCC).
  • Harvest cells during the exponential growth phase using trypsinization.
  • Wash the cells with sterile, serum-free media or phosphate-buffered saline (PBS).
  • Resuspend the cells in sterile PBS or an appropriate medium at a concentration of 5 x 106 to 10 x 107 cells/mL.

2. Tumor Implantation:

  • Use immunocompromised mice, such as athymic nude mice (6-8 weeks old).
  • Inject 100-200 µL of the cell suspension (containing 0.5-2 x 106 cells) subcutaneously into the flank of each mouse.
  • Monitor the mice for tumor appearance.

3. This compound Administration (Dietary):

  • Once tumors are palpable or have reached a predetermined size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
  • Provide the treatment group with a diet containing this compound (e.g., 1% w/w). The control group receives a standard diet.
  • Alternatively, treatment can begin at the time of tumor implantation.[4]
  • Ensure ad libitum access to food and water.

4. Tumor Growth Monitoring and Endpoint:

  • Measure tumor dimensions (length and width) with calipers 2-3 times per week.
  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
  • Monitor the body weight of the mice to assess toxicity.
  • The experimental endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity in the animals.
  • At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting, metabolomics).

Protocol 2: Orthotopic Metastasis Model (Prostate Cancer)

This protocol is based on a liver metastasis model using splenic injection.[2][3]

1. Cell Culture and Preparation:

  • Culture metastatic human prostate cancer cells (e.g., PC3M) as described in Protocol 1.
  • Prepare a single-cell suspension at a concentration of 5 x 107 cells/mL.

2. Splenic Injection:

  • Use male CD-1 nude mice (6-8 weeks old).
  • Anesthetize the mice.
  • Perform a small laparotomy to expose the spleen.
  • Inject 100 µL of the cell suspension (5 x 106 cells) into the spleen.
  • Close the incision.

3. This compound Administration (Drinking Water):

  • One week after tumor cell implantation, begin treatment.
  • Provide the treatment group with drinking water containing 1% (w/v) this compound ad libitum. The control group receives regular drinking water.
  • Continue treatment for a specified duration (e.g., 1 month).

4. Assessment of Metastasis:

  • At the end of the treatment period, euthanize the mice.
  • Perform a necropsy and inspect the liver for visible tumor lesions.
  • Quantify the metastatic burden by counting the number of hepatic lobes involved.
  • Confirm the presence of metastases histologically by hematoxylin (B73222) and eosin (B541160) (H&E) staining of liver sections.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the use of this compound in cancer research.

G cluster_0 Experimental Workflow: this compound in Xenograft Models A Cancer Cell Culture & Preparation B Tumor Implantation (Subcutaneous or Orthotopic) A->B C Randomization of Mice B->C D Treatment Group: This compound Administration (Diet or Drinking Water) C->D E Control Group: Standard Diet/Water C->E F Tumor Growth Monitoring & Body Weight Measurement D->F E->F G Endpoint & Tissue Collection F->G H Data Analysis: - Tumor Volume/Weight - Metastasis Assessment - Histology (e.g., Ki67) - Metabolomics G->H

Caption: General experimental workflow for evaluating this compound in mouse xenograft models.

G cluster_1 This compound's Mechanism of Action in Cancer Cells This compound This compound SLC6A8 SLC6A8 (Creatine Transporter) This compound->SLC6A8 Inhibits Creatine_Kinase Creatine Kinase (CK) This compound->Creatine_Kinase Inhibits Phosphocreatine Phosphocreatine Creatine_Kinase->Phosphocreatine ATP <-> ADP Creatine Creatine Creatine->SLC6A8 Uptake Creatine->Creatine_Kinase ATP ATP Phosphocreatine->ATP Energy Buffer Tumor_Growth Tumor Cell Proliferation & Growth ATP->Tumor_Growth Fuels ADP ADP

Caption: this compound inhibits creatine uptake and the creatine kinase energy buffering system.

G cluster_2 Signaling Pathways Affected by Creatine Metabolism in Cancer HER2 HER2 PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Mito_CK Mitochondrial Creatine Kinase (CKMT) HER2->Mito_CK Stabilizes Tumor_Growth Tumor Growth & Proliferation PI3K_AKT->Tumor_Growth RAS_ERK RAS/ERK Pathway RAS_ERK->Tumor_Growth Energy_Metabolism Enhanced Energy Metabolism Mito_CK->Energy_Metabolism Energy_Metabolism->Tumor_Growth This compound This compound This compound->Mito_CK Inhibits

Caption: this compound can disrupt oncogenic signaling pathways that rely on enhanced creatine metabolism.

References

Application Note: Quantification of Cyclocreatine in Biological Matrices using HILIC-UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive Hydrophilic Interaction Liquid Chromatography-Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (HILIC-UPLC-MS/MS) method for the quantification of cyclocreatine in biological matrices. This compound, a synthetic analog of creatine (B1669601), is under investigation as a potential therapeutic agent for creatine transporter deficiency (CTD), an X-linked metabolic disorder.[1][2] The method detailed herein provides the necessary selectivity and sensitivity for pharmacokinetic studies and cellular uptake assays, crucial for the development of this compound as a therapeutic. The protocol includes detailed procedures for sample preparation from plasma and cell lysates, optimized HILIC-UPLC conditions for efficient separation of this polar compound, and specific MS/MS parameters for accurate quantification.

Introduction

Creatine transporter deficiency (CTD) is a genetic disorder characterized by impaired creatine uptake in the brain, leading to intellectual disability, speech and language delays, and seizures.[1] this compound is being explored as a potential treatment for CTD.[2] Unlike creatine, this compound can enter cells independently of the primary creatine transporter. Once inside the cell, it is phosphorylated to phosphothis compound, acting as a creatine kinase substrate and potentially replenishing cellular energy reserves.

Accurate quantification of this compound in biological samples is paramount for evaluating its pharmacokinetic profile, cellular uptake, and therapeutic efficacy. Due to its high polarity, this compound is poorly retained on traditional reversed-phase liquid chromatography columns.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for retaining and separating polar analytes like this compound, offering improved chromatographic resolution and reduced analysis time.[1] This application note provides a detailed protocol for a HILIC-UPLC-MS/MS method successfully applied to pharmacokinetic studies in rodents and cellular assays.[1][2]

Experimental Protocols

Sample Preparation

a) Plasma Samples [1]

  • To 50 µL of plasma, add 200 µL of a precipitation solution consisting of acetonitrile (B52724) and methanol (B129727) (70:30, v/v) containing the internal standard (D4-cyclocreatine).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (95% acetonitrile/5% water with 10 mM ammonium (B1175870) acetate).

  • Inject the sample into the UPLC-MS/MS system.

b) Cell Lysate Samples (Adapted from similar compound analysis)

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Perform protein quantification (e.g., BCA assay) to normalize the results.

  • Precipitate proteins from the lysate using a cold organic solvent mixture (e.g., acetonitrile:methanol, 1:1, v/v) containing the internal standard.

  • Follow steps 3-6 from the plasma sample preparation protocol.

HILIC-UPLC Conditions[1]
  • Column: HILIC BEH amide column (2.1 mm × 50 mm, 1.7 μm)

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in 95% water / 5% acetonitrile

  • Mobile Phase B: 10 mM ammonium acetate in 95% acetonitrile / 5% water

  • Flow Rate: 0.5 mL/min

  • Gradient Elution:

    • 0–0.2 min: 99% B

    • 0.2–3 min: 99% → 50% B

    • 3–3.5 min: Hold at 30% B

    • 3.5–4.0 min: 99% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 25°C

  • Autosampler Temperature: 4°C

  • Run Time: 4 minutes

Mass Spectrometry Conditions[1]
  • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 1 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 550°C

  • Cone Gas Flow: 150 L/h

  • Desolvation Gas Flow: 550 L/h

  • Collision Gas: Argon

  • Detection Mode: Selected Reaction Monitoring (SRM)

SRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)144983015
This compound (Qualifier)144563020
D4-Cyclocreatine (IS)1481023015

Quantitative Data Summary

The developed HILIC-UPLC-MS/MS method demonstrates excellent linearity, accuracy, and precision for the quantification of this compound in plasma.

Table 1: Calibration Curve and Linearity [1]

MatrixCalibration Range (µM)Correlation Coefficient (r²)
Mouse and Rat Plasma0.01–25> 0.99

Table 2: Accuracy and Precision of Quality Control (QC) Samples [1]

QC LevelConcentration (µM)Intraday Accuracy (%)Intraday Precision (CV%)
LLOQ0.0195 - 105< 15
Low0.0393 - 1051.9 - 11
Medium193 - 1051.9 - 11
High2093 - 1051.9 - 11

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis HILIC-UPLC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) precipitation Protein Precipitation (ACN:MeOH with IS) plasma->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute injection Inject into UPLC System reconstitute->injection separation HILIC Separation (BEH Amide Column) injection->separation detection MS/MS Detection (ESI+, SRM Mode) separation->detection quantification Quantification (Calibration Curve) detection->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for this compound quantification.

metabolic_pathway cluster_extracellular Extracellular Space Cyclocreatine_ext This compound Cyclocreatine_int This compound Cyclocreatine_ext->Cyclocreatine_int Cellular Uptake pthis compound Phosphothis compound Cyclocreatine_int->pthis compound Creatine Kinase ATP ATP pthis compound->Cyclocreatine_int Creatine Kinase ADP ADP ATP->ADP ADP->ATP

Caption: Metabolic pathway of this compound.

Conclusion

The HILIC-UPLC-MS/MS method described provides a rapid, selective, and accurate means for the quantification of this compound in biological matrices.[1] The simple protein precipitation extraction and the short chromatographic run time make this method suitable for high-throughput analysis in pharmacokinetic and preclinical studies. The successful application of this method will aid in the continued investigation of this compound as a potential therapeutic for creatine transporter deficiency.[1]

References

Troubleshooting & Optimization

Cyclocreatine Solubility and Solution Preparation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues with cyclocreatine, particularly in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in DMSO. Is this expected?

Yes, this is expected. This compound is reported to be insoluble or only slightly soluble in DMSO.[1][2] Technical data sheets often indicate that the solubility in DMSO is less than 1 mg/mL, even with the application of heat and sonication.[1]

Q2: My this compound, which was initially dissolved in DMSO, has precipitated out of solution. Why did this happen?

Precipitation of this compound from a DMSO stock solution can occur for a few reasons. Firstly, due to its inherently low solubility, any changes in temperature or concentration upon storage can cause it to fall out of solution. Secondly, DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This absorbed water can significantly decrease the solubility of certain compounds, including this compound.[2] It is recommended to use fresh, anhydrous DMSO for any experiments.[2]

Q3: Are there any recommended methods to improve the solubility of this compound in DMSO?

While DMSO is not the ideal solvent, some general laboratory techniques can be attempted to improve the dissolution of sparingly soluble compounds. These include warming the solution (e.g., to 37°C or up to 60°C), vortexing, and sonication.[1][4] However, given the very low intrinsic solubility of this compound in DMSO, these methods may not yield a stable, high-concentration stock solution.

Q4: What are the recommended alternative solvents for this compound?

Aqueous-based solvents are recommended for dissolving this compound. The following have been reported to be effective:

  • Water : Soluble at approximately 5-7 mg/mL, which can be aided by ultrasonication and warming to 60°C.[1][2]

  • PBS (pH 7.2) : Soluble at approximately 2 mg/mL.[5] For in vivo studies, PBS is a suitable solvent, with reported solubility up to 10 mg/mL with sonication and warming.[1]

  • 1M HCl : Highly soluble at 100 mg/mL with the aid of ultrasonication and pH adjustment to 2.[1]

Q5: How should I prepare a stock solution of this compound?

Based on its solubility profile, preparing an aqueous stock solution is the recommended approach. A detailed protocol is provided in the "Experimental Protocols" section below.

Q6: How should I store my this compound stock solutions?

For stock solutions prepared in organic solvents like DMSO, it is generally recommended to store them at -20°C for up to one month or -80°C for up to six months, protected from light.[6] Aliquoting the stock solution is advised to prevent degradation from repeated freeze-thaw cycles.[2][6] Aqueous solutions are less stable, and it is often recommended to prepare them fresh and use them within one day.[5]

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to addressing common problems encountered when preparing this compound solutions.

Problem Potential Cause Recommended Solution
This compound powder will not dissolve in DMSO. Inherently low solubility of this compound in DMSO.Switch to a recommended aqueous solvent such as Water or PBS.[1][5]
Previously dissolved this compound has precipitated from DMSO stock. DMSO has absorbed moisture, reducing solubility. Temperature fluctuations during storage.Use fresh, anhydrous DMSO.[2] Ensure proper storage conditions (-20°C or -80°C) and minimize freeze-thaw cycles by aliquoting.[6] Consider preparing fresh solutions before each experiment.
A precipitate forms when diluting a DMSO stock into an aqueous medium. The compound is not soluble in the aqueous buffer at the final concentration. This is a common occurrence known as "crashing out".Try further dilution into the aqueous medium. Ensure the final concentration of DMSO is low (e.g., <0.1%) as it can have physiological effects.[4] Gentle warming (37°C) and vortexing may help redissolve the precipitate.[4]
Inconsistent results are observed between experiments. Degradation of the compound in solution. Inaccurate concentration due to incomplete dissolution.Prepare fresh stock solutions for each experiment, especially when using aqueous buffers.[5] Ensure the compound is fully dissolved before use by visual inspection.

This compound Solubility Data

Solvent Reported Solubility Conditions for Dissolution Reference
DMSO< 1 mg/mLUltrasonic, warming, heat to 60°C[1]
Water5 - 7 mg/mLUltrasonic, warming, heat to 60°C[1][2]
PBS (pH 7.2)~2 mg/mLDirect dissolution[5]
PBS (for in vivo)10 mg/mLUltrasonic and warming[1]
1M HCl100 mg/mLUltrasonic and adjust pH to 2[1]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in Water

This protocol provides a general guideline for preparing a stock solution of this compound in water.

  • Determine the desired concentration and volume. Based on the solubility data, a concentration of up to 5 mg/mL is achievable.

  • Weigh the required amount of this compound powder using an analytical balance and place it in a sterile conical tube.

  • Add the calculated volume of sterile, purified water to the tube.

  • Vortex the solution for 1-2 minutes to suspend the powder.

  • Sonicate the solution in a water bath sonicator. To aid dissolution, the water bath can be warmed to approximately 60°C.[1] Continue sonication until the solution is clear and all particulate matter is dissolved.

  • Visually inspect the solution to ensure complete dissolution.

  • Sterile filter the solution using a 0.22 µm filter if it is intended for cell-based assays.[6]

  • Use the solution immediately or aliquot and store appropriately. For aqueous solutions, fresh preparation is highly recommended.[5]

Visualizations

G cluster_0 Troubleshooting this compound Solubility cluster_1 DMSO Path cluster_2 Aqueous Path start Start: Attempting to dissolve This compound issue Issue Encountered: Precipitate or Incomplete Dissolution start->issue check_solvent What is the solvent? issue->check_solvent is_dmso Is it DMSO? check_solvent->is_dmso Identify is_aqueous Is it an aqueous solution (Water, PBS)? check_solvent->is_aqueous Identify dmso_solubility Acknowledge low solubility (<1 mg/mL) is_dmso->dmso_solubility Yes aqueous_solubility Confirm solubility limits (e.g., ~5 mg/mL in H2O) is_aqueous->aqueous_solubility Yes use_fresh_dmso Use fresh, anhydrous DMSO dmso_solubility->use_fresh_dmso heat_sonicate Apply heat (up to 60°C) and sonicate use_fresh_dmso->heat_sonicate still_issue_dmso Still not dissolved? heat_sonicate->still_issue_dmso switch_solvent Switch to an aqueous solvent still_issue_dmso->switch_solvent Yes success Success: Fully Dissolved Solution still_issue_dmso->success No apply_energy Apply sonication and warming (up to 60°C) aqueous_solubility->apply_energy still_issue_aqueous Still not dissolved? apply_energy->still_issue_aqueous check_concentration Is concentration too high? still_issue_aqueous->check_concentration Yes still_issue_aqueous->success No recalculate Recalculate for lower concentration check_concentration->recalculate Yes

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_0 This compound's Bioenergetic Pathway cluster_1 Creatine Kinase Cycle cluster_2 Downstream Cellular Effects This compound This compound (External) CellMembrane Cell Membrane This compound->CellMembrane Cyclocreatine_in This compound (Intracellular) CellMembrane->Cyclocreatine_in Transport CK Creatine Kinase (CK) Cyclocreatine_in->CK Proliferation Proliferation (Suppressed) Cyclocreatine_in->Proliferation Inhibits Creatine Uptake PCycCr Phosphothis compound (pCr-analog) CK->PCycCr Phosphorylation ATP ATP CK->ATP Regeneration ADP ADP CK->ADP PCycCr->CK ATP->CK mTOR mTOR Signaling (Increased) ATP->mTOR Activates GSK3 GSK3 Signaling (Inhibited) ATP->GSK3 Modulates ADP->CK Cell_Viability Cell Viability mTOR->Cell_Viability Promotes GSK3->Proliferation Impacts

Caption: Simplified signaling pathway of this compound.

References

optimizing cyclocreatine concentration for neuroprotective effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cyclocreatine Research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this compound concentrations for neuroprotective effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it exert neuroprotective effects?

A1: this compound (1-carboxymethyl-2-iminoimidazolidine) is a synthetic analog of creatine (B1669601). Its primary neuroprotective mechanism is centered on its role within the creatine kinase (CK) energy system.[1][2]

  • Energy Buffering: this compound is a substrate for creatine kinase, which phosphorylates it to form phosphothis compound (B1195991) (PCCr).[2][3] This molecule acts as a high-energy phosphate (B84403) reservoir, similar to phosphocreatine (B42189) (PCr). In states of high energy demand or metabolic stress (like ischemia or neurotoxicity), PCCr can rapidly regenerate adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP), thus buffering cellular ATP levels and preserving energy homeostasis.[2][4][5]

  • Mitochondrial Support: The creatine kinase system is crucial for linking ATP production in mitochondria to cellular ATP consumption. By acting on this system, this compound helps maintain mitochondrial function and can protect against mitochondrial dysfunction implicated in neurodegenerative diseases.[2][6]

  • Reduced Oxidative Stress: By preserving energy levels, this compound can help mitigate downstream pathological events like oxidative stress. Studies have shown that this compound can protect against the generation of hydroxyl radicals.[2][7]

Q2: What are the typical concentration ranges for this compound in neuroprotection studies?

A2: The optimal concentration of this compound varies significantly depending on the experimental model (in vitro vs. in vivo) and the specific condition being studied.

  • In Vitro (Cell Culture): Concentrations can range from 0.5 mM to 10 mM. For example, a study on tumor cell motility used 10 mM this compound for overnight incubation.[1] Another study noted that up to 5 mM was not very cytotoxic in a 24-hour exposure.[8]

  • In Vivo (Animal Models): Dosing is typically done through dietary supplementation or oral gavage. Studies have used dietary supplementation of 1% this compound, which has shown neuroprotective effects in models of Huntington's disease.[2][9] Other studies have used oral gavage at doses ranging from 14 mg/kg to 140 mg/kg daily in mice.[10]

Q3: How does this compound uptake in the brain compare to creatine?

A3: this compound has the advantage of being able to cross the blood-brain barrier and enter brain cells, which is particularly relevant for conditions where the creatine transporter (SLC6A8) is deficient.[11][12] In such cases, creatine supplementation is ineffective because it cannot enter the brain, whereas this compound can bypass this defunct transporter to some extent and become phosphorylated, thereby restoring some of the brain's energy buffering capacity.[3][12]

Data Summary Tables

Table 1: In Vivo this compound Neuroprotection Studies
Model OrganismDisease ModelDosing RegimenKey Neuroprotective OutcomeCitation
MouseHuntington's (Malonate-induced lesions)1% in diet for 2 weeksSignificant protection against striatal lesions[2][7]
MouseParkinson's (MPTP-induced)Oral supplementationProtection against dopamine (B1211576) depletion[5]
MouseCreatine Transporter Deficiency14-140 mg/kg/day (oral gavage)Improved cognitive deficits and reduced seizures[10]
RatHuntington's (3-NP-induced)1% in diet for 2 weeksDid not protect; exacerbated toxicity[2]
Table 2: In Vitro this compound Studies
Cell TypeCondition StudiedConcentrationKey OutcomeCitation
Human Melanoma CellsChemotaxis10 mM80-90% reduction in chemotactic response[1]
Human Lung Cancer CellsCytotoxicity0.5 mM - 5 mMLow cytotoxicity alone; synergistic with alkylating agents[8]
PC3 Prostate Cancer CellsCreatine MetabolismVariousSuppressed intracellular creatine and phosphocreatine levels[11][13]

Experimental Protocols

Protocol 1: In Vivo Neuroprotection Assessment in a Mouse Model of Huntington's Disease (Malonate Model)

This protocol is a synthesized methodology based on the study by Matthews et al. (1998).[2][9]

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Dietary Supplementation:

    • Prepare a custom diet containing 1% (w/w) this compound.

    • Provide this diet to the experimental group ad libitum for a period of two weeks prior to the neurotoxic insult. The control group receives a standard diet.

  • Neurotoxin Administration:

    • Anesthetize the animals (e.g., with sodium pentobarbital).

    • Using a stereotaxic frame, perform an intrastriatal injection of malonate (e.g., 1.5 µl of 3 µmol malonate in HCl) into the left striatum.

  • Post-Injection Monitoring:

    • Allow animals to recover and monitor for health status for 7 days.

  • Lesion Volume Analysis:

    • At day 7, euthanize the animals and rapidly remove the brains.

    • Section the brains into 2 mm slices.

    • Stain slices with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes. Healthy tissue stains red, while the lesion remains unstained (pale).

    • Quantify the lesion volume using an appropriate imaging and analysis system.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Action
No neuroprotective effect observed. Insufficient Concentration: The dose may be too low for the specific model or insult.Perform a dose-response study. Refer to Table 1 and 2 for starting ranges. Note that some studies suggest a U-shaped dose-response curve, where higher doses can be less effective.[2]
Model-Specific Ineffectiveness: this compound's efficacy can be model-dependent. For example, it protected against malonate toxicity but exacerbated 3-nitropropionic acid (3-NP) toxicity.[2][7]Carefully review the literature for the specific neurotoxic insult being studied. The mechanism of injury (e.g., complex I vs. complex II inhibition) is critical.
Compound Purity/Stability: Impure or degraded this compound will not be effective.Ensure you are using a high-purity, cGMP-grade compound.[14] Check the stability of your stock solutions.
Toxicity or adverse effects observed (e.g., seizures). Concentration Too High: this compound can be toxic at high concentrations. Chronic administration in rats at doses ≥60 mg/kg/day led to an increased incidence of seizures.[15]Reduce the concentration or dosing frequency. Monitor animals closely for any adverse events.
Off-Target Effects: The compound may have unintended biological effects. Chronic high doses in rats were associated with microscopic lesions in the brain, testes, and thyroid.[15]Consider the duration of your experiment. Long-term studies may require lower doses.
Variability in results between experiments. Inconsistent Dosing: Variability in diet consumption (for dietary studies) or gavage accuracy can lead to inconsistent exposure.For dietary studies, measure food intake. For gavage, ensure consistent technique. Measure plasma or brain levels of this compound and phosphothis compound if possible.
Biological Variability: Inherent differences between animals or cell passages.Increase sample size (N) to improve statistical power. Ensure proper randomization of animals to treatment groups.

Visualizations

Signaling and Experimental Pathways

Cyclocreatine_Mechanism cluster_membrane Cell Membrane cluster_cell Neuron / Glial Cell Blood-Brain\nBarrier Blood-Brain Barrier Cyclo_in This compound (cCr) CK Creatine Kinase (CK) Cyclo_in->CK Substrate PCCr Phospho- This compound (PCCr) Energy_Demand High Energy Demand (e.g., Ischemia, Excitotoxicity) PCCr->Energy_Demand Phosphate Donation ATP ATP ATP->CK ADP ADP ADP->CK CK->PCCr Phosphorylation Mito Mitochondrial Energy Production Mito->ATP Production Energy_Demand->ADP ATP -> Neuroprotection Neuroprotection (Maintained Ion Gradients, Reduced Oxidative Stress) Energy_Demand->Neuroprotection Buffered Cyclo_ext This compound (Systemic) Cyclo_ext->Cyclo_in Crosses BBB

Caption: Mechanism of this compound neuroprotection via the Creatine Kinase (CK) system.

Experimental_Workflow start Start: Hypothesis Formulation model Select Model (In Vitro or In Vivo) start->model dose Dose-Response Study (Determine Optimal Concentration) model->dose treatment Administer this compound (e.g., Dietary, Gavage, Media) dose->treatment insult Apply Neurotoxic Insult (e.g., Malonate, MPTP, Glutamate) treatment->insult assess Assess Neuroprotective Outcome (e.g., Lesion Volume, Cell Viability, Biomarkers) insult->assess analyze Data Analysis & Interpretation assess->analyze end Conclusion analyze->end

Caption: General experimental workflow for assessing this compound neuroprotection.

Troubleshooting_Logic start Issue: No Neuroprotective Effect q1 Is the concentration appropriate for the model? start->q1 a1_yes Yes q1->a1_yes   a1_no No q1->a1_no   q2 Is the compound's efficacy established for this specific neurotoxic insult? a1_yes->q2 action1 Action: Perform dose- response experiment. a1_no->action1 action1->q2 a2_yes Yes q2->a2_yes   a2_no No q2->a2_no   q3 Have compound purity and solution stability been verified? a2_yes->q3 action2 Action: Review literature. Consider if the mechanism of injury is appropriate for cCr. a2_no->action2 end Re-evaluate experiment action2->end a3_yes Yes q3->a3_yes   a3_no No q3->a3_no   a3_yes->end action3 Action: Verify purity (e.g., cGMP grade) and prepare fresh solutions. a3_no->action3 action3->q3

Caption: Troubleshooting flowchart for unexpected experimental outcomes.

References

Cyclocreatine in Aqueous Solutions: A Technical Support Guide for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing cyclocreatine in long-term experiments, ensuring its stability in aqueous solutions is paramount for reproducible and accurate results. This technical support center provides a comprehensive guide to the stability of this compound, troubleshooting common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For long-term stability, it is recommended to store this compound stock solutions at low temperatures and protected from light. Based on supplier information, stock solutions can be stored for up to 6 months at -80°C and for up to 1 month at -20°C. For use in in vivo experiments, it is advisable to prepare fresh solutions. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.

Q2: What factors can affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is primarily influenced by temperature and pH. Drawing parallels from its analogue, creatine (B1669601), this compound is expected to be more stable at lower temperatures. Acidic conditions (low pH) and elevated temperatures can accelerate the degradation of creatine to creatinine, and similar behavior is anticipated for this compound. Therefore, maintaining a neutral to slightly alkaline pH and storing solutions at refrigerated or frozen temperatures is crucial for long-term experiments.

Q3: What is the expected degradation product of this compound in aqueous solution?

A3: While specific studies on this compound degradation products are limited, the primary degradation pathway for the analogous compound, creatine, is the irreversible cyclization to form creatinine. It is highly probable that this compound undergoes a similar degradation process to form a corresponding cyclic imide.

Q4: How can I prepare a stable aqueous solution of this compound for my experiments?

A4: To prepare a stable aqueous solution, dissolve this compound powder in a buffer with a neutral to slightly alkaline pH (e.g., phosphate-buffered saline, PBS, at pH 7.4). To aid dissolution, gentle warming and sonication can be used. For cell culture experiments, the final solution should be sterile-filtered through a 0.22 µm filter. It is always recommended to prepare fresh working solutions for immediate use. If storage is necessary, follow the recommended conditions for stock solutions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in stock or working solution. - Low Solubility: this compound has limited solubility in aqueous solutions, which can be exceeded, especially at high concentrations or low temperatures. - Temperature Fluctuations: Repeated freeze-thaw cycles can lead to precipitation. - Incorrect pH: The pH of the solution may not be optimal for solubility.- Prepare stock solutions in an appropriate solvent and consider using a co-solvent system if high concentrations are needed. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Ensure the pH of your buffer is in the neutral to slightly alkaline range. - Gentle warming and vortexing can help redissolve precipitates.
Inconsistent or unexpected experimental results. - Degradation of this compound: The compound may have degraded in the working solution due to improper storage (e.g., prolonged storage at room temperature, acidic pH). - Interaction with Media Components: Components in complex media, such as certain amino acids or metal ions, could potentially interact with this compound over time.- Always prepare fresh working solutions from a properly stored stock solution before each experiment. - Perform a stability check of this compound in your specific experimental medium under your experimental conditions. - When possible, add this compound to the medium immediately before starting the experiment.
Difficulty dissolving this compound powder. - Hydrophobicity: The compound may not readily dissolve in aqueous buffers.- Use gentle warming (up to 37°C) and sonication to aid dissolution. - Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO, though solubility is limited) and then dilute it into your aqueous buffer. Ensure the final solvent concentration is compatible with your experimental system.

Quantitative Data on Stability

Direct quantitative data on the long-term stability of this compound in various aqueous solutions is not extensively available in the public domain. However, based on data for creatine, the following trends can be expected.

Table 1: Expected Qualitative Stability of this compound in Aqueous Solution Based on Analogy with Creatine.

Condition Expected Stability Rationale (based on creatine data)
Low Temperature (-80°C, -20°C) High (Months)Slows down the rate of chemical degradation.
Refrigerated (4°C) Moderate (Days to Weeks)Significantly slows degradation compared to room temperature.
Room Temperature (20-25°C) Low (Hours to Days)Degradation rate increases with temperature.[1]
Acidic pH (< 6) LowAcidic conditions catalyze the cyclization to the inactive form.[2]
Neutral pH (6.5-7.5) Moderate to HighGenerally the most stable pH range for creatine and likely for this compound.
Alkaline pH (> 8) ModerateStability may decrease at very high pH values.
Presence of Light Potentially LowerSome related compounds show sensitivity to light. Protection from light is recommended as a precaution.

Note: This table provides expected trends. It is crucial to perform stability studies under your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mM)

Materials:

  • This compound powder

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile, conical centrifuge tubes (50 mL)

  • Sterile, single-use microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Sonicator water bath

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh the appropriate amount of this compound powder to prepare a 100 mM solution in the desired volume of PBS.

  • Add the powder to a 50 mL conical tube.

  • Add the required volume of sterile PBS (pH 7.4).

  • Vortex the tube vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, place the tube in a sonicator water bath at room temperature and sonicate in short bursts until the solution is clear. Gentle warming to 37°C can also be applied.

  • Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of this compound in an aqueous solution over time under specific storage conditions.

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Mobile phase (e.g., a mixture of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol)

  • This compound analytical standard

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Calibration Curve: a. Prepare a series of standard solutions of this compound of known concentrations in the same buffer as your test sample. b. Inject each standard solution into the HPLC system and record the peak area. c. Plot a graph of peak area versus concentration to generate a calibration curve.

  • Sample Preparation and Analysis: a. At time zero (immediately after preparation), take an aliquot of your this compound test solution, dilute it to fall within the range of your calibration curve, and inject it into the HPLC. Record the peak area. b. Store the remaining test solution under the desired experimental conditions (e.g., specific temperature, pH, light exposure). c. At predetermined time points (e.g., 1, 3, 7, 14, 30 days), withdraw an aliquot of the stored solution. d. Prepare the sample for HPLC analysis (dilution may be required) and inject it into the system. Record the peak area.

  • Data Analysis: a. Use the calibration curve to determine the concentration of this compound in your samples at each time point. b. Plot the concentration of this compound as a function of time. c. From this plot, you can determine the degradation rate and the half-life of this compound under your specific experimental conditions.

Signaling Pathway and Experimental Workflow Diagrams

The primary mechanism of action of this compound involves its interaction with the creatine kinase (CK) system, a crucial pathway for cellular energy homeostasis.

Cyclocreatine_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Cyclocreatine_ext This compound Cyclocreatine_cyt This compound Cyclocreatine_ext->Cyclocreatine_cyt Transport CK_cyt Cytosolic Creatine Kinase Cyclocreatine_cyt->CK_cyt CK_mito Mitochondrial Creatine Kinase Cyclocreatine_cyt->CK_mito PCycCr Phospho- This compound PCycCr->Cyclocreatine_cyt Shuttle PCycCr->CK_cyt CK_cyt->Cyclocreatine_cyt Dephosphorylation CK_cyt->PCycCr Phosphorylation ATP_cyt ATP CK_cyt->ATP_cyt ADP_cyt ADP CK_cyt->ADP_cyt ATP_cyt->CK_cyt Energy_util Energy Utilization (e.g., Muscle Contraction, Ion Pumps) ATP_cyt->Energy_util Provides Energy ADP_cyt->CK_cyt Energy_util->ADP_cyt CK_mito->PCycCr Phosphorylation ADP_mito ADP CK_mito->ADP_mito ATP_mito ATP (from Oxidative Phosphorylation) ATP_mito->CK_mito

Caption: this compound cellular energy shuttle.

The diagram above illustrates how this compound enters the cell and is phosphorylated by creatine kinase in both the cytosol and mitochondria to form phosphothis compound. This acts as a buffer for ATP, regenerating it at sites of high energy demand.

Stability_Workflow start Prepare this compound Aqueous Solution storage Store under defined conditions (Temperature, pH, Light) start->storage sampling Collect aliquots at pre-defined time points storage->sampling sampling->storage Continue storage analysis Quantify this compound concentration by HPLC sampling->analysis data Plot Concentration vs. Time analysis->data end Determine Degradation Rate and Half-life data->end

Caption: Experimental workflow for stability assessment.

This workflow outlines the key steps for conducting a long-term stability study of this compound in an aqueous solution, from solution preparation to data analysis.

References

Technical Support Center: Addressing Off-Target Effects of Cyclocreatine in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the off-target effects of cyclocreatine in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action of this compound?

A1: this compound is a synthetic analog of creatine (B1669601) and primarily acts as a substrate for creatine kinase (CK). It is phosphorylated to form phosphothis compound, which, unlike phosphocreatine, is a poor phosphate (B84403) donor for ATP regeneration. This effectively disrupts the creatine kinase/phosphocreatine system, which is crucial for maintaining cellular ATP homeostasis, especially in cells with high energy demands.[1][2][3]

Q2: What are the known off-target effects of this compound?

A2: Besides its primary effect on the creatine kinase system, this compound has been observed to have other effects that may be considered "off-target" depending on the research context. A significant off-target effect is the alteration of S-adenosylmethionine (SAM) metabolism. By inhibiting creatine biosynthesis, this compound can lead to an accumulation of SAM, which can independently suppress cancer cell growth.[1][4] There is also evidence suggesting that this compound's bioenergetic effects can be coupled to the activation of AMPK and phospho-p53 signaling pathways, leading to apoptosis.[2]

Q3: Why do different cell lines show varying sensitivity to this compound?

A3: The sensitivity of cell lines to this compound is strongly correlated with their expression levels of creatine kinase (both mitochondrial and cytosolic isoforms) and the creatine transporter SLC6A8.[5][6] Cell lines with high levels of creatine kinase are generally more sensitive to the cytotoxic effects of this compound.[5] Additionally, since this compound is transported into the cell by SLC6A8, the expression level of this transporter will also influence its intracellular concentration and subsequent effects.[1][7]

Q4: Can this compound affect cellular ATP levels?

A4: The effect of this compound on cellular ATP levels can be context-dependent. Some studies report that this compound treatment does not alter overall cellular ATP levels, suggesting that cells can compensate for the disruption of the creatine kinase system.[1][3] However, other studies have shown that at high concentrations, this compound can lead to a depletion of ATP, particularly in cancer cells with high energy demands.[2] This discrepancy can be a key point for troubleshooting unexpected experimental outcomes.

Q5: Is this compound cytotoxic to non-cancerous cell lines?

A5: Several studies have shown that this compound preferentially targets tumor cells.[5] A study comparing 49 transformed and non-transformed cell lines found that all 14 non-transformed cell lines tested were resistant to this compound, including six with high levels of creatine kinase.[5] This suggests a degree of tumor cell specificity, although the exact mechanisms are still under investigation.

Troubleshooting Guides

Problem 1: Inconsistent or no effect of this compound on cell viability.

Possible Cause Troubleshooting Steps
Low Creatine Kinase (CK) expression in the cell line. 1. Verify CK expression: Perform Western blotting or qRT-PCR to determine the expression levels of creatine kinase isoforms (e.g., CKB, CKMT1). 2. Select appropriate cell lines: If possible, use cell lines known to have high CK expression for positive controls.[5]
Low Creatine Transporter (SLC6A8) expression. 1. Assess SLC6A8 expression: Use qRT-PCR or Western blotting to check the expression of the SLC6A8 transporter. 2. Consider alternative delivery: If SLC6A8 expression is low, consider methods to increase intracellular this compound concentration, though this may also increase off-target effects.
Suboptimal concentration or treatment duration. 1. Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., 0.1 mM to 20 mM) and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal IC50 for your specific cell line.[3][8]
Degradation of this compound solution. 1. Prepare fresh solutions: Always prepare this compound solutions fresh for each experiment from a high-quality powder stock.

Problem 2: Observing unexpected changes in cellular signaling pathways.

Possible Cause Troubleshooting Steps
Off-target effect on S-adenosylmethionine (SAM) metabolism. 1. Measure intracellular SAM levels: Use LC-MS/MS to quantify SAM levels in this compound-treated and control cells. 2. Include proper controls: To distinguish between on-target and off-target effects, consider using a creatine kinase inhibitor that does not affect SAM metabolism, or co-treatment with a SAM precursor/depletor.[1][4]
Activation of AMPK and/or p53 pathways. 1. Assess pathway activation: Perform Western blotting for phosphorylated AMPK (p-AMPK) and phosphorylated p53 (p-p53). 2. Use pathway inhibitors: To confirm the role of these pathways in the observed phenotype, use specific inhibitors for AMPK (e.g., Compound C) or p53 (e.g., Pifithrin-α).[2]
Confounding effects from altered cellular bioenergetics. 1. Measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR): Use a Seahorse XF Analyzer or similar technology to assess mitochondrial respiration and glycolysis. 2. Quantify ATP levels: Perform a luminescence-based ATP assay to determine the impact on cellular energy status.

Data Summary

Table 1: Effects of this compound on Cell Proliferation and Metabolism

Cell LineThis compound ConcentrationTreatment DurationEffect on Proliferation/ViabilityEffect on Cellular ATPReference
PC3 (Human Prostate Cancer)1% (w/v)-Impaired in vitro growthNot altered[1][3]
Murine Prostate Cancer Cells1% (w/v)-Impaired in vitro growthNot specified[1]
C6 (Rat Glioma)Not specified-Significantly inhibited cell growthNo effect on nucleoside triphosphates[9]
OC238 (Human Ovarian Carcinoma)Not specified-Significantly inhibited cell growthNo effect on nucleoside triphosphates[9]
ME-180 (Human Cervical Carcinoma)Not specified8 hoursComplete inhibition of proliferationNot specified[10]
A2058-055 (Human Melanoma)10 mMOvernight80-90% reduction in chemotaxisNot specified[11]

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineAssay TypeIC50 ValueReference
MCF-7 (Human Breast Cancer)Not specified4- to 6-fold lower than control drug[2]
PC-3 (Human Prostate Cancer)Not specified4- to 6-fold lower than control drug[2]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile PBS or culture medium.

    • Perform serial dilutions to obtain the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 mM).

    • Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with PBS).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until formazan (B1609692) crystals are formed.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of AMPK and p53 Activation

  • Cell Lysis:

    • Treat cells with this compound as described in Protocol 1.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AMPK, total AMPK, p-p53, total p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL chemiluminescence detection kit and an imaging system.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Cyclocreatine_On_Target_Pathway cluster_extracellular Extracellular cluster_cell Cell Cyclocreatine_ext This compound SLC6A8 SLC6A8 Transporter Cyclocreatine_ext->SLC6A8 Uptake Cyclocreatine_int This compound SLC6A8->Cyclocreatine_int CK Creatine Kinase (CK) Cyclocreatine_int->CK pthis compound Phosphothis compound (pCCr) CK->pthis compound ADP ADP CK->ADP ATP_regen ATP Regeneration pthis compound->ATP_regen Poor Phosphate Donor ATP ATP ATP->CK

Caption: On-target mechanism of this compound action.

Cyclocreatine_Off_Target_Pathways cluster_sam SAM Metabolism cluster_energy Bioenergetics & Signaling This compound This compound Creatine_Synth Creatine Biosynthesis This compound->Creatine_Synth Inhibits SAM S-adenosyl- methionine (SAM) This compound->SAM Leads to Accumulation CK_Inhibition Creatine Kinase Inhibition This compound->CK_Inhibition Creatine_Synth->SAM Depletes Growth_Inhibition Growth Inhibition SAM->Growth_Inhibition AMPK AMPK CK_Inhibition->AMPK Activates p53 p53 AMPK->p53 Activates Apoptosis Apoptosis p53->Apoptosis Troubleshooting_Workflow Start Experiment with This compound Observe_Effect Observe Expected On-Target Effect? Start->Observe_Effect Success Proceed with Experiment Observe_Effect->Success Yes Troubleshoot Troubleshoot Observe_Effect->Troubleshoot No Check_CK_SLC6A8 Check CK and SLC6A8 Expression Levels Troubleshoot->Check_CK_SLC6A8 Optimize_Conditions Optimize Concentration and Duration Troubleshoot->Optimize_Conditions Assess_Off_Target Assess Off-Target Pathways (SAM, AMPK, p53) Troubleshoot->Assess_Off_Target Refine_Experiment Refine Experimental Design Check_CK_SLC6A8->Refine_Experiment Optimize_Conditions->Refine_Experiment Assess_Off_Target->Refine_Experiment Refine_Experiment->Start

References

Technical Support Center: Improving Cyclocreatine Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing cyclocreatine in animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to achieving optimal this compound bioavailability in your experiments.

Frequently Asked Questions (FAQs)

Q1: Is oral administration of this compound effective in animal models?

A1: Yes, several studies have demonstrated that orally administered this compound is bioavailable and can effectively reach target tissues, including the brain.[1][2][3][4][5][6] For instance, in mice with creatine (B1669601) transporter deficiency, oral this compound treatment led to the detection of this compound and its phosphorylated form, this compound phosphate (B84403), in the brain, resulting in improved cognitive function.[1][4][6]

Q2: What is the evidence that this compound crosses the blood-brain barrier?

A2: Studies in mouse models of creatine transporter deficiency have shown that after oral administration, this compound and this compound phosphate are detected in the brain.[1][4][6] This indicates that this compound can cross the blood-brain barrier and become available to the central nervous system. Its relatively planar molecular structure is thought to aid in its passive transport across membranes.[6]

Q3: How is this compound metabolized in tissue?

A3: Once inside the cell, this compound is a substrate for creatine kinase, which phosphorylates it to form this compound phosphate.[1][2][6] This phosphorylated form can then act as a phosphagen, buffering ATP levels in a manner similar to phosphocreatine.[2][6] In the brains of mice fed a this compound-containing diet, a remarkable 98% of the detected this compound was in the form of this compound phosphate.[1][6]

Troubleshooting Guide

Issue 1: Low or Inconsistent this compound Levels in Target Tissues

If you are observing lower than expected or highly variable concentrations of this compound in your tissue samples, consider the following troubleshooting steps:

  • Vehicle and Formulation:

    • Problem: this compound may have poor solubility in standard vehicles.

    • Solution: While many studies administer this compound in the feed or drinking water[2][7], for gavage studies, ensuring complete dissolution is critical. Consider using warm water to aid dissolution, as creatine solubility increases with temperature.[8] For preclinical research, exploring formulations like complexation with cyclodextrins could enhance aqueous solubility and absorption, a strategy proposed for improving creatine bioavailability.[9]

  • Dosing Regimen:

    • Problem: The administered dose may be insufficient to achieve desired tissue concentrations.

    • Solution: Review the doses used in published studies. Successful neuroprotective effects have been observed with oral administration of 1% this compound in the feed.[2] In some cancer studies, 1% this compound was supplied in drinking water.[7] Dose-ranging studies may be necessary for your specific animal model and research question.[10]

  • First-Pass Metabolism:

    • Problem: Although not extensively documented for this compound, analogous compounds can undergo significant first-pass metabolism in the liver, reducing systemic availability.[11]

Issue 2: Variability in Behavioral or Physiological Outcomes

Inconsistent experimental outcomes can sometimes be traced back to inconsistent bioavailability.

  • Problem: Animal-to-animal variability in oral uptake.

  • Solution:

    • Standardize Administration: For oral gavage, ensure consistent technique and volume across all animals. For administration in feed or water, monitor consumption to ensure all animals receive a comparable dose.

    • Acclimatization: Allow for an adequate acclimatization period for the animals to the diet or drinking water containing this compound.

    • Pharmacokinetic Sub-study: Consider conducting a small pharmacokinetic study to determine the time to maximum concentration (Tmax) and clearance of this compound in your specific animal model. This can help in timing your experimental endpoints with peak tissue exposure.

Experimental Protocols

Protocol 1: Oral Administration of this compound in Feed (Adapted from Neuroprotective Studies)

  • Objective: To achieve sustained systemic exposure to this compound.

  • Materials:

    • This compound powder

    • Standard rodent chow

  • Procedure:

    • Calculate the amount of this compound needed to achieve a 1% concentration in the total weight of the feed.

    • Thoroughly mix the this compound powder with the powdered or crushed rodent chow to ensure a homogenous mixture.

    • Provide the this compound-containing feed ad libitum to the experimental group for the duration of the study (e.g., 2 weeks or longer).[2]

    • The control group should receive the same standard chow without this compound.

    • Monitor food intake to estimate the daily dose of this compound consumed by each animal.

Protocol 2: Analysis of this compound and this compound Phosphate in Brain Tissue

  • Objective: To quantify the amount of this compound and its phosphorylated form in brain tissue.

  • Materials:

    • Liquid nitrogen

    • Boiling water

    • Centrifuge

    • Instrumentation for analysis (e.g., Nuclear Magnetic Resonance Spectroscopy (MRS) or High-Performance Liquid Chromatography (HPLC)).

  • Procedure:

    • Anesthetize the animal (e.g., with 1%-2% isoflurane).[1]

    • Rapidly remove the brain and freeze it in liquid nitrogen to halt metabolic processes.[1]

    • For sample preparation, place the frozen tissue in a specific volume of boiling water (e.g., 250 μl) and boil for a set time (e.g., 20 minutes) to precipitate proteins and lyse cells.[1]

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant for analysis of this compound and this compound phosphate concentrations using a suitable analytical method like 31P-MRS or a validated chromatography-based assay.[1]

Quantitative Data Summary

Table 1: Brain Concentrations of this compound in Mice Following Oral Administration

Animal ModelTreatment DurationThis compound Concentration (mmol/kg wet wt)Reference
Slc6a8fl/y (Control)9 weeks3.1 ± 0.34[1][6]
Slc6a8–/y (Creatine Transporter Deficient)9 weeks1.7 ± 0.2[1][6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis cluster_outcome Outcome Assessment A Formulate this compound (e.g., 1% in feed) B Acclimatize Animals A->B Standardize Diet C Oral Administration (ad libitum in feed) B->C Initiate Treatment D Tissue Collection (e.g., Brain) C->D At Study Endpoint G Behavioral/Physiological Testing C->G During/After Treatment E Sample Preparation (e.g., Protein Precipitation) D->E Process Samples F Quantification (e.g., MRS, HPLC) E->F Measure Analytes signaling_pathway cluster_transport Transport cluster_metabolism Intracellular Metabolism Oral Oral This compound GI GI Tract Absorption Oral->GI Blood Systemic Circulation GI->Blood BBB Blood-Brain Barrier Blood->BBB Brain Brain Cell BBB->Brain CCr This compound Brain->CCr Enters Cell CK Creatine Kinase CCr->CK PCr This compound Phosphate ATP ATP PCr->ATP Energy Buffering CK->PCr ADP ADP CK->ADP ATP->CK

References

Cyclocreatine Toxicity and Side Effects in Sprague Dawley Rats: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclocreatine in Sprague Dawley rats. The information is based on established research to help anticipate and address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary target organs for this compound toxicity in Sprague Dawley rats?

A1: Chronic oral administration of this compound in Sprague Dawley rats has been shown to primarily affect the brain, testes, and thyroid gland.[1] Researchers should prioritize monitoring these organs throughout their studies.

Q2: What are the most common clinical signs of this compound toxicity observed in Sprague Dawley rats?

A2: The most frequently reported clinical sign of toxicity is a dose-dependent increase in seizures.[1] This has been observed in both male and female rats at higher dose levels.

Q3: What is the maximum tolerated dose (MTD) of this compound in Sprague Dawley rats?

A3: Based on a 26-week chronic toxicity study, the highest tested dose of 600 mg/kg/day administered via oral gavage was considered the maximum tolerated dose (MTD) in Sprague Dawley rats.[1]

Q4: What is the plasma half-life of this compound in Sprague Dawley rats?

A4: The mean plasma half-life of this compound in Sprague Dawley rats is reported to be between 3.5 and 6.5 hours.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Sudden onset of seizures in experimental animals. Exceeding the tolerated dose of this compound.Immediately review your dosing calculations and administration protocol. Consider reducing the dosage for future cohorts. Monitor the affected animals closely and consult with a veterinarian. Seizure incidence is dose-dependent.[1]
Unexpected mortality in the high-dose group. Severe neurotoxicity or other organ damage.An interim sacrifice and histopathological examination of the brain and other target organs may be necessary to determine the cause of death.[1] Review the MTD and consider dose adjustments.
Inconsistent plasma concentrations of this compound. Issues with oral gavage technique or formulation.Ensure proper gavage technique to avoid accidental administration into the lungs. Verify the stability and homogeneity of your this compound formulation. The vehicle used in key studies was deionized water.[1]
Post-mortem histological analysis reveals unexpected lesions. This compound-induced tissue damage.Key microscopic findings to look for include vacuoles in the brain, thyroid follicular atrophy, and seminiferous tubular degeneration.[1] Ensure your histopathology protocol is robust enough to detect these changes.

Data Presentation

Table 1: Summary of this compound Chronic Oral Toxicity in Sprague Dawley Rats [1]

ParameterFindings
Dose Levels 30, 100, and 300 mg/kg/dose twice daily (totaling 60, 200, and 600 mg/kg/day)
Maximum Tolerated Dose (MTD) 600 mg/kg/day
Primary Target Organs Brain, Testes, Thyroid
Key Clinical Sign Seizures (dose-dependent)
Plasma Half-life 3.5 - 6.5 hours

Table 2: Key Microscopic Findings in Sprague Dawley Rats After Chronic this compound Administration [1]

OrganHistopathological FindingDose Threshold
Brain Vacuoles600 mg/kg/day
Thyroid Follicular atrophy and follicular cell hypertrophy≥200 mg/kg/day (males), 600 mg/kg/day (females)
Testes Seminiferous tubular degeneration and/or interstitial edema≥200 mg/kg/day

Experimental Protocols

Chronic Oral Toxicity Study in Sprague Dawley Rats [1]

  • Test System: Sprague Dawley (SD) rats.

  • Administration Route: Oral gavage.

  • Vehicle: Deionized water.

  • Dosing Regimen: Twice daily administration (approximately 12 ± 1 hour apart).

  • Dose Levels: 30, 100, and 300 mg/kg/dose (totaling 60, 200, and 600 mg/kg/day).

  • Duration: Up to 26 weeks, with a 28-day recovery period. Due to increased seizure incidence, males in the 600 mg/kg/day group were dosed for 16 weeks followed by a 14-week recovery period.

  • Key Parameters Monitored: Clinical signs (especially seizures), body weight, food consumption, and plasma concentrations of this compound.

  • Terminal Procedures: Euthanasia followed by gross necropsy and histopathological examination of target organs.

Visualizations

Diagram 1: Experimental Workflow for a Chronic Toxicity Study

G A Acclimatization of Sprague Dawley Rats B Randomization into Dose Groups (Control, Low, Mid, High) A->B C Daily Oral Gavage Administration (this compound or Vehicle) B->C D In-life Monitoring (Clinical Signs, Body Weight, Food Consumption) C->D D->C Repeated for Study Duration E Pharmacokinetic Blood Sampling D->E F Terminal Sacrifice and Necropsy D->F G Histopathological Examination of Tissues F->G H Data Analysis and Reporting G->H

Caption: A typical experimental workflow for a chronic oral toxicity study in rats.

Diagram 2: Potential Mechanism of this compound-Induced Toxicity

G cluster_0 Cellular Energy Homeostasis cluster_1 Observed Toxicities A This compound Administration B Inhibition of Creatine (B1669601) Kinase (less efficient ATP regeneration) A->B C Altered Cellular Energy Levels B->C D Neuronal Hyperexcitability (Seizures) C->D Potential Link E Cellular Stress and Damage C->E Potential Link F Organ-Specific Lesions (Brain, Testes, Thyroid) E->F

Caption: A proposed logical relationship for this compound-induced toxicity.

References

Technical Support Center: Cyclocreatine in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclocreatine in animal models. The information addresses the dual role of this compound as both a potential therapeutic agent for certain neurological conditions and a substance that can induce seizures at high doses or in specific contexts.

Frequently Asked Questions (FAQs)

Q1: What is the primary therapeutic application of this compound in preclinical seizure models?

This compound is primarily investigated as a therapeutic agent to ameliorate epileptic phenotypes in animal models of Creatine (B1669601) Transporter Deficiency (CTD)[1][2][3]. In mouse models of CTD, this compound treatment has been shown to protect against spontaneous seizures and increase resistance to chemically-induced seizures[1][2]. It is being explored for its ability to correct EEG abnormalities, improve cognitive deficits, and revert autistic-like behaviors associated with CTD[1][2][3].

Q2: Under what circumstances can this compound induce seizures in animal models?

While this compound can have anticonvulsant effects, it has also been observed to cause convulsions and seizures, particularly in standard toxicology studies involving wild-type animals at higher doses[4][5]. For instance, in Sprague Dawley rats, chronic oral administration of this compound led to a dose-dependent increase in the incidence of seizures[5]. Similarly, studies in wild-type mice have reported this compound-related mortality and convulsions at high doses[4].

Q3: Why do wild-type animals seem more susceptible to this compound-induced seizures than CTD models?

Research suggests that wild-type animals may be more sensitive to this compound-induced toxicity due to greater accumulation of the compound in the brain[4]. The creatine transporter, which is deficient in CTD models, is responsible for the uptake of this compound into cells. In wild-type animals with a functional transporter, higher brain concentrations of this compound can be reached, potentially leading to neurotoxicity and seizures at high doses[4].

Q4: What are the recommended dose ranges for this compound in preclinical studies?

The effective and non-toxic dose of this compound can vary significantly depending on the animal model and the intended application.

  • For therapeutic effects in CTD mouse models: Doses of 46 mg/kg and 140 mg/kg have shown therapeutic efficacy in improving cognitive and epileptic phenotypes[1].

  • To avoid adverse effects in wild-type animals: In a study with Sprague Dawley rats, seizures were observed at doses of 60 mg/kg/day and higher in males[5]. A 3-month study in wild-type mice showed mortality and convulsions at 300 mg/kg/day[4]. Researchers should perform dose-ranging studies to determine the maximum tolerated dose in their specific model.

Q5: Are there any known strategies to mitigate this compound-induced seizures in wild-type animals?

The primary strategy to mitigate seizures is careful dose selection and management. If seizures are observed, reducing the dose of this compound is the first step. For toxicological studies, establishing a No Observed Adverse Effect Level (NOAEL) is crucial. Given that this compound's pro-convulsant effect appears to be dose-dependent and model-specific, there is limited information on specific pharmacological interventions to counteract this effect. The focus should be on optimizing the experimental design to use the lowest effective dose.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Spontaneous seizures observed in wild-type animals following this compound administration. The dose of this compound may be too high, leading to neurotoxicity.1. Immediately reduce the dose of this compound. 2. Review the literature for established toxicological data in your specific animal model and strain. 3. Conduct a dose-response study to determine the maximum tolerated dose (MTD) and NOAEL. 4. Consider the route and frequency of administration, as this can affect plasma and brain concentrations.
Lack of therapeutic effect in a CTD animal model. The dose of this compound may be too low. The treatment duration may be insufficient.1. Increase the dose of this compound, referencing studies that have shown efficacy (e.g., 46-140 mg/kg in mice)[1]. 2. Extend the duration of the treatment. Therapeutic effects on cognition and seizures in CTD models have been observed after longitudinal treatment[1][3].
Variability in seizure phenotype within the experimental group. Inconsistent administration of this compound. Biological variability within the animal cohort.1. Ensure precise and consistent dosing for all animals. For oral administration in feed, monitor food intake to ensure uniform consumption[6]. 2. Increase the number of animals per group to account for biological variability. 3. Ensure the health status of the animals is consistent across all groups.

Quantitative Data Summary

Table 1: this compound Dosing and Effects in Rodent Models

Animal Model Dose Route of Administration Observed Effect Reference
CTD Mouse Model (CrT-/y)14 mg/kg, 46 mg/kg, 140 mg/kgOral (in chocolate milk)46 mg/kg and 140 mg/kg doses protected against spontaneous and evoked seizures.[1]
Wild-Type Mice300 mg/kg/day (for 3 months)Not specifiedMortality, convulsions, and multi-organ pathology.[4]
Sprague Dawley Rats30, 100, 300 mg/kg/dose (twice daily)Oral gavageDose-dependent increase in seizure incidence at ≥60 mg/kg/day in males and 600 mg/kg/day in females.[5]
Sprague Dawley Rats1% in feedOralIncreased emotionality and visuospatial learning deficits when combined with kainate-induced status epilepticus.[7]

Experimental Protocols

Protocol 1: Evaluation of Therapeutic Efficacy of this compound in a CTD Mouse Model

This protocol is based on the methodology described by Cacciante et al., 2020[1].

  • Animal Model: Creatine Transporter Deficient (CrT-/y) mice.

  • Treatment Groups:

    • High dose (H): 140 mg/kg this compound

    • Medium dose (M): 46 mg/kg this compound

    • Low dose (L): 14 mg/kg this compound

    • Vehicle control (V-CrT-/y): Placebo (e.g., chocolate milk)

    • Untreated control (CrT-/y)

  • Administration: this compound is administered longitudinally. The original study mixed the compound in chocolate milk for voluntary consumption.

  • Endpoint Assessment:

    • Behavioral Analysis: Use established behavioral tests such as the Y-maze and Morris water maze to assess cognitive function.

    • Seizure Monitoring: Employ video-EEG recordings to monitor for spontaneous seizures and to assess the response to chemically-induced seizures (e.g., using kainic acid). Parameters to measure include seizure latency, duration, and severity.

    • Hemodynamic Imaging: Intrinsic Optical Signal (IOS) imaging can be used to evaluate cortical hemodynamic responses as a biomarker of brain function.

Protocol 2: Toxicological Assessment of this compound in Wild-Type Rodents

This protocol is a general guideline based on findings from toxicological studies[4][5].

  • Animal Model: Wild-type mice or rats (e.g., Sprague Dawley).

  • Treatment Groups:

    • Vehicle control

    • Multiple dose groups of this compound to establish a dose-response relationship.

  • Administration: Oral gavage is a common route for ensuring precise dosing in toxicology studies. Administration can be once or twice daily.

  • Endpoint Assessment:

    • Clinical Observations: Daily monitoring for clinical signs of toxicity, including the incidence of convulsions or seizures.

    • Mortality: Record any deaths that occur during the study period.

    • Pathology: At the end of the study, conduct a full necropsy and histopathological examination of major organs, with a particular focus on the brain to look for lesions such as vacuolation[4][5].

    • Toxicokinetics: Collect blood samples to determine the plasma concentration of this compound and establish exposure levels (Cmax and AUC).

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Therapeutic Efficacy in CTD Model cluster_protocol2 Protocol 2: Toxicological Assessment in Wild-Type Model P1_Start Select CTD Animal Model P1_Groups Establish Treatment Groups (Low, Medium, High Dose cCr; Controls) P1_Start->P1_Groups P1_Admin Longitudinal Oral Administration P1_Groups->P1_Admin P1_EEG Video-EEG Monitoring for Seizures P1_Admin->P1_EEG P1_Behav Behavioral Testing P1_Admin->P1_Behav P1_Data Analyze Seizure Frequency & Behavior P1_EEG->P1_Data P1_Behav->P1_Data P2_Start Select Wild-Type Animal Model P2_Groups Establish Dose-Ranging Groups & Control P2_Start->P2_Groups P2_Admin Chronic Administration (e.g., Oral Gavage) P2_Groups->P2_Admin P2_Observe Daily Clinical Observation for Seizures P2_Admin->P2_Observe P2_Path Histopathology & Toxicokinetics P2_Observe->P2_Path P2_Data Determine MTD and NOAEL P2_Path->P2_Data

Caption: Experimental workflows for assessing this compound's therapeutic and toxicological effects.

troubleshooting_logic Start Seizures Observed During Experiment Model What is the animal model? Start->Model Dose_Check Is the dose within therapeutic range? Model->Dose_Check Wild-Type Action_Verify Action: Verify CTD Phenotype & Increase Dose Model->Action_Verify Disease Model (e.g., CTD) Action_Reduce Action: Reduce Dose & Establish MTD Dose_Check->Action_Reduce No (Too High) Dose_Check->Action_Verify Yes Outcome_Mitigated Outcome: Seizures Mitigated Action_Reduce->Outcome_Mitigated Outcome_Therapeutic Outcome: Therapeutic Effect Observed Action_Verify->Outcome_Therapeutic

Caption: Troubleshooting logic for this compound-induced seizures.

References

Technical Support Center: Refining Cyclocreatine Treatment Protocols to Reduce Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclocreatine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help refine experimental protocols and mitigate cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a synthetic analog of creatine (B1669601) that acts as a competitive inhibitor of the creatine kinase (CK) enzyme system. By interfering with this critical pathway for rapid ATP regeneration, known as the phosphagen system, this compound disrupts the energy metabolism of cells with high energy demands, such as cancer cells. This disruption can lead to a decrease in cellular proliferation and, in some cases, cell death.

Q2: Is this compound cytotoxic to all cell types?

A2: The cytotoxicity of this compound is context-dependent. It tends to be more effective in cancer cells that have high levels of creatine kinase expression. Some studies have shown that this compound has limited cytotoxicity to certain cancer cell lines at concentrations up to 5 mM in short-term (24-hour) exposure. However, prolonged exposure and higher concentrations can lead to increased cytotoxicity. Chronic toxicity studies in animal models have identified specific organs that may be more susceptible to this compound's effects.

Q3: What are the known off-target effects and toxicities of this compound?

A3: Preclinical chronic toxicity studies in animal models have provided insights into potential organ-specific toxicities. In beagle dogs, the primary target organs for toxicity were identified as the lungs, kidneys, heart, and skeletal and smooth muscles. In Sprague Dawley rats, chronic administration led to seizures and microscopic lesions in the brain, testes, and thyroid. These findings are crucial for monitoring potential adverse effects in preclinical and clinical studies.

Q4: How can the cytotoxicity of this compound be reduced in experimental settings?

A4: Reducing the cytotoxicity of this compound while maintaining its anti-cancer efficacy is a key challenge. Here are a few strategies:

  • Dose Optimization: Carefully titrate the concentration of this compound to find the optimal balance between anti-proliferative effects and cytotoxicity for your specific cell line.

  • Combination Therapy: Combining this compound with other anti-cancer agents may allow for lower, less toxic doses of each compound while achieving a synergistic effect. Studies have shown that this compound can enhance the cytotoxicity of alkylating agents.

  • Pulsed Dosing: Instead of continuous exposure, consider intermittent or pulsed dosing schedules. This may allow normal cells to recover while still exerting an effect on cancer cells.

  • Targeted Delivery: In more advanced preclinical models, exploring targeted delivery systems could help concentrate this compound at the tumor site, reducing systemic exposure and off-target toxicity.

Troubleshooting Guides

This section provides solutions to common issues encountered during in vitro experiments with this compound.

Issue 1: High variability in cytotoxicity assay results.
  • Potential Cause 1: Inconsistent cell seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between plating each replicate to prevent cell settling. Use a multichannel pipette for consistency.

  • Potential Cause 2: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.

  • Potential Cause 3: Interference of this compound with the assay chemistry.

    • Solution: Run a cell-free control with this compound at the highest concentration used in your experiment to check for direct interaction with the assay reagents (e.g., reduction of MTT by the compound itself). If interference is observed, consider using a different cytotoxicity assay that relies on a different principle (e.g., LDH release vs. metabolic activity).

Issue 2: Low or no cytotoxic effect observed.
  • Potential Cause 1: Low creatine kinase expression in the cell line.

    • Solution: Verify the expression level of creatine kinase (both brain and ubiquitous mitochondrial isoforms) in your cell line of interest through western blotting or qPCR. Cell lines with low CK expression may be inherently resistant to this compound.

  • Potential Cause 2: Insufficient incubation time or concentration.

    • Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for observing a cytotoxic effect. Some cell lines may require longer exposure or higher concentrations of this compound.

  • Potential Cause 3: Degradation of this compound in culture medium.

    • Solution: Prepare fresh this compound solutions for each experiment. If long-term incubations are necessary, consider replacing the medium with fresh this compound-containing medium periodically.

Issue 3: Discrepancies between cytotoxicity data and cell proliferation data.
  • Potential Cause: this compound may be cytostatic rather than cytotoxic at certain concentrations.

    • Solution: Use assays that can differentiate between cytostatic and cytotoxic effects. For example, a cell counting assay (e.g., trypan blue exclusion) can be used in parallel with a metabolic assay (e.g., MTT) to assess both cell number and metabolic activity. A cytostatic effect would result in a plateau of cell number without a significant increase in cell death markers.

Data Presentation

Table 1: In Vitro Effects of this compound on Cancer Cell Lines

Cell LineCancer TypeConcentrationExposure TimeEffect
SW2Small Cell Lung CancerUp to 5 mM24 hoursLow cytotoxicity when used alone.
PC3Prostate Cancer1% (w/v)-Impaired in vitro proliferation.
Murine Prostate Cancer CellsProstate Cancer1% (w/v)-Impaired in vitro proliferation.
HER2+ Breast Cancer CellsBreast CancerNot specified-Decreased proliferation.
A2058-055 (CK-transfected)Melanoma10 mMOvernight80-90% reduction in chemotactic response.[1]
DU-145Prostate CancerNot specified-Reduced motility response.

Table 2: In Vivo Effects and Toxicity of this compound

Animal ModelCancer TypeDoseRoute of AdministrationEffect
Nude MiceHuman Colon Adenocarcinoma0.5 or 1 g/kgIV or IPTumor growth delay.
Beagle DogsN/A (Toxicity Study)20, 40, 75 mg/kg/dose (twice daily)Oral gavageTarget organ toxicity: lungs, kidneys, heart, skeletal and smooth muscles.
Sprague Dawley RatsN/A (Toxicity Study)30, 100, 300 mg/kg/dose (twice daily)Oral gavageSeizures; microscopic lesions in brain, testes, and thyroid.

Table 3: Synergistic Effects of this compound in Combination Therapy

Combination AgentCancer Cell LineEffect
Cis-diamminedichloroplatinum(II)SW2Additive to greater-than-additive cytotoxicity.
MelphalanSW2Additive to greater-than-additive cytotoxicity.
4-hydroperoxycyclophosphamideSW2Additive to greater-than-additive cytotoxicity.
CarmustineSW2Additive to greater-than-additive cytotoxicity.
Lapatinib (HER2 kinase inhibitor)Trastuzumab-resistant HER2+ patient-derived xenograftReduced tumor growth.[2]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (sterilized)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (media and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (sterilized)

  • 96-well clear flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer.

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer provided in the kit).

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's protocol.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction and Absorbance Reading:

    • Add the stop solution provided in the kit to each well.

    • Measure the absorbance at the recommended wavelength.

  • Data Analysis:

    • Subtract the background absorbance (from cell-free medium) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

Visualizations

Signaling Pathways and Experimental Workflows

Cyclocreatine_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cancer Cell Cyclocreatine_ext This compound SLC6A8 SLC6A8 (Creatine Transporter) Cyclocreatine_ext->SLC6A8 Uptake Cyclocreatine_int Intracellular This compound SLC6A8->Cyclocreatine_int Creatine_Kinase Creatine Kinase (CK) Cyclocreatine_int->Creatine_Kinase Competitive Inhibition Phosphothis compound Phosphothis compound (pCCr) Creatine_Kinase->Phosphothis compound ADP ADP Creatine_Kinase->ADP Energy_Metabolism Disrupted Energy Metabolism Creatine_Kinase->Energy_Metabolism Leads to Phosphothis compound->Creatine_Kinase Poor Phosphate Donor ATP ATP ATP->Creatine_Kinase Proliferation Decreased Proliferation Energy_Metabolism->Proliferation Cytotoxicity Increased Cytotoxicity Energy_Metabolism->Cytotoxicity

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow start Start cell_culture 1. Cell Culture (Select appropriate cancer cell line) start->cell_culture dose_response 2. Dose-Response & Time-Course (Determine optimal concentration and duration) cell_culture->dose_response treatment 3. This compound Treatment (Single agent or combination) dose_response->treatment viability_assay 4a. Cell Viability Assay (e.g., MTT) treatment->viability_assay cytotoxicity_assay 4b. Cytotoxicity Assay (e.g., LDH) treatment->cytotoxicity_assay data_analysis 5. Data Analysis (Calculate % viability/cytotoxicity, IC50) viability_assay->data_analysis cytotoxicity_assay->data_analysis interpretation 6. Interpretation of Results (Assess efficacy and toxicity) data_analysis->interpretation end End interpretation->end

Caption: General experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Flowchart start Start: Unexpected Cytotoxicity Results high_variability High Variability? start->high_variability check_seeding Check Cell Seeding Technique high_variability->check_seeding Yes no_effect Low/No Effect? high_variability->no_effect No edge_effects Address Edge Effects check_seeding->edge_effects assay_interference Test for Assay Interference edge_effects->assay_interference end Refined Protocol assay_interference->end check_ck Verify Creatine Kinase Expression no_effect->check_ck Yes no_effect->end No optimize_conditions Optimize Dose and Time check_ck->optimize_conditions check_compound Check Compound Stability optimize_conditions->check_compound check_compound->end

Caption: Troubleshooting flowchart for this compound cytotoxicity experiments.

References

dealing with batch-to-batch variability of synthesized cyclocreatine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized cyclocreatine. Our aim is to help you address common challenges related to batch-to-batch variability and ensure the quality and consistency of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of creatine (B1669601). Its primary mechanism of action involves serving as a substrate for creatine kinase (CK), the enzyme responsible for phosphorylating creatine to phosphocreatine.[1][2][3] In this process, this compound is converted to phosphothis compound, which can then act as a high-energy phosphate (B84403) donor to regenerate ATP from ADP.[1][4] This is particularly relevant in conditions of high energy demand or impaired creatine metabolism, such as Creatine Transporter Deficiency (CTD).[5]

Q2: What is Creatine Transporter Deficiency (CTD) and how is this compound relevant?

A2: Creatine Transporter Deficiency is an X-linked genetic disorder caused by mutations in the SLC6A8 gene, which codes for the creatine transporter.[5][6] This defect impairs the transport of creatine into the brain and muscles, leading to intellectual disability, developmental delays, and seizures.[6] this compound is being investigated as a potential therapeutic because it can enter cells independently of the primary creatine transporter and still participate in cellular energy buffering.

Q3: What are the common methods for synthesizing this compound?

A3: Two primary synthesis routes are documented:

  • Rowley Synthesis: This older method involves the reaction of the sodium salt of N-carboxymethyl-1,2-diaminoethane with cyanogen (B1215507) bromide. However, this method is often associated with poor overall yield and the use of highly toxic cyanogen bromide.[7]

  • Modern Synthesis: A more common and less hazardous approach involves a two-step process. First, chloroacetic acid is reacted with an excess of ethylenediamine (B42938) to form N-(2-aminoethyl)glycine. This intermediate is then reacted with cyanamide (B42294) to yield this compound.[7]

Q4: What are the critical quality attributes (CQAs) for synthesized this compound?

A4: The critical quality attributes for this compound as an active pharmaceutical ingredient (API) include:

  • Purity: The percentage of the desired this compound compound in the final product.

  • Impurity Profile: The identity and quantity of any organic and inorganic impurities.

  • Solubility: The ability of the compound to dissolve in relevant solvents for experimental use.

  • Stability: The chemical stability of the compound under specified storage conditions.

  • Physical Properties: Characteristics such as color, appearance, and crystal form.

Troubleshooting Guide for Batch-to-Batch Variability

Batch-to-batch variability can arise from inconsistencies in raw materials, reaction conditions, and purification processes. This guide provides a structured approach to identifying and resolving common issues.

Issue 1: Low Product Yield
Potential Cause Recommended Action
Incomplete Reaction - Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Consider increasing reaction time or temperature based on monitoring results.[8]
Suboptimal Reactant Molar Ratio - Ensure the correct stoichiometry, particularly a slight excess of the guanidinylating agent (e.g., cyanamide).[8]
Incorrect Reaction Temperature - Optimize the reaction temperature. For the cyanamide-based synthesis, a temperature of around 70°C is often cited.[7]
Inefficient Purification - Review and optimize the recrystallization solvent system and cooling process.- Ensure complete precipitation of the product before filtration.
Moisture in Reaction - If the reaction is sensitive to moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).[8]
Issue 2: High Impurity Profile
Potential Cause Recommended Action
Presence of Unreacted Starting Materials - Optimize the reaction stoichiometry and conditions to drive the reaction to completion.- Purify the crude product by washing with a solvent in which the starting materials are soluble but the product is not.[8]
Formation of Side Products - Control the reaction temperature to minimize the formation of temperature-dependent byproducts.- Potential side products from the reaction with cyanamide can include melamines or other oligomers. Use a minimal effective amount of the guanidinylating agent.[8]- Utilize column chromatography for purification if simple recrystallization is insufficient.[8]
Degradation of Product - Avoid excessive heating during reaction and purification steps.- Store the final product under appropriate conditions (cool, dry, and protected from light).
Poor Quality of Starting Materials - Ensure the purity of all starting materials (ethylenediamine, chloroacetic acid, cyanamide) through appropriate analytical testing before use.
Issue 3: Inconsistent Physical Properties (e.g., color, crystal form)
Potential Cause Recommended Action
Presence of Colored Impurities - Identify and remove impurities through appropriate purification techniques (e.g., recrystallization with activated carbon).
Variations in Crystal Form (Polymorphism) - Standardize the crystallization process, including solvent system, cooling rate, and agitation.- Characterize the crystal form using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).
Residual Solvents - Ensure adequate drying of the final product under vacuum at an appropriate temperature.- Quantify residual solvents using gas chromatography (GC).

Experimental Protocols

Protocol 1: Quality Control Analysis of this compound by HPLC

This protocol outlines a general method for assessing the purity of synthesized this compound.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector.

  • A cyano column operating in hydrophilic interaction liquid chromatography (HILIC) mode is recommended for good separation of polar compounds like this compound.[9][10]

2. Reagents and Standards:

3. Preparation of Mobile Phase (Example):

  • Prepare a mobile phase of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate). The exact ratio will depend on the specific column and may require optimization.

4. Preparation of Standard and Sample Solutions:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in water to a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound batch in water to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions (Example):

  • Column: Cyano column (e.g., 4.6 x 100 mm, 3.5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and aqueous buffer.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Injection Volume: 5 - 20 µL

  • Detection: UV at 210 nm or MS in positive ion mode.

6. Data Analysis:

  • Calculate the purity of the synthesized this compound by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

  • Quantify the amount of this compound in the sample using the calibration curve generated from the reference standard.

Parameter Typical Acceptance Criteria (for API)
Purity (by HPLC) > 99.0%
Individual Impurity < 0.1%
Total Impurities < 0.5%
Residual Solvents As per ICH Q3C guidelines
Heavy Metals < 20 ppm

Note: These are example criteria and should be established based on the specific application and regulatory requirements.

Visualizations

Signaling Pathways and Experimental Workflows

Creatine_Metabolism cluster_synthesis Endogenous Synthesis (Liver/Kidney) cluster_transport Transport and Uptake cluster_energy Cellular Energy Buffering (Muscle/Brain) Arginine Arginine GAA Guanidinoacetate Arginine->GAA AGAT Glycine Glycine Glycine->GAA AGAT Creatine_synth Creatine GAA->Creatine_synth GAMT SAM S-Adenosyl Methionine SAM->Creatine_synth Bloodstream Bloodstream Creatine Creatine_synth->Bloodstream Transport SLC6A8 SLC6A8 Transporter (Creatine Transporter 1) Bloodstream->SLC6A8 Uptake Intracellular Intracellular Creatine SLC6A8->Intracellular Creatine_cell Creatine Intracellular->Creatine_cell CK Creatine Kinase (CK) Creatine_cell->CK ATP ATP ATP->CK ADP ADP ADP->CK PCr Phosphocreatine PCr->CK CK->Creatine_cell CK->ATP Energy Release CK->ADP CK->PCr Energy Storage

Caption: Creatine biosynthesis, transport, and cellular energy buffering pathway.

Cyclocreatine_Action cluster_uptake Cellular Uptake cluster_phosphorylation Phosphorylation by Creatine Kinase cluster_energy_buffering Energy Buffering Cyclocreatine_ext Extracellular This compound Cyclocreatine_int Intracellular This compound Cyclocreatine_ext->Cyclocreatine_int Transporter- Independent Uptake Cell_Membrane Cell Membrane CK Creatine Kinase (CK) Cyclocreatine_int->CK CK->Cyclocreatine_int ADP_out ADP CK->ADP_out Phospho_cCr Phosphothis compound CK->Phospho_cCr ATP_out ATP CK->ATP_out ATP Regeneration ATP_in ATP ATP_in->CK Phospho_cCr->CK ADP_in ADP ADP_in->CK Energy_demanding Energy-Demanding Processes (e.g., muscle contraction, ion transport) ATP_out->Energy_demanding

Caption: Mechanism of action of this compound in cellular energy metabolism.

Troubleshooting_Workflow cluster_investigation Troubleshooting Investigation Start Batch Synthesis Completed QC_Analysis Perform QC Analysis (HPLC, etc.) Start->QC_Analysis Check_Specs Compare to Specifications QC_Analysis->Check_Specs Batch_Pass Batch Passes QC Release for Use Check_Specs->Batch_Pass Meets Specs Batch_Fail Batch Fails QC Check_Specs->Batch_Fail Does Not Meet Specs Identify_Issue Identify Specific Issue (Low Yield, High Impurity, etc.) Batch_Fail->Identify_Issue Review_Raw_Materials Review Raw Material Certificates of Analysis Identify_Issue->Review_Raw_Materials Review_Process_Params Review Synthesis Process Parameters (Temp, Time, Stoichiometry) Identify_Issue->Review_Process_Params Review_Purification Review Purification Procedure (Solvent, Cooling Rate) Identify_Issue->Review_Purification Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Review_Raw_Materials->Implement_CAPA Review_Process_Params->Implement_CAPA Review_Purification->Implement_CAPA Re_Synthesize Re-synthesize Batch Implement_CAPA->Re_Synthesize Re_Synthesize->QC_Analysis

Caption: Logical workflow for troubleshooting batch-to-batch variability.

References

Technical Support Center: Troubleshooting Inconsistent Results in Cyclocreatine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclocreatine. Our aim is to help you address common issues and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (CCr) is a synthetic analog of creatine (B1669601). It acts as a substrate for creatine kinase (CK), an enzyme crucial for cellular energy homeostasis.[1][2][3] this compound is phosphorylated by creatine kinase to form phosphothis compound (B1195991) (PCCr). However, PCCr is a less efficient phosphate (B84403) donor than phosphocreatine, leading to a disruption of the normal energy buffering and shuttling capacity of the creatine kinase system.[4] This interference with cellular energetics is the basis for its investigation as an anti-cancer agent and for its effects in models of neurological disorders.[1][5][6]

Q2: What are the main research applications of this compound?

This compound is primarily used in pre-clinical research for:

  • Oncology: Investigating its anti-tumor effects in various cancer cell lines and animal models. It has been shown to inhibit proliferation and induce cell death in cancer cells with high creatine kinase activity.[1][5][7]

  • Neuroscience: Studying its potential neuroprotective effects in models of neurodegenerative diseases like Huntington's disease and creatine transporter deficiency.[2][6][8]

  • Metabolic Studies: Exploring its impact on cellular energy metabolism and the creatine kinase system.[2][5]

Q3: Is this compound soluble in common laboratory solvents?

This compound has limited solubility in some common solvents. It is soluble in water, especially with warming and sonication, and in 1M HCl.[9] However, it is poorly soluble in DMSO and ethanol.[9][10] For cell culture experiments, dissolving this compound in water or acidic solutions followed by dilution in culture media is a common practice. Always ensure complete dissolution before adding to your experimental system.

Q4: What is the stability of this compound in solution?

Aqueous solutions of creatine analogs can be prone to degradation over time, especially at room temperature.[11] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot and store at -20°C or -80°C for short to medium-term storage, respectively.[10] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Inconsistent results in this compound experiments can arise from various factors, from compound handling to experimental design. The following table outlines common problems, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or no observable effect of this compound Compound inactivity: Degradation of this compound due to improper storage or handling.Prepare fresh solutions of this compound for each experiment. Store stock solutions in aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[10]
Solubility issues: Incomplete dissolution of this compound in the experimental medium.Ensure complete dissolution of this compound before use. Consider using gentle warming or sonication for aqueous solutions.[9] Visually inspect for precipitates.
Insufficient concentration or treatment duration: The concentration or duration of this compound exposure may be too low to elicit a response in the specific cell line or model system.Perform a dose-response and time-course experiment to determine the optimal concentration and duration. Consult literature for effective concentrations in similar models.[5][12]
Low creatine kinase expression: The cell line or tissue being studied may have low endogenous levels of creatine kinase, the target of this compound.Verify the expression of creatine kinase in your experimental model using techniques like Western blot or qPCR. Consider using a positive control cell line known to express high levels of CK.[12]
High variability between replicates Inconsistent cell seeding: Uneven cell distribution in multi-well plates.Ensure a homogenous cell suspension before and during plating. Mix the cell suspension between pipetting steps.[13]
Edge effects: Evaporation from the outer wells of a microplate leading to changes in compound concentration.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[13]
Incomplete dissolution or precipitation: this compound precipitating out of solution during the experiment.Re-evaluate the solubility of this compound in your specific experimental medium and at the concentrations used.
Unexpected cytotoxicity in control groups Solvent toxicity: The solvent used to dissolve this compound may be toxic to the cells at the final concentration.Run a solvent control group to assess its toxicity. If necessary, reduce the final solvent concentration or explore alternative, less toxic solvents.
Inconsistent results in in vivo studies Poor bioavailability: Inefficient absorption or rapid clearance of this compound.Consider different routes of administration (e.g., intravenous vs. intraperitoneal) and optimize the dosing regimen.[4]
Toxicity at high doses: High concentrations of this compound can lead to adverse effects, such as seizures in animal models.[14]Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model.[14] Monitor animals closely for any signs of toxicity.

Data Presentation: Summary of Experimental Parameters

The following tables summarize key quantitative data from published studies to aid in experimental design.

Table 1: In Vitro this compound Concentrations

Cell LineAssayThis compound ConcentrationDurationObserved EffectReference
ME-180 (cervical carcinoma)ProliferationNot specified8 hoursInhibition of cell cycle progression[1]
Prostate Cancer CellsProliferation0-50 mM24 hoursSuppression of proliferation and creatine uptake[9]
PC3 (prostate cancer)Proliferationup to 1% (w/v)Not specifiedImpaired in vitro proliferation[5]
A2058-055 (melanoma)Chemotaxis10 mMOvernight80-90% reduction in chemotactic response[12]

Table 2: In Vivo this compound Dosing

Animal ModelRoute of AdministrationDosageDurationObserved EffectReference
Dog (AMI model)Intravenous500 mg/kgSingle doseRestoration of heart contractile function[9]
Mouse (liver metastasis)Gavage40 mgDaily for 1 monthReduced liver metastatic burden[9]
Rat (toxicity study)Oral gavage30, 100, 300 mg/kg/doseUp to 26 weeksDose-dependent increase in seizures and microscopic lesions[14]
Mouse (Huntington's model)Oral1% in diet2 weeksNeuroprotective effects[6]

Experimental Protocols

1. Protocol for In Vitro Cell Viability (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in sterile water. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same amount of solvent used for this compound).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

2. Protocol for Creatine Kinase (CK) Activity Assay (Coupled Enzyme Assay)

This protocol is a general guideline based on commercially available kits.[15][16][17]

  • Sample Preparation:

    • Cell Lysate: Wash cells with cold PBS, then lyse them in CK assay buffer. Centrifuge to remove insoluble material.[16]

    • Tissue Homogenate: Homogenize the tissue in cold CK assay buffer. Centrifuge and collect the supernatant.[16]

    • Serum/Plasma: Can often be used directly.[15][16]

  • Reaction Mix Preparation: Prepare a reaction mix containing assay buffer, substrate (phosphocreatine and ADP), and a developer/enzyme mix (containing hexokinase and glucose-6-phosphate dehydrogenase).

  • Reaction Initiation: Add the reaction mix to each well of a 96-well plate. Then, add the sample (cell lysate, tissue homogenate, or serum) to initiate the reaction. Include a blank (sample buffer without the sample) and a positive control.

  • Kinetic Measurement: Immediately measure the absorbance at 340 nm (for NADPH production) or 450 nm (for colorimetric kits) in a kinetic mode, taking readings every 1-2 minutes for at least 10-40 minutes at 37°C.[16][17]

  • Data Analysis: Calculate the CK activity based on the rate of change in absorbance over time, using a standard curve if provided with the kit.

Mandatory Visualizations

Cyclocreatine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Cyclocreatine_ext This compound Cyclocreatine_int This compound Cyclocreatine_ext->Cyclocreatine_int Uptake CK Creatine Kinase (CK) Cyclocreatine_int->CK PCCr Phosphothis compound Energy_Metabolism Altered Energy Metabolism PCCr->Energy_Metabolism Inefficient Phosphate Donation CK->PCCr ADP ADP CK->ADP ATP ATP ATP->CK

Caption: this compound mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_CCr Prepare this compound Stock Solution Treatment Treat Cells with This compound Prep_CCr->Treatment Prep_Cells Culture and Seed Cells Prep_Cells->Treatment Incubation Incubate for Defined Period Treatment->Incubation Viability_Assay Perform Cell Viability Assay Incubation->Viability_Assay CK_Assay Perform Creatine Kinase Assay Incubation->CK_Assay Data_Analysis Analyze and Interpret Data Viability_Assay->Data_Analysis CK_Assay->Data_Analysis

Caption: General experimental workflow.

Troubleshooting_Logic Start Inconsistent Results? Check_Reagents Check Reagent Preparation & Storage Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cells Verify Cell Health and CK Expression Start->Check_Cells Optimize_Assay Optimize Assay Parameters Check_Reagents->Optimize_Assay Optimize_Dose Optimize Concentration and Duration Check_Protocol->Optimize_Dose Consult_Lit Consult Literature for Similar Models Check_Cells->Consult_Lit Success Consistent Results Optimize_Dose->Success Optimize_Assay->Success Consult_Lit->Success

Caption: Troubleshooting decision tree.

References

Validation & Comparative

Cyclocreatine vs. Other Creatine Analogs: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the comparative efficacy, mechanisms, and experimental data of cyclocreatine and other key creatine (B1669601) analogs.

This compound, a synthetic analog of creatine, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in neuroprotection and oncology. This guide provides a comprehensive comparative analysis of this compound against creatine monohydrate and other analogs, supported by experimental data to inform future research and development.

Biochemical and Kinetic Profile

This compound acts as a substrate for creatine kinase (CK), the enzyme central to cellular energy buffering. However, its kinetic properties differ significantly from creatine, influencing its biological effects.

Table 1: Comparative Kinetic Parameters for Creatine Kinase

SubstrateRelative Vmax (nmol/s)Km (mM)Equilibrium Constant (Keq)
Creatine 10051.72 x 10^9 M-1
This compound 90255.62 x 10^7 M-1

Vmax and Km data sourced from in vitro studies.[1] Equilibrium constants were determined by 31P-NMR for the reaction catalyzed by rabbit muscle creatine kinase.[2]

The lower Vmax and higher Km of this compound indicate that it is a less efficient substrate for creatine kinase compared to creatine. Furthermore, the equilibrium constant for the phosphorylation of this compound is significantly lower, meaning that its phosphorylated form, phosphothis compound, is a less effective phosphate (B84403) donor than phosphocreatine.[3]

Cellular Uptake and Transport

Both creatine and this compound are taken up into cells via the creatine transporter (SLC6A8). While specific kinetic data for this compound transport is limited, studies have shown that this compound can competitively inhibit the uptake of creatine.[4] This suggests that this compound is recognized by and binds to the creatine transporter. In the context of creatine transporter deficiency, where the primary transporter is non-functional, this compound appears to utilize an alternative uptake mechanism, allowing it to enter brain cells.[5]

Comparative Efficacy in Preclinical Models

Neuroprotection

Both creatine and this compound have demonstrated neuroprotective effects in various animal models of neurodegenerative diseases, although their efficacy can differ depending on the specific pathological insult.

Table 2: Neuroprotective Effects in a Huntington's Disease Model (Malonate-Induced Striatal Lesions)

CompoundDose (in diet)Reduction in Lesion Volume
Creatine 1%Significant Protection
2%Significant Protection
This compound 0.25% - 1.0%Dose-dependent protection

Data from a study on malonate-induced striatal lesions in rats.[6]

In a model of Huntington's disease, both oral creatine and this compound offered significant protection against malonate-induced lesions.[6] However, in the same study, only creatine, and not this compound, was found to be protective against 3-nitropropionic acid-induced neurotoxicity.[6] Creatine administration has also been shown to be neuroprotective in models of Parkinson's disease and amyotrophic lateral sclerosis (ALS).[7][8][9]

Anti-Cancer Activity

This compound and, to a lesser extent, creatine have been shown to inhibit the growth of various tumors in preclinical xenograft models. This anti-proliferative effect is thought to be related to the disruption of cellular energy homeostasis.

Table 3: Anti-Tumor Efficacy in Xenograft Models

Tumor ModelCompoundDose (in diet)Growth Inhibition
Rat Mammary Tumor (Ac33tc) This compound1%~50%
Creatine1%~50%
Rat Mammary Tumor (13762A) This compound1%~35%
Creatine2%~35%
Rat Sarcoma (MCI) This compound1%26% - 41%
Creatine1%30% - 53%
Human Neuroblastoma (IMR-5) This compound1%More effective than 1% Creatine
Creatine5%Most effective
Human Neuroblastoma (CHP-134) This compound1%33%
Creatine5%71%
Human Colon Adenocarcinoma (LS174T) This compound0.1%Significant
This compound0.5%Significant
Creatine2.5%Significant
Creatine5%Significant

Data compiled from studies on various tumor xenograft models in rodents.[1][6][10][11]

In studies with human colon adenocarcinoma xenografts, both this compound and creatine significantly inhibited tumor growth.[1] The anti-tumor effect was correlated with the total concentration of the respective compound in the tumor tissue.[1]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for both creatine and this compound revolves around the Creatine Kinase (CK) system, which is crucial for maintaining cellular ATP homeostasis.

Creatine_Kinase_Pathway cluster_Mitochondria Mitochondrion cluster_Cytosol Cytosol ATP_mito ATP mtCK Mitochondrial CK ATP_mito->mtCK Donates Phosphate PCr Phosphocreatine mtCK->PCr Generates PCr_cyto Phosphocreatine PCr->PCr_cyto Transport Cr_in Creatine Cr_in->mtCK ATP_cyto ATP Energy_Use Energy Utilization (e.g., Muscle Contraction, Ion Pumping) ATP_cyto->Energy_Use Provides Energy cCK Cytosolic CK cCK->ATP_cyto Regenerates Cr_cyto Creatine cCK->Cr_cyto PCr_cyto->cCK ADP ADP ADP->cCK Energy_Use->ADP Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture 1. Tumor Cell Culture (e.g., Human Colon Adenocarcinoma LS174T) implantation 2. Subcutaneous Implantation into Nude Mice cell_culture->implantation randomization 3. Tumor Growth & Randomization into Treatment Groups implantation->randomization control Control Group (Standard Diet) randomization->control creatine_group Creatine Group (e.g., 2.5% or 5% in diet) randomization->creatine_group cyclocreatine_group This compound Group (e.g., 0.1% or 0.5% in diet) randomization->cyclocreatine_group treatment_period 4. Treatment for a Defined Period (e.g., 2 weeks) control->treatment_period creatine_group->treatment_period cyclocreatine_group->treatment_period tumor_measurement 5. Tumor Volume Measurement (e.g., Caliper Measurements) treatment_period->tumor_measurement mrs 6. In vivo MRS Analysis (31P and 1H) for Metabolism treatment_period->mrs tissue_analysis 7. Post-mortem Tissue Analysis (Compound Concentration, etc.) treatment_period->tissue_analysis data_comparison 8. Comparative Statistical Analysis of Tumor Growth Inhibition tumor_measurement->data_comparison mrs->data_comparison tissue_analysis->data_comparison

References

Cyclocreatine's Anticancer Potential: A Comparative Analysis Across Tumor Types

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of preclinical evidence highlights the promising anticancer effects of cyclocreatine, a synthetic analog of creatine (B1669601), across a diverse range of tumor types. These studies suggest that this compound disrupts cancer cell metabolism and signaling pathways, leading to inhibited growth, proliferation, and motility. This guide provides a comparative overview of this compound's efficacy, supported by experimental data, detailed methodologies, and visualizations of its mechanisms of action.

Comparative Efficacy of this compound in Vitro and in Vivo

This compound has demonstrated significant antitumor activity in various cancer models, including prostate, breast, glioblastoma, colon, lung, melanoma, and neuroblastoma. Its effects are often more pronounced in tumors with high levels of creatine kinase (CK), an enzyme crucial for energy homeostasis.

Quantitative Analysis of Antitumor Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the anticancer effects of this compound.

Table 1: In Vitro Efficacy of this compound

Cancer TypeCell LineConcentrationEffect
MelanomaA2058-055 (CK-transfected)10 mM80-90% reduction in chemotactic response to type IV collagen
Prostate CancerPC31% (in medium)Significant impairment of in vitro proliferation and colony-forming ability
Prostate CancerMurine Prostate Cancer Cells1% (in medium)Impaired in vitro proliferation
Small-cell Lung CancerSW20.5 mM (in combination)Additive to greater-than-additive cytotoxicity with alkylating agents

Table 2: In Vivo Efficacy of this compound

Cancer TypeAnimal ModelTreatmentEffect
Prostate CancerPTEN/SPRY2-deficient mice1% this compound in dietImpaired cancer progression
Prostate Cancer (Metastasis)Xenograft Liver Metastasis Model1% this compound in dietSignificantly reduced liver metastatic burden
HER2+ Breast Cancer (Trastuzumab-resistant)Patient-derived xenograftThis compound + LapatinibReduced tumor growth
Rat Mammary Tumor (Ac33tc)Lewis female rats1% this compound in diet~50% growth inhibition
Rat Mammary Tumor (13762A)Fischer 344 female rats1% this compound in diet~35% inhibition
Rat Sarcoma (MCI)Lewis male rats1% this compound in diet26% to 41% inhibition
Human Neuroblastoma (CHP-134)Athymic nude mice1% this compound in diet33% inhibition
Colon AdenocarcinomaNude mice with LS174T xenografts0.1% and 0.5% this compound in dietSignificant tumor growth inhibition

Mechanisms of Action: Disrupting Tumor Energetics and Signaling

This compound's primary mechanism of action involves the creatine kinase (CK) system. It is readily phosphorylated by CK to form phosphothis compound, which, unlike phosphocreatine (B42189), is a poor phosphate (B84403) donor for ATP regeneration. This leads to a disruption of the cell's energy buffering capacity. Beyond this central mechanism, this compound has been shown to modulate specific signaling pathways in different cancers.

Key Signaling Pathways Affected by this compound

1. HER2-ABL-MtCK1 Pathway in HER2+ Breast Cancer: In HER2-positive breast cancer, HER2 signaling activates ABL kinase, which in turn phosphorylates and stabilizes mitochondrial creatine kinase 1 (MtCK1).[1][2] This enhances the phosphocreatine energy shuttle, promoting tumor cell proliferation. This compound targets MtCK1, disrupting this energy supply chain.[1][3]

HER2_Signaling HER2 HER2 Receptor ABL ABL Kinase HER2->ABL Activates MtCK1 Mitochondrial Creatine Kinase 1 (MtCK1) ABL->MtCK1 Phosphorylates & Stabilizes Energy Enhanced Energy Shuttle MtCK1->Energy This compound This compound This compound->MtCK1 Inhibits Proliferation Tumor Cell Proliferation Energy->Proliferation

Caption: HER2 signaling pathway and this compound's point of intervention.

2. SPOP-BRD2 Pathway in Glioblastoma: In glioblastoma, high levels of phosphocreatine (PCr), produced by the brain-type creatine kinase (CKB), inhibit the poly-ubiquitination and subsequent degradation of the chromatin regulator BRD2 by competing with the E3 ubiquitin ligase SPOP.[4][5][6] This stabilization of BRD2 promotes chromosome segregation and cell proliferation. This compound disrupts PCr biosynthesis, leading to BRD2 degradation.[4][5]

Glioblastoma_Signaling cluster_0 High Phosphocreatine (PCr) cluster_1 BRD2 Regulation CKB Creatine Kinase B (CKB) PCr Phosphocreatine (PCr) CKB->PCr Produces SPOP SPOP (E3 Ligase) PCr->SPOP Inhibits Binding to BRD2 BRD2 BRD2 Degradation BRD2 Degradation Proliferation Cell Proliferation BRD2->Proliferation Promotes SPOP->BRD2 Targets for Degradation This compound This compound This compound->CKB Inhibits PCr Production

Caption: this compound's effect on the SPOP-BRD2 pathway in glioblastoma.

3. SAM Accumulation in Prostate Cancer: In prostate cancer models with PTEN and SPRY2 deficiencies, this compound treatment leads to the accumulation of S-adenosyl methionine (SAM), an intermediate in creatine biosynthesis.[7][8][9][10] This accumulation, along with the suppression of the phosphagen system, contributes to the antitumor effects of this compound.[7][8][9][10]

Prostate_Cancer_Workflow Creatine_Biosynthesis Creatine Biosynthesis Pathway SAM S-adenosyl methionine (SAM) Creatine Creatine SAM->Creatine Precursor Tumor_Suppression Prostate Cancer Suppression SAM->Tumor_Suppression Accumulation Contributes to This compound This compound This compound->Creatine_Biosynthesis Blocks

Caption: this compound-induced SAM accumulation in prostate cancer.

Experimental Protocols

The following provides an overview of the methodologies used in the cited studies to evaluate the anticancer effects of this compound.

Cell Viability and Proliferation Assays (e.g., MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Protocol:

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1,000 to 100,000 cells per well) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.[11][12] Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[12]

  • Solubilization: A detergent or solubilization solution is added to dissolve the formazan crystals.[12]

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.

In Vivo Tumor Growth Studies

Objective: To assess the in vivo antitumor efficacy of this compound.

Protocol:

  • Animal Models: Immunocompromised mice (e.g., nude mice) or specific rat strains are used.

  • Tumor Implantation: Human or rodent cancer cells are injected subcutaneously into the flanks of the animals.

  • Treatment Initiation: Once tumors reach a palpable size, animals are randomized into control and treatment groups. Treatment with this compound is typically administered through the diet (e.g., 1% this compound in chow).[13]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to the control group.

Experimental Workflow for In Vivo Studies

InVivo_Workflow start Start implant Tumor Cell Implantation start->implant palpable Tumors Become Palpable implant->palpable randomize Randomization palpable->randomize control Control Group (Standard Diet) randomize->control treatment Treatment Group (this compound Diet) randomize->treatment measure Regular Tumor Measurement control->measure treatment->measure analysis Data Analysis (Tumor Growth Inhibition) measure->analysis end End analysis->end

Caption: General workflow for in vivo evaluation of this compound.

Conclusion

The collective evidence from these studies strongly supports the potential of this compound as a novel anticancer agent. Its ability to disrupt the energy metabolism of tumor cells, both as a monotherapy and in combination with existing chemotherapeutics, warrants further investigation. The elucidation of its specific mechanisms of action in different tumor types opens new avenues for targeted therapeutic strategies. Future clinical trials are necessary to translate these promising preclinical findings into effective cancer treatments for patients.

References

Reproducibility of Cyclocreatine's Effects on ATP Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bioenergetic role of cyclocreatine, a synthetic analog of creatine (B1669601), has garnered significant interest in various therapeutic contexts, primarily for its potential to modulate cellular adenosine (B11128) triphosphate (ATP) levels. However, the reproducibility of its effects on ATP concentrations appears to be highly context-dependent, varying with the biological system and pathological state under investigation. This guide provides a comparative analysis of this compound's performance against creatine, supported by experimental data, and details the methodologies employed in these assessments.

The Creatine Kinase System and ATP Homeostasis

Creatine and its analog this compound are substrates for creatine kinase (CK), an enzyme crucial for maintaining cellular energy homeostasis. The CK system acts as a temporal and spatial buffer for ATP. In tissues with high and fluctuating energy demands, such as the brain and muscle, phosphocreatine (B42189) (PCr) serves as a readily available reservoir of high-energy phosphate (B84403), which can be transferred to adenosine diphosphate (B83284) (ADP) to rapidly regenerate ATP. This compound is also phosphorylated by CK to form phosphothis compound (B1195991) (PCCr), which can similarly donate its phosphate group to ADP.

cluster_0 Mitochondria (ATP Production) cluster_1 Cytosol (ATP Buffering & Utilization) Mito_ATP ATP Creatine Creatine / this compound PCr Phosphocreatine / Phosphothis compound Creatine->PCr CK (uses ATP) ATP ATP PCr->ATP CK (regenerates ATP) ADP ADP Energy_Use Energy Utilization (e.g., muscle contraction, ion pumps) ATP->Energy_Use

Caption: The Creatine Kinase (CK) energy shuttle.

Comparative Efficacy on ATP Levels: this compound vs. Creatine

Experimental evidence presents a nuanced picture of this compound's effect on ATP levels, with outcomes varying across different models.

In a neurodegenerative disease model , oral supplementation with this compound has been shown to increase brain ATP levels. In a study using an animal model of Huntington's disease, animals fed with 1% this compound exhibited a significant increase in brain ATP as measured by phosphorus magnetic resonance spectroscopy.[1] There was also a trend towards increased ATP with both creatine and this compound administration in this model.[1]

Conversely, in the context of cancer , this compound's effect on ATP can be different. A study on human prostate cancer cells demonstrated that while this compound treatment reduced cellular creatine and phosphocreatine levels, it did not alter the overall ATP levels.[2] This suggests that in some cancer cell lines, the primary effect of this compound may be the disruption of the creatine kinase system rather than the enhancement of the total ATP pool.

Direct comparative studies between this compound and creatine are limited. However, a study comparing a supplement containing creatine monohydrate and phosphocreatine (Clonapure®) to creatine monohydrate alone in a human neuron cell line under metabolic stress found that the combined supplement led to a more consistent and significant increase in intracellular ATP synthesis at lower concentrations compared to creatine monohydrate alone. This suggests that the presence of a pre-phosphorylated form, akin to phosphothis compound, may offer a more immediate bioenergetic advantage.

Quantitative Data Summary
CompoundModel SystemTissue/Cell TypeDosage/ConcentrationEffect on ATP LevelsEffect on Phosphocreatine (PCr)/Phosphothis compound (PCCr) LevelsReference
This compound Animal model of Huntington's DiseaseBrain1% in dietIncreasedIncreased[1]
Creatine Animal model of Huntington's DiseaseBrain1% in dietTrend towards increaseIncreased[1]
This compound Human Prostate Cancer Cells (in vitro)PC3 cells1%UnalteredReduced[2]
Clonapure® (Creatine + Phosphocreatine)Human Neuron Cell Line (in vitro)SH-SY5Y cells100 µM & 500 µMSignificantly IncreasedNot reported
Creatine Monohydrate Human Neuron Cell Line (in vitro)SH-SY5Y cells500 µMSignificantly IncreasedNot reported

Experimental Protocols

In Vivo Measurement of ATP and Phosphocreatine by 31P Magnetic Resonance Spectroscopy (MRS)

This non-invasive technique allows for the direct measurement of phosphorus-containing metabolites in living tissue.

Principle: The phosphorus nucleus (³¹P) has a magnetic moment that can be detected by MRS. Different phosphorus-containing compounds (e.g., ATP, PCr, Pi) have distinct chemical shifts, allowing for their individual quantification.

Workflow:

Animal_Prep Animal Preparation (anesthesia, positioning) MRS_Acquisition 31P-MRS Data Acquisition (e.g., 4.7 Tesla scanner) Animal_Prep->MRS_Acquisition Data_Processing Data Processing (spectral fitting, quantification) MRS_Acquisition->Data_Processing Analysis Analysis of Metabolite Ratios (PCr/ATP, Pi/ATP) Data_Processing->Analysis

Caption: Workflow for in vivo 31P-MRS measurement.

Detailed Steps:

  • Animal Preparation: The subject (e.g., a rat) is anesthetized and placed in the MRS scanner. A surface coil is positioned over the tissue of interest (e.g., the brain).

  • Data Acquisition:

    • A high-field MRS scanner (e.g., 4.7 Tesla) is used.

    • A specific pulse sequence is applied to excite the ³¹P nuclei.

    • The resulting signals (free induction decays) are collected.

  • Data Processing:

    • The raw data is Fourier transformed to generate a spectrum.

    • The spectrum is then processed to correct for baseline distortions and to fit the peaks corresponding to ATP, PCr, and inorganic phosphate (Pi).

  • Quantification: The areas under the fitted peaks are proportional to the concentration of each metabolite. These can be expressed as ratios (e.g., PCr/ATP) or as absolute concentrations if an internal or external standard is used.[1]

In Vitro Measurement of ATP using a Luciferase-Based Bioluminescence Assay

This is a highly sensitive method for quantifying ATP in cell lysates.

Principle: The enzyme firefly luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light. The amount of light emitted is directly proportional to the amount of ATP present.

Workflow:

Cell_Culture Cell Culture & Treatment (with this compound/Creatine) Cell_Lysis Cell Lysis (to release ATP) Cell_Culture->Cell_Lysis Reaction_Setup Reaction Setup (add lysate to luciferase/luciferin reagent) Cell_Lysis->Reaction_Setup Luminescence_Measurement Luminescence Measurement (using a luminometer) Reaction_Setup->Luminescence_Measurement ATP_Quantification ATP Quantification (using a standard curve) Luminescence_Measurement->ATP_Quantification

Caption: Workflow for in vitro luciferase-based ATP assay.

Detailed Steps:

  • Cell Culture and Treatment: Adherent or suspension cells are cultured under standard conditions and treated with the desired concentrations of this compound, creatine, or control vehicle for a specified time.

  • Cell Lysis: The cells are lysed using a reagent that inactivates ATPases and releases ATP into the lysate.

  • Reaction Setup: A small volume of the cell lysate is added to a reaction mixture containing luciferase and luciferin in an appropriate buffer.

  • Luminescence Measurement: The light produced by the reaction is immediately measured using a luminometer.

  • ATP Quantification: The amount of ATP in the sample is determined by comparing the luminescence reading to a standard curve generated with known concentrations of ATP.[3][4][5]

Conclusion

The effect of this compound on cellular ATP levels is not universally consistent and appears to be dependent on the specific biological context. In models of neurodegeneration where energy metabolism is compromised, this compound has shown promise in elevating ATP levels. However, in certain cancer cell lines, its primary impact may be on the broader creatine kinase system without a net increase in ATP. This variability underscores the importance of careful experimental design and the selection of appropriate models when investigating the therapeutic potential of this compound. The methodologies detailed in this guide provide robust frameworks for the accurate assessment of this compound's bioenergetic effects in both in vivo and in vitro settings. Further direct comparative studies between this compound and creatine are warranted to fully elucidate their relative efficacy in modulating cellular ATP homeostasis.

References

Validating Cyclocreatine as a Therapeutic Agent for Creatine Transporter Deficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Creatine (B1669601) Transporter Deficiency (CTD), an X-linked disorder caused by mutations in the SLC6A8 gene, results in impaired creatine transport into the brain and muscles. This leads to intellectual disability, developmental delays, seizures, and autistic-like behaviors. Current therapeutic options are limited and largely supportive, highlighting the urgent need for effective treatments. This guide provides a comprehensive comparison of cyclocreatine, a promising therapeutic candidate, with other potential treatment strategies for CTD, supported by experimental data.

Mechanism of Action: Bypassing the Defective Transporter

In healthy individuals, the SLC6A8 transporter is crucial for shuttling creatine across the blood-brain barrier and into neurons. In CTD, this transporter is non-functional, leading to a severe depletion of brain creatine, a molecule vital for energy homeostasis in cells with high energy demands.

This compound is a synthetic creatine analog that has been shown to enter cells independently of the SLC6A8 transporter. Once inside the cell, it can be phosphorylated by creatine kinase to form phosphothis compound, which can then act as a phosphate (B84403) donor to regenerate ATP from ADP, thus mimicking the primary function of creatine. This mechanism offers a promising strategy to restore brain energy metabolism in individuals with CTD.

Figure 1: Creatine Transport and this compound's Proposed Mechanism in CTD cluster_0 Healthy Individual cluster_1 Creatine Transporter Deficiency (CTD) cluster_2 This compound Treatment in CTD Bloodstream_H Bloodstream (Creatine) SLC6A8_H SLC6A8 Transporter (Functional) Bloodstream_H->SLC6A8_H Transport BBB_H Blood-Brain Barrier Neuron_H Neuron (Normal Creatine Levels) SLC6A8_H->Neuron_H Entry Bloodstream_CTD Bloodstream (Creatine) SLC6A8_CTD SLC6A8 Transporter (Defective) Bloodstream_CTD->SLC6A8_CTD Impaired Transport BBB_CTD Blood-Brain Barrier Neuron_CTD Neuron (Creatine Deficient) Bloodstream_cCr Bloodstream (this compound) Neuron_cCr Neuron (Restored Energy Metabolism) Bloodstream_cCr->Neuron_cCr SLC6A8-Independent Entry BBB_cCr Blood-Brain Barrier

Caption: Creatine Transport and this compound's Proposed Mechanism in CTD

Preclinical Efficacy of this compound

Multiple preclinical studies in mouse models of CTD have demonstrated the potential of this compound to ameliorate the neurological deficits associated with the disease.

Table 1: Summary of Preclinical Efficacy of this compound in CTD Mouse Models

Outcome Measure Animal Model Treatment Details Key Findings Reference
Cognitive Function Slc6a8 knockout miceOral administrationSignificant improvement in spatial learning and memory in the Y-maze and novel object recognition tests.[1]
Autistic-like Behaviors Slc6a8 knockout miceChronic oral administrationReversion of autistic-like behaviors.[1]
Epileptic Phenotype Slc6a8 knockout miceChronic oral administrationProtection against seizures.[1]
Brain Hemodynamics Slc6a8 knockout miceOral administrationPartial correction of abnormal hemodynamic responses.[1]
EEG Abnormalities Slc6a8 knockout miceOral administrationPartial correction of EEG abnormalities.[1]

Comparison with Alternative Therapeutic Strategies

Currently, there are no approved disease-modifying therapies for CTD. The main strategies that have been investigated include supplementation with creatine monohydrate and its precursors, L-arginine and L-glycine.

Table 2: Comparison of this compound with Alternative Therapeutic Strategies for CTD

Therapeutic Agent Mechanism of Action Reported Efficacy Limitations References
This compound SLC6A8-independent entry into the brain and subsequent phosphorylation to act as a creatine analog.Preclinical studies show significant improvements in cognitive, behavioral, and epileptic phenotypes in mouse models.Potential for off-target effects and long-term safety in humans is still under investigation.[1]
Creatine Monohydrate Aims to increase systemic creatine levels.Largely ineffective in improving neurological symptoms of CTD.Cannot cross the blood-brain barrier in the absence of a functional SLC6A8 transporter.[2]
L-arginine and L-glycine Aims to enhance endogenous creatine synthesis within the brain.Mixed results; modest improvements reported in a subset of younger patients. Some studies report no benefit or adverse effects.Efficacy is inconsistent and appears to be limited. May not be sufficient to overcome the severe creatine deficiency in the brain.[2][3]

Experimental Protocols

Preclinical Efficacy Study of this compound in a CTD Mouse Model

This protocol is a generalized representation based on published studies.[1]

Figure 2: Experimental Workflow for Preclinical Evaluation of this compound cluster_0 Animal Model and Treatment cluster_1 Behavioral and Physiological Assessment cluster_2 Data Analysis and Outcome Animal_Model Slc6a8 knockout mice (CTD model) Treatment_Groups Treatment Groups: - this compound (various doses) - Vehicle Control Animal_Model->Treatment_Groups Administration Chronic Oral Administration Treatment_Groups->Administration Cognitive_Tests Cognitive Tests: - Y-maze - Novel Object Recognition Administration->Cognitive_Tests Behavioral_Tests Behavioral Tests: - Social Interaction - Repetitive Behaviors Administration->Behavioral_Tests Physiological_Tests Physiological Tests: - EEG - Seizure Monitoring - Brain Hemodynamics Administration->Physiological_Tests Data_Analysis Statistical Analysis of Behavioral and Physiological Data Cognitive_Tests->Data_Analysis Behavioral_Tests->Data_Analysis Physiological_Tests->Data_Analysis Outcome Evaluation of this compound Efficacy Data_Analysis->Outcome

Caption: Experimental Workflow for Preclinical Evaluation of this compound

  • Animal Model: Slc6a8 knockout mice, which recapitulate the key features of human CTD, are used.

  • Drug Administration: this compound is administered orally, typically mixed in the drinking water or food, over a chronic period. Multiple dose groups are included to assess dose-response relationships. A vehicle-treated group serves as the control.

  • Behavioral Assessments: A battery of behavioral tests is conducted to evaluate cognitive function (e.g., Y-maze for spatial working memory, novel object recognition for learning and memory) and autistic-like behaviors (e.g., social interaction tests, marble burying for repetitive behaviors).

  • Physiological Assessments: Electroencephalography (EEG) is used to monitor brain electrical activity and assess seizure susceptibility. Advanced imaging techniques may be employed to measure cerebral blood flow and hemodynamic responses.

  • Biochemical Analysis: Post-mortem brain tissue is analyzed to measure the levels of this compound, phosphothis compound, creatine, and other relevant metabolites to confirm target engagement and elucidate the mechanism of action.

Safety and Pharmacokinetics of this compound

Toxicology and pharmacokinetic studies are crucial for the clinical translation of any new therapeutic agent.

Table 3: Summary of Non-Clinical Safety and Pharmacokinetic Data for this compound

Parameter Species Key Findings Reference
Acute Toxicity RatGenerally well-tolerated at therapeutic doses. High doses were associated with seizures.[4]
Chronic Toxicity RatLong-term administration at high doses resulted in microscopic lesions in the brain, testes, and thyroid.[4]
Chronic Toxicity Beagle DogSevere toxicity observed at higher doses, with target organs being the lungs, kidneys, heart, and muscles.[5]
Pharmacokinetics RatMean plasma half-life of 3.5 to 6.5 hours.[4]
Pharmacokinetics Beagle DogRapidly absorbed with a Tmax of 1-2 hours. Half-life increased with repeated dosing.[5]

It is important to note that the doses used in some of the toxicology studies were significantly higher than the anticipated therapeutic doses. Further studies are needed to establish a safe and effective dose for human clinical trials.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for Creatine Transporter Deficiency by virtue of its ability to bypass the defective SLC6A8 transporter and restore brain energy metabolism. Preclinical studies in animal models have provided strong evidence for its efficacy in ameliorating the key neurological symptoms of CTD. In contrast, alternative strategies such as supplementation with creatine monohydrate or its precursors have shown limited and inconsistent efficacy.

While the preclinical data for this compound are encouraging, further research is necessary to fully establish its safety and pharmacokinetic profile in humans. Well-designed clinical trials are the critical next step to validate this compound as a therapeutic agent for individuals with CTD. The development of a core outcome set for CTD clinical trials will be essential to ensure that meaningful and consistent endpoints are used to evaluate the efficacy of new treatments like this compound.[6]

The information presented in this guide underscores the potential of this compound to address a significant unmet medical need for patients with Creatine Transporter Deficiency. Continued research and development in this area are crucial to bringing a much-needed therapy to this patient population.

References

Assessing the Specificity of Cyclocreatine for Creatine Kinase Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of cyclocreatine's specificity for the different isoforms of creatine (B1669601) kinase (CK). This compound, a synthetic analog of creatine, is a known substrate for creatine kinase and has been investigated for its potential therapeutic effects, particularly in cancer research where it has been shown to inhibit the growth of various tumor cells expressing creatine kinase.[1][2][3][4] Understanding its interaction with the different CK isoforms is crucial for evaluating its mechanism of action and potential tissue-specific effects.

Introduction to Creatine Kinase and its Isoforms

Creatine kinase (CK) is a pivotal enzyme in cellular energy metabolism, catalyzing the reversible phosphorylation of creatine by ATP to form phosphocreatine (B42189) and ADP.[5][6] This reaction provides a temporal and spatial energy buffer in tissues with high and fluctuating energy demands.[7] There are three main cytosolic isoforms of creatine kinase, which are dimers composed of two types of subunits: M (muscle) and B (brain).[5] This results in three distinct isoenzymes with specific tissue distributions:[5][8]

  • CK-MM: The predominant isoform in skeletal muscle.

  • CK-MB: Found in significant amounts in cardiac muscle.

  • CK-BB: The primary isoform in brain and smooth muscle tissue.[5]

Additionally, there are two mitochondrial isoforms (ubiquitous and sarcomeric) that play a key role in the phosphocreatine energy shuttle.[7] The differential expression of these isoforms underscores the importance of assessing the specificity of any CK-targeted compound.

This compound as a Substrate for Creatine Kinase

One study using 31P-NMR found the equilibrium constant for the this compound reaction to be 5.62 x 107 M-1. For comparison, the equilibrium constant for the creatine reaction under the same conditions was 1.72 x 108 M-1. While this indicates that the reaction with creatine is more favorable, it confirms that this compound is a competent substrate for at least the CK-MM isoform.

Further research has demonstrated that this compound can suppress creatine metabolism and inhibit the proliferation of cancer cells that express creatine kinase, suggesting that it effectively competes with creatine and is utilized by the cellular CK machinery.[1]

Comparison of this compound and Creatine as CK Substrates

ParameterThis compoundCreatineCreatine Kinase Isoform
Equilibrium Constant (Keq) 5.62 x 107 M-11.72 x 108 M-1Rabbit Muscle (predominantly CK-MM)
Km Value Data not availableVaries by isoform (see below)CK-BB, CK-MB, CK-MM

Note: A direct comparison of Km values for this compound across all CK isoforms could not be compiled from the reviewed literature. However, Km values for the natural substrate, creatine, have been reported and show isoform-specific differences. For example, the Km for creatine with CK-MM is generally higher than with CK-BB, indicating a lower affinity of the muscle isoform for creatine compared to the brain isoform.[9] This highlights the need for similar detailed kinetic studies with this compound to fully understand its isoform specificity.

Experimental Protocols

A standard method to determine the kinetic parameters of a creatine kinase substrate like this compound involves a coupled enzyme assay. The production of ATP (or ADP in the reverse reaction) is linked to a change in absorbance of a reporter molecule, typically NADH or NADPH.

General Protocol for Creatine Kinase Activity Assay:

This protocol outlines the general steps for measuring creatine kinase activity, which can be adapted to determine the kinetic constants for this compound by varying its concentration.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., Tris or Imidazole buffer) at the optimal pH for the CK isoform being studied.

    • Prepare stock solutions of the substrates: this compound (or creatine as a control), ATP, and the necessary components for the coupling enzyme system (e.g., glucose, hexokinase, NADP+, and glucose-6-phosphate dehydrogenase).

    • Prepare a solution of the purified creatine kinase isoform (CK-BB, CK-MB, or CK-MM).

  • Assay Procedure:

    • In a cuvette, combine the reaction buffer, coupling enzyme system components, and a fixed concentration of ATP.

    • Add varying concentrations of this compound to different cuvettes.

    • Initiate the reaction by adding a specific amount of the purified creatine kinase isoform.

    • Monitor the change in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of NADPH production, which is directly linked to the creatine kinase activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of this compound.

    • Plot the initial velocities against the corresponding this compound concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for this compound with the specific CK isoform.

    • To determine if this compound acts as an inhibitor, similar experiments can be performed in the presence of creatine, and the data can be analyzed using Lineweaver-Burk or other kinetic plots to determine the inhibition constant (Ki) and the mechanism of inhibition.

Visualizations

Creatine_Kinase_Reaction cluster_CK_System Creatine Kinase System Creatine Creatine CK Creatine Kinase (CK-BB, CK-MB, CK-MM) Creatine->CK Substrate This compound This compound This compound->CK Alternative Substrate ATP ATP ATP->CK ADP ADP Phosphocreatine Phosphocreatine Phosphothis compound Phosphothis compound CK->ADP CK->Phosphocreatine CK->Phosphothis compound

Caption: Creatine Kinase reaction with creatine and this compound.

Experimental_Workflow cluster_workflow Workflow for Assessing Substrate Specificity start Start purify Purify CK Isoforms (CK-BB, CK-MB, CK-MM) start->purify prepare Prepare Reaction Mixtures (Varying [this compound]) purify->prepare assay Perform Coupled Enzyme Assay prepare->assay measure Measure Rate of NAD(P)H Production (ΔAbsorbance/time) assay->measure calculate Calculate Initial Velocities (V₀) measure->calculate plot Plot V₀ vs. [this compound] calculate->plot determine Determine Km and Vmax (Michaelis-Menten Plot) plot->determine compare Compare Kinetic Parameters Across Isoforms determine->compare end End compare->end

Caption: Experimental workflow for specificity assessment.

Conclusion

This compound serves as a substrate for creatine kinase and can effectively suppress creatine metabolism within cells. While direct comparative kinetic data (Km, Ki, or IC50 values) for this compound across the CK-BB, CK-MB, and CK-MM isoforms is not extensively documented in the available literature, the existing evidence confirms its interaction with the creatine kinase system. The differential effects of this compound observed in various cell types and tissues are likely influenced by the predominant CK isoform expressed. To fully elucidate the specificity and therapeutic potential of this compound, further detailed kinetic studies with purified creatine kinase isoenzymes are warranted. Such studies would provide invaluable data for drug development professionals and researchers investigating the role of creatine metabolism in health and disease.

References

Validating In Vitro Success: Cyclocreatine's Journey to In Vivo Anticancer and Neuroprotective Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro findings of cyclocreatine and their validation in in vivo models, with a focus on its applications in oncology and neuroprotection. This compound, a synthetic analog of creatine (B1669601), has demonstrated significant therapeutic potential by targeting cellular energy metabolism. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound and its analogs. We will delve into the experimental data supporting its mechanism of action, compare its performance with alternative compounds, and provide detailed experimental protocols for key studies.

Executive Summary

This compound has emerged as a promising therapeutic agent, primarily investigated for its anticancer properties. In vitro studies have consistently shown its ability to inhibit the proliferation, colony formation, and motility of various cancer cell lines, particularly in prostate cancer.[1][2] The proposed mechanism centers on the disruption of the creatine kinase (CK)/phosphocreatine (PCr) system, a critical pathway for rapid ATP regeneration in cells with high energy demands.[3][4] By acting as a competitive substrate for creatine kinase, this compound leads to the accumulation of phosphothis compound, a poor phosphate (B84403) donor, thereby depleting the readily available energy pool required for rapid cell division and movement.[3]

These compelling in vitro findings have been translated into in vivo animal models, where this compound has demonstrated significant efficacy in reducing tumor growth and metastasis in prostate and colon cancer xenografts, as well as in genetically engineered mouse models.[1][5][6] Beyond its anticancer effects, this compound has also been explored for its neuroprotective capabilities, showing promise in animal models of Huntington's and Parkinson's diseases by mitigating neuronal damage and improving cognitive function.[7][8][9][10][11] This guide will present the quantitative data from these studies, outline the methodologies employed, and visually represent the underlying biological pathways and experimental workflows.

Performance Comparison: this compound vs. Alternatives

This compound's performance has been evaluated alongside other creatine analogs, offering insights into its relative potency and potential therapeutic advantages. The following tables summarize the quantitative data from key in vitro and in vivo studies.

In Vitro Anticancer Activity
CompoundCell LineAssayKey FindingsReference
This compound Human Prostate Cancer (PC3)Proliferation AssaySignificant inhibition of cell growth.[1][2]
Human Prostate Cancer (PC3)Colony Formation AssayReduced number and size of colonies.[1][2]
Human Melanoma (A2058-055)Chemotaxis Assay80-90% reduction in cell motility.[12][12]
Human Cervical Carcinoma (ME-180)Cell Cycle AnalysisInhibition of progression out of all cell cycle phases.[4][4]
Homothis compound Freshly Explanted Human TumorsColony Formation Assay50% antitumor activity at 7-20 mM concentrations.[13][13]
Creatine Phosphate Rat Mammary Carcinoma (13762)N/AShowed antitumor activity in vivo.[14]
Beta-guanidinopropionic acid Rat Mammary Carcinoma (13762)N/AShowed antitumor activity in vivo.[14]
In Vivo Anticancer Efficacy
CompoundAnimal ModelTumor TypeKey FindingsReference
This compound Xenograft (Human Colon Adenocarcinoma)ColonSignificant tumor growth inhibition.
Genetically Engineered Mouse ModelProstateSignificantly decreased tumor cell proliferation (reduced Ki67 staining).[15][15]
Xenograft Liver Metastasis Model (PC3M cells)ProstateDrastically decreased liver metastatic burden.[15][15]
Creatine Xenograft (Human Colon Adenocarcinoma)ColonSignificant tumor growth inhibition.
Beta-guanidinopropionic acid Rat with 13762 Mammary CarcinomaMammaryTumor growth delay of 1.6 days (water) to 6.3 days (sugar water).[14][14]
Creatine Phosphate Rat with 13762 Mammary CarcinomaMammaryTumor growth delay of 7.6 days (water) to 12.6 days (sugar water).[14][14]
In Vivo Neuroprotective Effects
CompoundAnimal ModelDisease ModelKey FindingsReference
This compound RatHuntington's Disease (malonate-induced lesions)Significant protection against striatal lesions.[7][8][7][8]
MouseParkinson's Disease (MPTP-induced)Significant protection against dopamine (B1211576) depletion.[9][9]
MouseCreatine Transporter DeficiencyImproved cognitive function.[10][11][10][11]
Creatine RatHuntington's Disease (3-NP-induced neurotoxicity)Significant protection against neurotoxicity.[7][8][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in this guide.

In Vitro: Human Tumor Colony-Forming Assay

This assay is used to determine the sensitivity of fresh human tumor cells to anticancer agents.

  • Tumor Sample Preparation: Freshly explanted human tumor samples are mechanically and enzymatically dissociated into a single-cell suspension.

  • Cell Culture: Cells are suspended in a soft agar (B569324) medium. This prevents fibroblasts from adhering and growing, while allowing tumor cells to form colonies.

  • Drug Exposure: this compound or other analogs are added to the medium at various concentrations (e.g., 0.067 to 20 mM).[13]

  • Incubation: Plates are incubated for approximately 14-21 days to allow for colony formation.

  • Colony Counting: Colonies (aggregates of >30 cells) are counted using an automated image analysis system.

  • Data Analysis: The number of colonies in treated wells is compared to untreated control wells to determine the percentage of tumor growth inhibition.

In Vivo: Xenograft Tumor Growth Study

This model is used to evaluate the efficacy of an anticancer agent on human tumors grown in immunodeficient mice.

  • Animal Model: Athymic nude mice are typically used.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., human colon adenocarcinoma LS174T) is injected subcutaneously into the flank of the mice.

  • Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound can be administered through various routes, including in the diet (e.g., 1% w/w) or via intravenous injections.[14][15]

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth delay, defined as the difference in the time it takes for tumors in the treated and control groups to reach a specific volume, is a key endpoint.

In Vivo: Neuroprotection Study in a Parkinson's Disease Model

This protocol assesses the ability of a compound to protect against dopamine neuron loss.

  • Animal Model: Male C57BL/6 mice are commonly used.

  • Neurotoxin Administration: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is administered to induce Parkinsonism-like symptoms and pathology.

  • Treatment: this compound is administered orally (e.g., in the diet) for a specified period before and/or after MPTP administration.[9]

  • Behavioral Assessment: Motor function can be assessed using tests like the rotarod or open-field test.

  • Neurochemical Analysis: At the end of the study, brain tissue (specifically the striatum and substantia nigra) is collected. High-performance liquid chromatography (HPLC) is used to quantify dopamine and its metabolites.

  • Histological Analysis: Brain sections are stained to visualize and count dopaminergic neurons in the substantia nigra.

  • Data Analysis: The levels of dopamine and the number of surviving neurons in the treated group are compared to the MPTP-only control group.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.

in_vitro_workflow start Start: Obtain Fresh Human Tumor Sample dissociation Dissociate into Single-Cell Suspension start->dissociation plating Plate Cells in Soft Agar Medium dissociation->plating treatment Add this compound (or other analogs) plating->treatment incubation Incubate for 14-21 Days treatment->incubation counting Count Colonies (Automated Imaging) incubation->counting analysis Analyze Data: % Growth Inhibition counting->analysis end End: Determine In Vitro Efficacy analysis->end in_vivo_workflow start Start: Athymic Nude Mice implantation Subcutaneous Implantation of Human Tumor Cells start->implantation tumor_growth Allow Tumors to Reach Palpable Size implantation->tumor_growth randomization Randomize into Control & Treatment Groups tumor_growth->randomization treatment Administer this compound (e.g., in diet) randomization->treatment measurement Measure Tumor Volume Twice Weekly treatment->measurement endpoint Endpoint Reached (Control Tumor Size) measurement->endpoint Monitor excision Excise and Weigh Tumors endpoint->excision analysis Analyze Data: Tumor Growth Delay excision->analysis end End: Determine In Vivo Efficacy analysis->end

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Cyclocreatine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of cyclocreatine, a compound that requires careful handling due to its potential as a skin and eye irritant.[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment must be worn when handling this compound.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection A NIOSH-approved respirator is recommended if dust is generated.

This compound Disposal Protocol

This compound should be disposed of as hazardous chemical waste. Do not dispose of this material in standard trash or down the drain.[2][3][4] Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[1] The following step-by-step procedure outlines the operational plan for proper disposal.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent hazardous reactions and ensure compliant disposal.[5][6]

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container specifically for this compound waste. The container must be in good condition, free of leaks, and have a secure lid.[2][5] The original product container is often a suitable choice.[2]

  • Labeling: The waste container must be accurately and fully labeled. The label should include the chemical name ("this compound Waste"), concentration, and appropriate hazard warnings (e.g., "Irritant").[3]

  • Solid Waste Collection: Collect all unused or contaminated solid this compound in the designated waste container. This includes any residues, contaminated weighing papers, or disposable labware.

  • Contaminated Materials: Any materials, such as pipette tips, wipes, or gloves that are grossly contaminated with this compound should also be placed in the designated chemical waste container.[2]

Step 2: Storage of Chemical Waste

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5]

  • Storage Location: Store the sealed this compound waste container in your lab's designated SAA.

  • Container Management: Keep the waste container closed except when adding waste.[2][3] Ensure the container is stored away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[7]

Step 3: Arranging for Final Disposal

The final disposal of this compound must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[2][8]

  • Request Pickup: Once the waste container is full, or before it has been in storage for one year, contact your institution's EHS office to schedule a waste pickup.[2][5]

  • Documentation: Complete any necessary waste disposal forms or tags as required by your institution.[2][3]

Spill and Decontamination Procedures

In the event of a spill, follow these procedures:

  • Ensure Safety: Evacuate the immediate area if necessary and ensure proper ventilation. Avoid breathing any dust.[1]

  • Containment: For a solid spill, carefully sweep up the material and place it into the designated this compound waste container.[7][9] Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with soap and water.[8] All cleaning materials (e.g., wipes, paper towels) should be disposed of as this compound waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after the cleanup is complete.[8]

Chemical Waste Disposal Workflow

The following diagram illustrates the general decision-making process and workflow for the disposal of laboratory chemicals like this compound.

start Chemical Waste Generated identify_hazard Identify Hazards (Consult SDS) start->identify_hazard is_hazardous Is the waste hazardous? identify_hazard->is_hazardous non_hazardous_disposal Dispose per Institutional Non-Hazardous Waste Guidelines is_hazardous->non_hazardous_disposal No segregate_waste Segregate into Compatible Waste Streams is_hazardous->segregate_waste Yes end Waste Disposed non_hazardous_disposal->end label_container Use Labeled, Compatible Waste Container segregate_waste->label_container store_in_saa Store in Satellite Accumulation Area (SAA) label_container->store_in_saa request_pickup Request Pickup from EHS or Licensed Disposal Service store_in_saa->request_pickup request_pickup->end

Caption: Chemical Waste Disposal Decision Workflow.

References

Essential Safety and Operational Guide for Handling Cyclocreatine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Cyclocreatine. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Immediate Precautions

This compound is a chemical that requires careful handling due to its potential health effects. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Ingestion of this compound can be harmful.[2] Therefore, all personnel must be trained in laboratory safety procedures and be fully aware of the potential hazards associated with this compound before commencing any work.

Key safety precautions include:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the inhalation of dust or aerosols by using appropriate respiratory protection.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]

  • Ensure that safety showers and eyewash stations are easily accessible.

  • Wash hands thoroughly with soap and water after handling the compound.[1][2]

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against exposure to this compound. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

SituationEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Routine Handling Safety glasses with side-shields or goggles.Chemically resistant gloves (nitrile).N95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures or when dust is generated.[3]Standard laboratory coat.
Risk of Splashing Face shield and safety goggles.Chemically resistant gloves (nitrile).N95 or higher-rated respirator if aerosols are generated.Impervious laboratory coat or apron.
Accidental Spill Cleanup Full-face respirator.Heavy-duty, chemically resistant gloves.Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[3]Chemical resistant suit and boots.

Operational Procedures for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is essential to minimize risk.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: For short-term use, this compound may be stored at room temperature. However, long-term storage at -20°C is recommended to maintain stability.[4] Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[3]

Preparation and Use
  • Preparation: Before opening, briefly centrifuge the vial to ensure any powder entrapped in the cap is collected at the bottom.[4]

  • Weighing and Transfer: Conduct all weighing and transferring operations within a chemical fume hood to control dust and potential exposure.

  • Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

A Receiving and Inspection B Storage (Short-term: RT, Long-term: -20°C) A->B C Preparation (Centrifuge Vial) B->C D Weighing and Transfer (in Fume Hood) C->D E Experimental Use D->E F Decontamination of Equipment E->F G Waste Segregation E->G F->G H Disposal G->H

Caption: Standard operational workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: this compound waste is considered chemical waste and must be disposed of through a licensed professional waste disposal service.[5]

  • Solid Waste: Collect unused this compound powder and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for liquid chemical waste. Do not pour down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips and wipes, should be placed in the designated chemical waste container.

  • Packaging: Contaminated packaging should be disposed of in the same manner as the chemical itself.[3]

The following diagram outlines the decision-making process for selecting the appropriate level of Personal Protective Equipment.

rect_node rect_node A Task Assessment B Routine Handling? A->B C Risk of Splash? B->C No R1 Standard PPE: Lab Coat, Gloves, Safety Glasses, N95 Respirator B->R1 Yes D Spill Cleanup? C->D No R2 Enhanced PPE: Add Face Shield, Impervious Apron C->R2 Yes R3 Full PPE: Chemical Suit, Boots, Full-Face Respirator D->R3 Yes

Caption: Decision tree for selecting appropriate PPE for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclocreatine
Reactant of Route 2
Reactant of Route 2
Cyclocreatine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.